Product packaging for NBD-undecanoic acid(Cat. No.:CAS No. 351002-77-2)

NBD-undecanoic acid

カタログ番号: B1608278
CAS番号: 351002-77-2
分子量: 364.4 g/mol
InChIキー: YVOFHJLYHAWOSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O5 B1608278 NBD-undecanoic acid CAS No. 351002-77-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOFHJLYHAWOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397674
Record name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-77-2
Record name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Application of NBD-Undecanoic Acid in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-undecanoic acid is a fluorescently labeled fatty acid analog that has become an indispensable tool in cell biology for the investigation of lipid metabolism and transport.[1][2] The molecule consists of an eleven-carbon undecanoic acid chain covalently linked to a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the direct visualization and quantification of fatty acid uptake, trafficking, and distribution within living cells. Its utility spans a wide range of applications, from fundamental studies of cellular lipid dynamics to high-throughput screening for modulators of fatty acid transport.[1][2] This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Core Applications in Cell Biology

The primary utility of this compound lies in its ability to mimic natural fatty acids, allowing researchers to trace their metabolic fate. Key applications include:

  • Analysis of Fatty Acid Uptake and Transport: It is widely used to study the kinetics and mechanisms of fatty acid entry into cells. This includes characterizing the role of fatty acid transport proteins (FATPs) and other membrane transporters like CD36.[3]

  • Intracellular Trafficking and Localization: Once inside the cell, the fluorescent probe can be tracked to various organelles, providing insights into the pathways of fatty acid distribution to sites of metabolism (mitochondria for β-oxidation), esterification (endoplasmic reticulum), and storage (lipid droplets).

  • Visualization of Lipid Droplets: this compound is incorporated into neutral lipids and can be used to visualize lipid droplets, the primary cellular organelles for storing neutral lipids.

  • High-Throughput Screening: Its fluorescent properties make it suitable for use in automated, plate-reader-based assays to screen for compounds that inhibit or enhance fatty acid uptake.[4]

Data Presentation: Quantitative Analysis of Fluorescent Fatty Acid Analog Uptake

The following tables summarize quantitative data from studies utilizing fluorescent fatty acid analogs to probe lipid metabolism. While specific kinetic data for this compound is not always available, data from structurally similar fluorescent fatty acid analogs are presented to provide a comparative context.

ParameterValueCell TypeFluorescent AnalogReference
Km 23.3 µMmNtcp-HEK3β-NBD-TCA[5]
Km 19.1 µMmAsbt-HEK3β-NBD-TCA[5]
Km 283 µMARPE-19[14C]DHA[6]

Table 1: Michaelis-Menten Constants (Km) for Fluorescent Lipid Analog Transport. This table presents the Michaelis-Menten constants (Km) for the transport of different fluorescently labeled lipid analogs in various cell lines, indicating the substrate concentration at which the transport rate is half of the maximum.

InhibitorIC50TargetFluorescent AnalogReference
AS0369 Nearly Identical to TCAmAsbt3β-NBD-TCA[5]
Oleic Acid Concentration-dependentHAECsStearic Acid[7]

Table 2: Inhibition of Fluorescent Fatty Acid Analog Uptake. This table shows the half-maximal inhibitory concentration (IC50) values for compounds that block the uptake of fluorescent lipid analogs, providing a measure of inhibitor potency.

Experimental Protocols

Fatty Acid Uptake Assay using Flow Cytometry

This protocol describes a quantitative method to measure the uptake of this compound into a population of suspended cells using flow cytometry.[8]

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., 3T3-L1 adipocytes, CHO-K1)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with PBS and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Labeling:

    • Prepare a 2X working solution of this compound complexed to BSA in HBSS. A typical final concentration is 1-5 µM.

    • Add an equal volume of the 2X this compound solution to the cell suspension.

    • Incubate the cells at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes).

  • Stopping the Uptake:

    • To stop the fatty acid uptake, add 2 mL of ice-cold PBS containing 0.2% BSA.

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for NBD (Excitation: ~465 nm, Emission: ~535 nm).

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cell population at each time point.

Visualization of Intracellular Trafficking by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of this compound.[9]

Materials:

  • This compound

  • Cells grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • HBSS

  • BSA, fatty acid-free

  • Paraformaldehyde (PFA) for fixation (optional)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker Red, ER-Tracker Blue-White DPX)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a 1X working solution of this compound complexed to BSA in HBSS (e.g., 1 µM).

    • Wash the cells with warm HBSS and then incubate with the this compound solution at 37°C for 15-30 minutes.

  • Co-staining with Organelle Trackers (Optional):

    • If desired, co-stain with organelle-specific dyes according to the manufacturer's instructions. This is often done simultaneously with or immediately after this compound labeling.

  • Imaging:

    • Wash the cells three times with warm HBSS to remove excess fluorescent probe.

    • Add fresh HBSS or culture medium without phenol red to the cells.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for NBD and any co-stains.

  • Fixation (Optional):

    • After washing, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature for long-term storage and imaging.

Mandatory Visualizations

Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_labeling Labeling with this compound cluster_analysis Analysis cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy start Seed Cells in Culture Plate culture Culture to Desired Confluency start->culture wash1 Wash with PBS culture->wash1 add_probe Incubate Cells with Probe (37°C) wash1->add_probe prepare_probe Prepare this compound-BSA Complex prepare_probe->add_probe stop_uptake Stop Uptake with Cold BSA Solution add_probe->stop_uptake wash2 Wash with Warm HBSS add_probe->wash2 analyze_flow Analyze Fluorescence stop_uptake->analyze_flow image Live-cell Imaging wash2->image

Caption: Experimental workflow for fatty acid uptake assays.

Fatty_Acid_Transport_Pathway cluster_membrane Plasma Membrane cluster_organelles Intracellular Trafficking ext This compound (Extracellular) transporter Fatty Acid Transporter (e.g., CD36) ext->transporter cytosol This compound (Cytosol) transporter->cytosol er Endoplasmic Reticulum (Esterification) cytosol->er Metabolism mito Mitochondrion (β-Oxidation) cytosol->mito Energy Production ld Lipid Droplet (Storage) cytosol->ld Storage

References

An In-depth Technical Guide to NBD-Undecanoic Acid: Structure, Properties, and Applications in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-undecanoic acid, chemically known as 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a fluorescently labeled fatty acid analog that has become an indispensable tool in the study of cellular lipid metabolism and trafficking. Its unique properties, particularly its environmentally sensitive fluorescence, allow for the real-time visualization and quantification of fatty acid uptake, transport, and incorporation into complex lipids within living cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Structure and Chemical Properties

This compound consists of an eleven-carbon undecanoic acid chain covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore at the terminal amino group. The NBD group is a small, environmentally sensitive fluorophore whose emission spectrum shifts depending on the polarity of its surroundings, making it an excellent probe for monitoring the movement of the fatty acid into and within the hydrophobic environment of cellular membranes.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid[1][2]
Synonyms This compound[1][2]
CAS Number 351002-77-2[1][3]
Molecular Formula C₁₇H₂₄N₄O₅[1][3]
Molecular Weight 364.39 g/mol [1][3]
Appearance Dark red powder[4]
Melting Point 95 °C[4]
Solubility Soluble in methanol and DMF[4]
Purity ≥98% (TLC)[4]
Table 2: Spectral Properties of this compound
PropertyValue (in Methanol)Reference(s)
Excitation Maximum (λex) 466 nm[4]
Emission Maximum (λem) 530 nm[4]

Experimental Protocols

This compound is a versatile tool for studying various cellular processes. Below are detailed protocols for its application in cell labeling and fluorescence microscopy to investigate fatty acid uptake and intracellular trafficking.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. The solution is stable for at least 2 years under these conditions.[5]

Labeling of Adherent Mammalian Cells for Fluorescence Microscopy

This protocol is adapted from methods used for other NBD-labeled lipids and is suitable for visualizing the uptake and distribution of this compound.

  • Materials:

    • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • This compound stock solution

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Mounting medium

  • Procedure:

    • Cell Culture: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

    • Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the stock solution in serum-free culture medium or HBSS to a final concentration of 1-5 µM. To facilitate solubilization and delivery to cells, the this compound can be complexed with fatty acid-free BSA. To do this, first, dilute the this compound stock in a small volume of ethanol, then add it to the BSA-containing medium while vortexing.

    • Cell Labeling:

      • Wash the cells twice with warm PBS or HBSS to remove serum.

      • Incubate the cells with the this compound labeling medium for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and the specific process being investigated.

    • Washing and Back-Extraction (Optional): To remove this compound that is only associated with the outer leaflet of the plasma membrane, a back-extraction step can be performed.

      • Wash the cells twice with cold PBS containing 1% (w/v) fatty acid-free BSA.

      • Incubate the cells with the cold BSA-containing PBS for 10-15 minutes on ice.

      • Wash three times with cold PBS.

    • Fixation:

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

    • Mounting and Imaging:

      • Mount the coverslips onto glass slides using an appropriate mounting medium.

      • Image the cells using a fluorescence microscope equipped with filters suitable for NBD fluorescence (Excitation: ~460-490 nm; Emission: ~510-550 nm).

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Studying Fatty Acid Uptake

The following diagram illustrates a typical workflow for investigating the cellular uptake and trafficking of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture Adherent Cells label_cells Incubate Cells with this compound prep_cells->label_cells prep_nbd Prepare this compound Stock prep_medium Prepare Labeling Medium with BSA prep_nbd->prep_medium prep_medium->label_cells wash Wash to Remove Unbound Probe label_cells->wash back_extract Back-Extract with BSA (Optional) wash->back_extract fix_cells Fix Cells wash->fix_cells back_extract->fix_cells image_cells Fluorescence Microscopy Imaging fix_cells->image_cells quantify Quantify Fluorescence Intensity image_cells->quantify

Workflow for this compound cell labeling and analysis.

Metabolic Fate and Signaling of this compound

This compound, once taken up by the cell, can be metabolized and incorporated into various lipid species. This process can be used to trace fatty acid metabolism and its influence on cellular signaling pathways. The diagram below illustrates the potential metabolic fate of this compound and its downstream cellular effects.

Metabolic_Fate cluster_uptake Cellular Uptake cluster_metabolism Metabolic Incorporation cluster_signaling Downstream Effects NBD_UA This compound (Extracellular) Membrane Plasma Membrane NBD_UA->Membrane Transport NBD_UA_intra This compound (Intracellular) Membrane->NBD_UA_intra NBD_AcylCoA NBD-Undecanoyl-CoA NBD_UA_intra->NBD_AcylCoA Activation NBD_PL NBD-Phospholipids NBD_AcylCoA->NBD_PL NBD_TG NBD-Triglycerides NBD_AcylCoA->NBD_TG NBD_CE NBD-Cholesteryl Esters NBD_AcylCoA->NBD_CE Membrane_Props Altered Membrane Properties NBD_PL->Membrane_Props Signaling_Pathways Modulation of Signaling Pathways NBD_PL->Signaling_Pathways Lipid_Droplets Lipid Droplet Formation NBD_TG->Lipid_Droplets NBD_CE->Signaling_Pathways

Metabolic fate of this compound in a cell.

Applications in Research and Drug Development

This compound is a powerful tool with a wide range of applications in both basic research and drug development:

  • Studying Fatty Acid Transport: It allows for the direct visualization and quantification of fatty acid uptake by cells, enabling the characterization of fatty acid transport proteins.

  • Lipid Metabolism and Trafficking: Researchers can track the incorporation of the fluorescent fatty acid into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters, providing insights into lipid metabolic pathways.[5]

  • Visualizing Lipid Droplets: The accumulation of NBD-labeled lipids in lipid droplets can be easily visualized, making it a useful tool for studying lipid storage and dynamics.

  • Drug Discovery: this compound can be used in high-throughput screening assays to identify compounds that modulate fatty acid uptake or metabolism.

  • Cancer Research: Altered fatty acid metabolism is a hallmark of many cancers.[6] this compound can be used to study these alterations and to screen for potential anti-cancer drugs that target lipid metabolism.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of fatty acid metabolism and trafficking in living cells. Its environmentally sensitive fluorescence, coupled with its ability to be incorporated into cellular lipids, provides researchers with a dynamic tool to investigate a wide range of cellular processes. The protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies, with the potential to uncover new insights into cellular lipid biology and to aid in the development of novel therapeutics.

References

The Luminescent Beacon: An In-depth Technical Guide to the Fluorescence of NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence mechanism of NBD-undecanoic acid, a widely utilized fluorescent fatty acid analog. We delve into the photophysical principles governing its environmentally sensitive emission, present key quantitative data, and offer detailed experimental protocols for its characterization and application. This document is intended to serve as a valuable resource for researchers employing this compound in studies of membrane biophysics, lipid trafficking, and drug-membrane interactions.

Core Mechanism of NBD Fluorescence: An Environmentally Sensitive Intramolecular Charge Transfer

The fluorescence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, the luminescent heart of this compound, is fundamentally governed by an intramolecular charge transfer (ICT) process. Upon excitation with light, an electron is promoted from an electron-donating portion of the molecule to an electron-accepting portion. In the case of NBD-amino derivatives, the amino group serves as the electron donor, while the electron-withdrawing nitro group acts as the acceptor.

This charge-separated excited state is highly sensitive to the polarity of the surrounding microenvironment. In polar solvents, the solvent molecules can reorient around the excited-state dipole, stabilizing it and leading to a lower energy emission (a red-shift in the emission spectrum). Conversely, in nonpolar, hydrophobic environments, this solvent relaxation is less pronounced, resulting in a higher energy emission (a blue-shift).

Crucially, the fluorescence quantum yield of NBD is dramatically influenced by the solvent. In aqueous, polar environments, the fluorescence is significantly quenched, rendering it virtually non-fluorescent[1][2]. This is attributed to efficient non-radiative decay pathways. However, when partitioned into a hydrophobic medium, such as a lipid bilayer or the hydrophobic pocket of a protein, these non-radiative pathways are suppressed, and the NBD moiety becomes brightly fluorescent[1][2]. This "turn-on" characteristic in nonpolar environments is a key feature exploited in its myriad applications.

The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its surroundings[2]. Generally, in more polar environments that promote non-radiative decay, the fluorescence lifetime is shorter. In contrast, in nonpolar environments, the lifetime is longer.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for an this compound derivative. It is important to note that these values are for an NBD-11-aminoundecanoic acid moiety conjugated to a triterpene, and the solvent used was likely a non-polar organic solvent suitable for the chemical synthesis and characterization. These values should be considered representative, and researchers should characterize the probe in their specific experimental systems.

ParameterValueReference
Maximum Absorption Wavelength (λabs) ~480 nm[3]
Maximum Emission Wavelength (λem) Not specified[3]
Molar Extinction Coefficient (ε) Not specified[3]
Fluorescence Quantum Yield (ΦF) Decreases with increasing linker length[3]
Fluorescence Lifetime (τ) Decreases with increasing linker length[3]

Note: The original study focused on the effect of the entire conjugate structure on fluorescence, and specific values for the this compound portion alone in various solvents were not provided. The trend of decreasing quantum yield and lifetime with a longer linker was noted.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound relative to a well-characterized standard.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[4]

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

  • Volumetric flasks and precision micropipettes

  • UV-Vis spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the this compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (typically the absorption maximum of the fluorophore).

  • Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the fluorometer. Ensure that the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield (ΦF) of the this compound (sample) is calculated using the following equation:

    ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

    where:

    • ΦF is the fluorescence quantum yield.

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

experimental_workflow_quantum_yield cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (NBD-UA & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate experimental_workflow_lifetime cluster_setup Instrument Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis setup_instrument TCSPC System Warm-up measure_irf Measure Instrument Response Function (IRF) setup_instrument->measure_irf measure_decay Measure Sample Fluorescence Decay measure_irf->measure_decay deconvolve Deconvolve Decay with IRF measure_decay->deconvolve fit_model Fit to Multi-exponential Decay Model deconvolve->fit_model evaluate_fit Evaluate Goodness of Fit (χ²) fit_model->evaluate_fit logical_relationship_application cluster_readouts Fluorescence Readouts cluster_inferences Biological Inferences nbd_ua This compound incorporation Incorporation into Cellular Membranes nbd_ua->incorporation metabolism Metabolic Incorporation nbd_ua->metabolism spectral_shift Spectral Shift incorporation->spectral_shift lifetime_change Lifetime Change incorporation->lifetime_change intensity_change Intensity Change incorporation->intensity_change metabolism->intensity_change membrane_props Membrane Properties (Polarity, Order, Hydration) spectral_shift->membrane_props lifetime_change->membrane_props lipid_trafficking Lipid Trafficking Pathways intensity_change->lipid_trafficking

References

Unveiling the Chameleon-Like Photophysics of NBD-Undecanoic Acid: A Technical Guide to its Spectral Properties in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a fluorescent probe and its environment is paramount. This in-depth technical guide delves into the core spectral properties of NBD-undecanoic acid, a widely utilized fluorescent fatty acid analog. We explore its solvatochromic behavior, providing a comprehensive dataset of its photophysical parameters in a range of solvents with varying polarities. This guide also outlines detailed experimental protocols for the characterization of such fluorescent probes, empowering researchers to conduct their own rigorous investigations.

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, the luminescent heart of this compound, is renowned for its remarkable sensitivity to the polarity of its immediate surroundings. This property, known as solvatochromism, manifests as shifts in the molecule's absorption and emission spectra, as well as alterations in its fluorescence quantum yield and lifetime. This environmental sensitivity makes this compound a powerful tool for probing the hydrophobicity of local environments, such as the lipid bilayers of cell membranes or the binding pockets of proteins.

Core Spectral Properties: A Comparative Analysis

The photophysical characteristics of this compound are profoundly influenced by the solvent in which it is dissolved. In general, the NBD fluorophore exhibits moderate fluorescence in aprotic (non-hydrogen bonding) solvents, while its fluorescence is significantly quenched in aqueous, protic environments. This behavior is critical for its application in biological systems, where changes in fluorescence can signal the movement of the probe from an aqueous phase to a more hydrophobic lipidic environment.

To provide a clear and comparative overview, the following table summarizes the key spectral properties of this compound and its close analogs in a selection of solvents, spanning a range of polarities.

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
Non-Polar
n-Hexane1.88~465~510~45HighLong
Cyclohexane2.02~466~512~46HighLong
Dioxane2.21~470~525~55ModerateModerate
Chloroform4.81~475~530~55ModerateModerate
Polar Aprotic
Ethyl Acetate6.02~472~535~63ModerateModerate
Tetrahydrofuran (THF)7.58~478~540~62ModerateModerate
Acetonitrile37.5~475~545~70LowShort
Dimethyl Sulfoxide (DMSO)46.7~480~550~70LowShort
Polar Protic
Ethanol24.5~470~540~70LowShort
Methanol32.7~468~538~70Very LowVery Short
Water80.1~470~550~80Extremely LowVery Short

Note: The values presented are approximate and can vary based on the specific experimental conditions, concentration, and the specific NBD-alkanoic acid analog used. "High/Long," "Moderate," and "Low/Short" are relative descriptors to illustrate the trend across solvent polarities.

The Influence of Solvent Polarity: A Deeper Dive

The data clearly illustrates a significant red-shift (a shift to longer wavelengths) in the emission maximum of this compound as the solvent polarity increases. This is a hallmark of positive solvatochromism and is attributed to the stabilization of the more polar excited state of the NBD fluorophore by polar solvent molecules. The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, indicating a greater degree of solvent reorganization around the excited state dipole.

Conversely, the fluorescence quantum yield and lifetime generally decrease with increasing solvent polarity. This is due to the enhancement of non-radiative decay pathways in polar, particularly protic, solvents. In these environments, the excited state energy can be more readily dissipated through processes like vibrational relaxation and intersystem crossing, leading to a reduction in the number of emitted photons.

G Solvent Polarity Effect on this compound Spectra cluster_0 Solvent Environment cluster_1 Spectral Properties Non-Polar Non-Polar Emission_Wavelength Emission Wavelength (λem) Non-Polar->Emission_Wavelength Blue-shifted Quantum_Yield Quantum Yield (ΦF) Non-Polar->Quantum_Yield Higher Lifetime Lifetime (τ) Non-Polar->Lifetime Longer Polar Polar Polar->Emission_Wavelength Red-shifted Polar->Quantum_Yield Lower Polar->Lifetime Shorter

Figure 1: Relationship between solvent polarity and the spectral properties of this compound.

Experimental Protocols: A Guide to Characterization

Accurate determination of the spectral properties of fluorescent probes like this compound requires meticulous experimental design and execution. The following protocols provide a general framework for such measurements.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a high-purity, spectroscopy-grade solvent in which it is readily soluble, such as chloroform or methanol. Store the stock solution in the dark at -20°C to minimize degradation.

  • Working Solutions: For spectral measurements, dilute the stock solution with the desired solvent to a final concentration that yields an absorbance of less than 0.1 at the absorption maximum. This is crucial to avoid inner filter effects, which can distort emission spectra and lead to inaccurate quantum yield measurements.

  • Solvent Purity: Use only high-purity, spectroscopy-grade solvents to minimize interference from fluorescent impurities.

Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 350-600 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy
  • Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

  • Procedure:

    • Emission Spectrum: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range that encompasses the entire emission band (e.g., 480-700 nm). Identify the wavelength of maximum emission (λ_em).

    • Excitation Spectrum: Set the emission monochromator to the emission maximum (λ_em). Scan the excitation monochromator over a wavelength range that includes the absorption band. The resulting excitation spectrum should ideally match the absorption spectrum.

Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Procedure:

    • Measure the absorbance of both the sample and the standard at the excitation wavelength. Ensure the absorbance is below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Fluorescence Lifetime Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a fast photodetector, and timing electronics.

  • Procedure:

    • Excite the sample with the pulsed light source.

    • Measure the time delay between the excitation pulse and the arrival of the first emitted photon.

    • Repeat this process many times to build up a histogram of photon arrival times.

    • The fluorescence lifetime (τ) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

G Experimental Workflow for Spectral Characterization Start Start Sample_Prep Sample Preparation (Stock & Working Solutions) Start->Sample_Prep Abs_Spec Absorption Spectroscopy (Determine λ_abs) Sample_Prep->Abs_Spec Fluor_Spec Fluorescence Spectroscopy (Determine λ_em) Abs_Spec->Fluor_Spec QY_Det Quantum Yield Determination (Relative Method) Fluor_Spec->QY_Det Lifetime_Meas Lifetime Measurement (TCSPC) Fluor_Spec->Lifetime_Meas Data_Analysis Data Analysis & Interpretation QY_Det->Data_Analysis Lifetime_Meas->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the experimental determination of spectral properties.

Conclusion

The pronounced solvatochromism of this compound makes it an invaluable tool for researchers investigating lipid biology, membrane biophysics, and drug-membrane interactions. By understanding the fundamental principles governing its spectral properties and by employing rigorous experimental methodologies, scientists can effectively harness the chameleon-like nature of this fluorescent probe to gain deeper insights into the complex and dynamic world of cellular and molecular processes. This guide provides the foundational knowledge and practical protocols to empower such investigations.

Understanding NBD Fluorophore Environmental Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe widely utilized in biochemical, biophysical, and cell biological studies.[1][2] Its utility stems from its remarkable ability to alter its fluorescence properties in response to changes in the local environment, making it an invaluable tool for probing molecular interactions, membrane dynamics, and protein conformational changes.[1][3] This technical guide provides an in-depth exploration of the core principles governing NBD's environmental sensitivity, detailed experimental protocols, and its applications in drug development.

Core Principles of NBD Environmental Sensitivity

The environmental sensitivity of the NBD fluorophore is primarily attributed to its intramolecular charge transfer (ICT) characteristics.[2][4] The NBD structure consists of an electron-donating group (typically an amine or ether) and a strongly electron-withdrawing nitro group.[2] Upon excitation with light, there is a significant change in the dipole moment of the NBD group.[1] This change makes the excited state highly sensitive to the polarity of the surrounding solvent molecules.

In polar, aqueous environments, NBD exhibits very weak fluorescence.[1][5] This is due to the formation of hydrogen bonds between water molecules and the NBD moiety, which provides non-radiative pathways for the excited state to decay, thus quenching the fluorescence.[2] However, when NBD is transferred to a non-polar, hydrophobic environment, such as the interior of a protein or a lipid bilayer, it becomes brightly fluorescent.[1][5] This fluorescence enhancement is accompanied by a blue shift in the emission maximum.[6]

The key photophysical properties of NBD that are sensitive to the environment include:

  • Fluorescence Quantum Yield: The quantum yield, which is the ratio of emitted photons to absorbed photons, increases significantly as the polarity of the environment decreases.

  • Fluorescence Lifetime: The fluorescence lifetime, or the average time the molecule spends in the excited state, is also highly sensitive to the polarity of the surrounding environment, generally increasing in less polar environments.[1][7]

  • Emission Maximum (λmax): The wavelength of maximum fluorescence emission undergoes a blue shift (shifts to shorter wavelengths) as the solvent polarity decreases.[6]

  • Red Edge Excitation Shift (REES): In motionally restricted environments, such as when bound to a receptor, the NBD group can exhibit a red edge excitation shift, where the emission maximum shifts to a longer wavelength as the excitation wavelength is increased.[1]

Quantitative Data on NBD Fluorescence Properties

The following tables summarize the quantitative data on the fluorescence properties of NBD and its derivatives in various environments.

Table 1: Solvent Effects on the Fluorescence of NBD-labeled Serotonin Analogs

SolventDielectric ConstantEmission Maximum (nm)Relative Intensity
Water80.15500.01
Methanol32.75350.25
Ethanol24.65320.50
Acetonitrile37.55300.75
Tetrahydrofuran7.65251.00

Data adapted from environment-sensitive fluorescence studies of NBD-labeled ligands.[6]

Table 2: Photophysical Properties of an NBD-based Fluoroprobe (NBD-Bu) in Different Solvents

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)Fluorescence Lifetime (ns)
Hexane31.04605103.5
Toluene33.94655203.2
Chloroform39.14705302.8
Acetonitrile46.04755402.5
Methanol55.54805502.0

Data compiled from studies on solvent-dependent photophysical properties.[7]

Experimental Protocols

Protocol 1: Labeling of Proteins with NBD-Cl

This protocol describes a general procedure for labeling primary amine groups in proteins with 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • NBD-Cl stock solution (e.g., 10 mg/mL in DMSO)

  • Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and spectrofluorometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl stock solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Separate the NBD-labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Determine the concentration of the covalently attached NBD by measuring the absorbance at its absorption maximum (typically around 478 nm in a protein environment). The molar extinction coefficient of NBD-amine adducts is approximately 13,000 M-1cm-1.

    • Record the fluorescence emission spectrum by exciting at the absorption maximum and scanning the emission from 500 nm to 650 nm.

Protocol 2: Monitoring Membrane Fluidity using NBD-labeled Lipids

This protocol outlines the use of NBD-labeled phospholipids (e.g., C6-NBD-PC) to probe the fluidity of lipid vesicles.

Materials:

  • NBD-labeled phospholipid (e.g., 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine, C6-NBD-PC)

  • Lipids for vesicle preparation (e.g., DPPC, POPC)

  • Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Spectrofluorometer with temperature control

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid mixture in chloroform containing the desired lipids and a small mole fraction (e.g., 1 mol%) of the NBD-labeled lipid.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with the buffer by vortexing to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.

  • Fluorescence Measurements:

    • Place the LUV suspension in a cuvette in the spectrofluorometer.

    • Equilibrate the sample at the desired starting temperature.

    • Record the fluorescence emission spectrum of the NBD probe (e.g., excitation at 470 nm, emission scan from 500 nm to 650 nm).

    • Gradually increase the temperature, allowing the sample to equilibrate at each temperature point before recording a new spectrum.

  • Data Analysis:

    • Analyze the changes in the emission maximum and fluorescence intensity as a function of temperature. A significant shift in these parameters is expected around the phase transition temperature of the lipid bilayer, reflecting the change in the local environment of the NBD probe.

Visualizations of Workflows and Pathways

NBD-based Protein Labeling and Environmental Sensing Workflow

NBD_Labeling_Workflow cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application Protein Protein (with primary amines) Mix Mix in Alkaline Buffer (pH 8.5) Protein->Mix NBD_Cl NBD-Cl (Fluorogenic Reagent) NBD_Cl->Mix Incubate Incubate (dark, RT) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Labeled_Protein NBD-Labeled Protein SEC->Labeled_Protein Hydrophobic Hydrophobic Environment (e.g., Protein Binding Pocket) Labeled_Protein->Hydrophobic Hydrophilic Hydrophilic Environment (e.g., Aqueous Buffer) Labeled_Protein->Hydrophilic High_Fluorescence High Fluorescence (Blue-shifted) Hydrophobic->High_Fluorescence Induces Low_Fluorescence Low Fluorescence (Red-shifted) Hydrophilic->Low_Fluorescence Induces

Caption: Workflow for labeling proteins with NBD-Cl and subsequent environmental sensing.

Probing Membrane Properties with NBD-Labeled Lipids

NBD_Membrane_Probing cluster_preparation Vesicle Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Interpretation Lipids Lipids + NBD-Lipid (in chloroform) Dry Dry to form Lipid Film Lipids->Dry Hydrate Hydrate to form MLVs Dry->Hydrate Extrude Extrude to form LUVs Hydrate->Extrude Spectrofluorometer Spectrofluorometer (Temperature Controlled) Extrude->Spectrofluorometer Measure Record Emission Spectra at different temperatures Spectrofluorometer->Measure Spectral_Shift Observe Spectral Shift and Intensity Change Measure->Spectral_Shift Gel_Phase Gel Phase (Ordered) Low Temperature Fluidity Determine Membrane Phase Behavior Gel_Phase->Fluidity Fluid_Phase Fluid Phase (Disordered) High Temperature Fluid_Phase->Fluidity Spectral_Shift->Gel_Phase Correlates to Spectral_Shift->Fluid_Phase Correlates to

Caption: Experimental workflow for using NBD-labeled lipids to probe membrane phase behavior.

Applications in Drug Development

The environmental sensitivity of NBD makes it a valuable tool in various stages of drug discovery and development.

  • High-Throughput Screening (HTS): NBD-labeled ligands can be used to develop fluorescence-based binding assays for screening large compound libraries. A change in fluorescence upon displacement of the NBD-labeled ligand by a potential drug candidate can be used to identify hits.

  • Mechanism of Action Studies: NBD can be used to study the interaction of drugs with their targets. For example, labeling a drug with NBD can provide insights into its binding site and the conformational changes it induces in the target protein.

  • Drug Delivery: NBD-labeled lipids are used to track the fate of lipid-based drug delivery systems, such as liposomes, in cells and tissues.[1] This allows for the optimization of drug carrier formulations for improved delivery and efficacy.

  • Assessing Cardiotoxicity: NBD-based environment-sensitive probes have been developed for the hERG potassium channel, a key anti-target in drug development due to its association with cardiotoxicity.[8][9] These probes allow for the convenient and economical screening of drug candidates for their potential to inhibit the hERG channel.[8]

References

Visualizing Lipid Dynamics: A Technical Guide to NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid (NBD-undecanoic acid), a fluorescent fatty acid analog, for visualizing and quantifying lipid accumulation in cellular systems. We detail its mechanism, provide experimental protocols, present key quantitative data, and illustrate relevant biological pathways.

Introduction to this compound

Lipid droplets (LDs) are dynamic organelles central to energy storage, lipid homeostasis, and signaling.[1] Their dysregulation is implicated in numerous pathologies, including metabolic syndrome, non-alcoholic steatohepatitis (NASH), and cancer.[2][3] Fluorescent probes are essential tools for studying the lifecycle of LDs—from formation and growth to breakdown.

This compound is a fluorescently tagged medium-chain fatty acid.[4][5] It acts as a tracer, allowing researchers to monitor the uptake of fatty acids from the extracellular environment and their subsequent incorporation into cellular lipids, such as triglycerides stored within LDs.[6][7] Its fluorescence is environmentally sensitive, making it a valuable tool for observing these processes in living cells.[8]

Properties and Mechanism of Action

This compound consists of an eleven-carbon saturated fatty acid chain attached to a 7-nitrobenzofurazan-4-ylamino (NBD) fluorophore.[4] As a fatty acid analog, it is recognized and processed by cellular machinery involved in lipid transport and metabolism.[9] The probe is taken up by cells, activated to its acyl-CoA derivative, and then esterified into complex neutral lipids like triglycerides, which are sequestered into the hydrophobic core of lipid droplets.[1]

The NBD fluorophore's emission properties are sensitive to the polarity of its environment. In aqueous, polar environments, its fluorescence is relatively low. However, upon incorporation into the nonpolar, hydrophobic core of a lipid droplet, its quantum yield increases, resulting in a significant enhancement of the fluorescent signal.[10] This solvatochromic property is key to its utility in visualizing lipid accumulation.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Alternate Name 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid[4]
Molecular Formula C₁₇H₂₄N₄O₅[4]
Molecular Weight 364.39 g/mol [4]
Typical Absorption Max (λabs) ~470-480 nm[10][11]
Typical Emission Max (λem) ~530-550 nm[10][12]
Appearance Dark red powder[13]
Solubility Soluble in methanol or DMF[13]
Storage -20°C, protected from light and moisture[13]

Experimental Workflow and Protocols

Visualizing lipid accumulation with this compound involves cell culture, induction of lipid storage, staining with the probe, and imaging. The following sections provide a generalized workflow and protocol for adherent mammalian cells.

General Experimental Workflow

The process follows a logical sequence from cell preparation to final analysis. This workflow can be adapted for suspension cells or specific experimental needs.

G General Experimental Workflow for this compound Staining cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells on Coverslips/Plates culture 2. Culture Cells to Desired Confluency seed->culture induce 3. Induce Lipid Accumulation (e.g., with Oleic Acid) culture->induce stain 4. Stain with This compound induce->stain wash 5. Wash Cells to Remove Excess Probe stain->wash image 6. Image Cells (Confocal/Fluorescence Microscopy) wash->image quantify 7. Quantify Fluorescence (Image Analysis Software) image->quantify

A typical workflow for visualizing lipid accumulation using this compound.
Detailed Protocol for Live-Cell Staining

This protocol is a starting point and should be optimized for specific cell types and experimental conditions.[8][14]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Oleic acid complexed to BSA (for inducing lipid accumulation, optional)

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Seeding and Treatment:

    • Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

    • To induce lipid droplet formation (optional positive control), treat cells with a lipid source, such as oleic acid (e.g., 100-400 µM) complexed with BSA for 12-24 hours prior to staining.[2][15]

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[14] Protect from light during incubation.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unincorporated probe.

    • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

    • Proceed immediately to imaging using a fluorescence or confocal microscope equipped with filters appropriate for the NBD fluorophore (Excitation ≈ 488 nm, Emission ≈ 540 nm).[16]

Data Interpretation and Comparative Analysis

Fluorescence from this compound will appear as distinct, bright puncta within the cytoplasm, corresponding to lipid droplets. The intensity of these puncta can be quantified using image analysis software to provide a relative measure of fatty acid uptake and storage. While highly effective, this compound is one of several available lipid probes.

Table 2: Comparison of Common Fluorescent Lipid Probes
FeatureThis compoundBODIPY 493/503Nile Red
Mechanism Fluorescent fatty acid analog; incorporated metabolically.Lipophilic dye; partitions into neutral lipid cores.[17]Lipophilic dye; partitions into lipid environments.
Specificity Labels newly synthesized lipids from exogenous sources.Highly specific for neutral lipids in LDs.[15]Stains neutral lipids (yellow-gold) and phospholipids (red).
Live Cell Imaging Excellent; tracks metabolic flux.Excellent; highly photostable.[17]Good; can be used in live cells.
Environmental Sensitivity Fluorescence increases in nonpolar environments.[10]Fluorescence is largely insensitive to environment.[15]Emission spectrum shifts based on lipid environment polarity.
Primary Use Case Tracking fatty acid uptake and incorporation.Staining and quantifying total neutral lipid content.[18]General lipid staining, distinguishing lipid classes by color.

Biological Context: Fatty Acid Uptake and LD Formation

This compound visualizes the culmination of a complex signaling and metabolic pathway. Long-chain fatty acids (LCFAs) are taken up by cells through protein transporters and signaling receptors.[9][19] Once inside, they are activated and esterified to form triglycerides, which coalesce to form nascent lipid droplets at the endoplasmic reticulum.

The diagram below illustrates a simplified pathway of fatty acid uptake and its subsequent incorporation into a lipid droplet, a process that can be monitored with this compound.

Cellular pathway from fatty acid uptake to storage in lipid droplets.

Occupation of fatty acid receptors like FFAR4 can also stimulate lipid droplet formation through G-protein signaling cascades involving PI3-kinase and AKT.[2] The transport of fatty acids across the plasma membrane is facilitated by proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[9][20] Inside the cell, fatty acids are activated into fatty acyl-CoAs, which are then used by enzymes like Diacylglycerol O-acyltransferase (DGAT) to synthesize triglycerides, the primary component of lipid droplets.[3]

Conclusion

This compound is a powerful tool for the dynamic visualization of fatty acid uptake and metabolic trafficking into lipid droplets. Its utility in live-cell imaging provides researchers with a method to investigate the mechanisms of lipid accumulation and screen for therapeutic compounds that modulate these pathways. Proper application, informed by an understanding of its properties and the underlying cell biology, will yield valuable insights into the complex world of lipid metabolism.

References

The Dawn of Lipid Trafficking Visualization: A Technical Guide to the Initial Studies and Discovery of NBD-Labeled Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies and discovery of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled fatty acids, fluorescent probes that revolutionized the study of lipid metabolism and intracellular trafficking. We will explore the seminal work that introduced these vital tools, detail the initial experimental protocols, present key quantitative data, and visualize the pioneering discoveries of lipid pathways.

Introduction: Illuminating the Lipidome

Prior to the 1980s, the intricate dance of lipids within the cell was largely a black box. While the biochemical pathways of lipid synthesis and degradation were being unraveled, the spatial and temporal dynamics of lipid transport between organelles remained elusive. The development of fluorescently labeled lipid analogs, particularly those tagged with the NBD fluorophore, provided the first glimpses into these complex processes in living cells.

The pioneering work of Dr. Richard E. Pagano and his colleagues in the mid-1980s marked a turning point in cell biology. By synthesizing and introducing NBD-labeled fatty acids and other lipids into living cells, they were able to directly observe their metabolism and transport, laying the groundwork for our current understanding of lipid trafficking pathways.[1][2][3]

The NBD Fluorophore: A Sensitive Reporter

The utility of NBD as a fluorescent probe for lipids stems from its unique photophysical properties. Its fluorescence is highly sensitive to the polarity of its environment; it is weakly fluorescent in aqueous environments but becomes brightly fluorescent in the hydrophobic interior of cellular membranes.[4][5] This solvatochromism was a key feature that allowed researchers to distinguish between lipids in aqueous solution and those integrated into membranes.

Table 1: Key Spectroscopic Properties of NBD-Labeled Lipids

PropertyValueReference
Excitation Maximum (in methanol)~460-470 nm[6]
Emission Maximum (in methanol)~530-540 nm[6]
Environmental SensitivityEmission maximum shifts to shorter wavelengths (blue shift) and quantum yield increases in nonpolar environments.[4][7]
Quantum YieldLow in water, significantly higher in hydrophobic media.[4]

Seminal Discoveries: The Initial Studies

The initial studies with NBD-labeled fatty acids focused on understanding their uptake, metabolism, and subsequent distribution within the cell's endomembrane system. A key publication by Pagano and Sleight in 1985 described a novel technique for studying lipid metabolism and transport using these fluorescent analogs.[1] Another crucial paper from the same year by Longmuir, Martin, and Pagano detailed the synthesis of these probes.[8]

These early experiments revealed that fluorescently labeled lipids could be introduced to cells and would be metabolized and transported in a manner that mimicked their natural counterparts. For example, NBD-ceramide was shown to accumulate in the Golgi apparatus, providing a vital tool for visualizing this organelle in living cells.[9]

Experimental Protocols: The Foundational Techniques

The following protocols are based on the methodologies described in the seminal publications from the Pagano laboratory and represent the foundational techniques for studying lipid trafficking with NBD-labeled fatty acids.

Synthesis of NBD-Labeled Fatty Acids

The initial synthesis of NBD-labeled fatty acids involved the coupling of the NBD fluorophore to an amino-functionalized fatty acid. A common method is the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with an omega-amino fatty acid.[8]

Protocol 4.1.1: Synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-12-aminododecanoic acid (NBD-12-aminododecanoic acid)

  • Dissolve: Dissolve 12-aminododecanoic acid in a suitable organic solvent such as chloroform/methanol.

  • Add Base: Add a slight molar excess of a base (e.g., triethylamine) to deprotonate the amino group.

  • Add NBD-Cl: Slowly add a solution of NBD-Cl in the same solvent.

  • React: Allow the reaction to proceed in the dark at room temperature for several hours.

  • Purify: Purify the resulting NBD-labeled fatty acid using column chromatography on silica gel.

  • Verify: Confirm the identity and purity of the product using techniques such as thin-layer chromatography (TLC) and spectroscopy.

Labeling of Living Cells

The introduction of NBD-labeled fatty acids into living cells was a critical step. The following is a generalized protocol for labeling cultured mammalian cells.

Protocol 4.2.1: Cellular Labeling with NBD-Fatty Acids

  • Cell Culture: Plate mammalian cells on glass coverslips in a petri dish and grow to the desired confluency.

  • Prepare Labeling Solution: Prepare a solution of the NBD-labeled fatty acid complexed to defatted bovine serum albumin (BSA) in a balanced salt solution or serum-free medium. The final concentration of the NBD-fatty acid is typically in the low micromolar range.

  • Incubation: Remove the growth medium from the cells, wash with a balanced salt solution, and add the labeling solution. Incubate the cells at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 5-30 minutes).

  • Wash: After incubation, remove the labeling solution and wash the cells several times with fresh, cold balanced salt solution to remove unbound probe.

  • Microscopy: Mount the coverslip on a microscope slide and observe the cellular fluorescence using a fluorescence microscope equipped with the appropriate filters for the NBD fluorophore.

Analysis of Lipid Metabolism by Thin-Layer Chromatography (TLC)

To determine how the NBD-labeled fatty acids were being metabolized, researchers used TLC to separate the different lipid species within the cell.

Protocol 4.3.1: TLC Analysis of NBD-Labeled Lipids

  • Lipid Extraction: After labeling, wash the cells and then extract the total cellular lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Spotting: Concentrate the lipid extract and spot it onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber containing a solvent system appropriate for separating the lipid classes of interest (e.g., hexane:diethyl ether:acetic acid for neutral lipids).

  • Visualization: Visualize the fluorescent NBD-labeled lipid spots on the TLC plate under UV light.

  • Identification: Identify the different lipid species by comparing their migration distance (Rf value) to that of known lipid standards run on the same plate.

Visualizing the Pathways: Diagrams of Lipid Trafficking and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the initial understanding of lipid trafficking pathways that emerged from these early studies.

Experimental_Workflow Figure 1: General Experimental Workflow for Studying NBD-Fatty Acid Trafficking cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling cluster_analysis Analysis synthesis Synthesis of NBD-Labeled Fatty Acid labeling Incubation of Cells with NBD-Fatty Acid-BSA Complex synthesis->labeling wash Washing to Remove Unbound Probe labeling->wash microscopy Fluorescence Microscopy (Live Cell Imaging) wash->microscopy tlc Lipid Extraction and TLC Analysis wash->tlc

Figure 1: General Experimental Workflow for Studying NBD-Fatty Acid Trafficking

Lipid_Trafficking_Pathway Figure 2: Early Model of NBD-Labeled Lipid Trafficking PM Plasma Membrane Endosome Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Golgi->PM Exocytosis ER Endoplasmic Reticulum Golgi->ER ER->Golgi Mito Mitochondria ER->Mito LD Lipid Droplets ER->LD Extracellular Extracellular Extracellular->PM Uptake

Figure 2: Early Model of NBD-Labeled Lipid Trafficking

Quantitative Data from Initial Studies

The following tables summarize the type of quantitative data that was generated in the early studies of NBD-labeled fatty acids. The exact values would vary depending on the specific lipid analog, cell type, and experimental conditions.

Table 2: Example Cellular Uptake and Distribution Data

ParameterExample ValueNotes
Incubation Time5 - 60 minutesShorter times for initial uptake studies, longer for metabolism.
Labeling Concentration1 - 10 µMComplexed with BSA.
% of Cell-Associated Fluorescence after 30 min70-90%Highly dependent on cell type and temperature.
% of NBD-Fatty Acid Converted to Phospholipids (after 60 min)20-50%As determined by TLC analysis.
Primary Localization after short incubationPlasma MembraneFollowed by rapid internalization.
Primary Localization after longer incubationGolgi, Endosomes, ERDemonstrating active transport and metabolism.

Modern Advancements: De Novo Labeling

Building upon the foundational work with exogenously supplied NBD-lipids, more recent studies have developed de novo labeling techniques. These methods involve supplying cells with lysolipids and NBD-labeled acyl-CoA, allowing for the intracellular synthesis of NBD-labeled lipids.[4][10] This approach offers a more physiologically relevant way to study the trafficking of newly synthesized lipids.

DeNovo_Labeling_Workflow Figure 3: De Novo Labeling Experimental Workflow cluster_incubation Cellular Incubation cluster_synthesis Intracellular Synthesis cluster_analysis Analysis incubation Incubate cells with Lysolipid and NBD-Acyl-CoA reacylation Endogenous Acyltransferases Re-acylate Lysolipid incubation->reacylation nbd_lipid Formation of NBD-Labeled Lipid reacylation->nbd_lipid confocal Confocal Microscopy (Subcellular Localization) nbd_lipid->confocal tlc_denovo TLC Analysis (Verification of Synthesis) nbd_lipid->tlc_denovo

Figure 3: De Novo Labeling Experimental Workflow

Conclusion

The discovery and initial application of NBD-labeled fatty acids were a watershed moment in cell biology, providing researchers with the tools to visualize the dynamic world of lipid trafficking in living cells. The foundational work of Pagano and his contemporaries paved the way for decades of research into the intricate pathways of lipid metabolism and transport, and their impact is still felt today as these fluorescent probes continue to be refined and utilized in modern cell biology and drug development. The principles and techniques established in these early studies remain fundamental to our ongoing exploration of the lipidome.

References

The Role of NBD-Undecanoic Acid in Elucidating Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of cellular biology, lipids are fundamental molecules, serving not only as structural components of membranes and energy reservoirs but also as critical signaling mediators. Understanding the dynamics of lipid metabolism—how cells uptake, traffic, store, and utilize fatty acids—is paramount for research in metabolic diseases, oncology, and drug development. Fluorescent lipid analogs have emerged as indispensable tools for visualizing these processes in living cells. Among these, 11-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)undecanoic acid (NBD-undecanoic acid) , a fluorescently labeled long-chain saturated fatty acid, provides a powerful means to track the fate of fatty acids in real-time.

The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a small, environmentally sensitive fluorophore. It exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the hydrophobic milieu of lipid bilayers, making it ideal for monitoring the incorporation of the fatty acid into cellular membranes and lipid droplets.[1] This technical guide provides an in-depth overview of the application of this compound in lipid metabolism research, detailing experimental protocols, data interpretation, and the visualization of associated cellular pathways.

Core Applications in Lipid Metabolism Research

This compound serves as a vital probe for several key areas of investigation:

  • Quantifying Fatty Acid Uptake and Transport: The rate and extent of this compound uptake can be precisely measured using techniques like flow cytometry and fluorescence microscopy.[2][3] This allows researchers to study the kinetics of fatty acid transport and to screen for compounds that modulate the activity of fatty acid transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[4]

  • Visualizing Intracellular Trafficking: Once inside the cell, the fluorescent fatty acid can be tracked as it moves between organelles. This enables the study of its transport to the endoplasmic reticulum for esterification, to mitochondria for β-oxidation, or to lipid droplets for storage.[5] Confocal microscopy is the primary tool for visualizing this spatial and temporal distribution.[5]

  • Monitoring Incorporation into Complex Lipids: The metabolic fate of this compound can be determined by analyzing its incorporation into more complex lipid species, such as triglycerides, phospholipids, and cholesterol esters.[6] Thin-layer chromatography (TLC) is a common technique used to separate and identify these newly synthesized NBD-labeled lipids.[6]

Experimental Methodologies

Detailed protocols are essential for obtaining reliable and reproducible data. Below are methodologies for two common applications of this compound.

Cellular Fatty Acid Uptake Assay via Flow Cytometry

This protocol provides a quantitative measure of fatty acid uptake across a large cell population, making it ideal for high-throughput screening and kinetic studies.[7]

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the experiment, detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 500 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.

  • Preparation of Labeling Solution: Prepare a 2X stock of this compound complexed to BSA. First, dilute the this compound DMSO stock into serum-free medium. In a separate tube, prepare a BSA solution in the same medium. Slowly add the fatty acid solution to the BSA solution while vortexing to facilitate binding. A final concentration of 5 µM this compound and 1% BSA is a good starting point.

  • Cell Labeling: Resuspend the washed cell pellet in warm (37°C) serum-free medium at a concentration of 1x10^6 cells/mL. Add an equal volume of the 2X this compound-BSA labeling solution.

  • Incubation: Incubate the cells at 37°C for the desired time points (e.g., 1, 5, 10, 15, 30 minutes). A parallel control should be incubated at 4°C to measure surface binding versus active transport.

  • Stopping the Uptake: To stop the reaction, add a 10-fold excess of ice-cold PBS containing 2% fatty acid-free BSA. The BSA will "back-extract" any probe that is loosely associated with the outer leaflet of the plasma membrane.

  • Final Wash: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet once more with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically ~530 nm). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of fatty acid taken up.

Visualization of Intracellular Localization by Confocal Microscopy

This method allows for the direct visualization of where this compound accumulates within the cell, such as in lipid droplets or the endoplasmic reticulum.

Materials:

  • Same as for flow cytometry, plus:

  • Glass-bottom culture dishes or coverslips

  • Lipid droplet stain (e.g., BODIPY 493/503)[8]

  • Organelle-specific trackers (e.g., ER-Tracker™, MitoTracker™)

  • 4% Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

  • Preparation of Labeling Solution: Prepare the this compound-BSA complex as described in the flow cytometry protocol.

  • Cell Labeling: Remove the culture medium and wash the cells once with warm PBS. Add the this compound-BSA labeling solution to the cells and incubate at 37°C for 30-60 minutes.

  • Co-staining (Optional): If co-localizing with lipid droplets or other organelles, remove the NBD labeling solution, wash with PBS, and incubate with the appropriate tracker dye (e.g., BODIPY 493/503 for lipid droplets) according to the manufacturer's protocol.

  • Washing: Wash the cells three times with warm PBS to remove unbound probe.

  • Live-Cell Imaging: For live-cell imaging, add fresh culture medium or imaging buffer to the cells and proceed immediately to the microscope.

  • Fixation and Mounting (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

  • Image Acquisition: Acquire images using a confocal microscope. Use a 488 nm laser to excite the NBD fluorophore. If co-staining, use the appropriate laser lines and filter sets for the other dyes. Analyze the images for co-localization between the NBD signal and organelle markers.[5]

Data Presentation

Quantitative data from fatty acid uptake experiments are crucial for comparing different cell types, treatment conditions, or the effects of genetic modifications. While specific kinetic data for this compound is sparsely published in tabular form, the following table illustrates how such data can be presented.

Cell LineTransporter ExpressedConditionUptake Rate (pmol/min/10^6 cells)Apparent K_m (µM)
HEK293EndogenousControl15.2 ± 1.88.5
HEK293CD36 OverexpressionControl48.5 ± 4.14.2
3T3-L1 AdipocyteEndogenousBasal85.7 ± 7.55.1
3T3-L1 AdipocyteEndogenousInsulin-Stimulated135.4 ± 11.24.8
HepG2EndogenousControl62.1 ± 5.56.3
HepG2EndogenousOleate Co-incubation35.8 ± 3.9N/A

Note: The data in this table are representative examples for illustrative purposes and are not derived from a single specific publication.

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and the underlying biological pathways.

g cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Seed Cells in Appropriate Vessel p2 Prepare NBD-Undecanoic Acid-BSA Complex e1 Wash Cells and Add Labeling Solution p2->e1 e2 Incubate at 37°C (Time Course) e1->e2 e3 Stop Uptake with Ice-Cold BSA Buffer e2->e3 e4 Wash and Prepare for Analysis e3->e4 a1 Flow Cytometry (Quantitative Uptake) e4->a1 a2 Confocal Microscopy (Localization) e4->a2 a3 TLC Analysis (Metabolic Fate) e4->a3

Caption: Experimental workflow for studying fatty acid metabolism using this compound.

g FA_ext This compound (Extracellular) Membrane Plasma Membrane FA_ext->Membrane Transport (e.g., CD36/FATP) FA_int This compound (Intracellular) Membrane->FA_int ACSL Acyl-CoA Synthetase (ACSL) FA_int->ACSL FACoA NBD-Undecanoyl-CoA ACSL->FACoA ER Endoplasmic Reticulum (ER) FACoA->ER Esterification Mito Mitochondria FACoA->Mito Transport PL Phospholipids (PL) ER->PL Synthesis TG Triglycerides (TG) ER->TG Synthesis BetaOx β-Oxidation Mito->BetaOx LD Lipid Droplet TG->LD Storage

Caption: Potential intracellular metabolic fates of this compound after cellular uptake.

g Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates AKT Akt/PKB PI3K->AKT activates Vesicle Intracellular Vesicle with FAT/CD36 AKT->Vesicle promotes translocation Membrane FAT/CD36 Translocation to Plasma Membrane Vesicle->Membrane Uptake Increased Fatty Acid Uptake (Measured by this compound) Membrane->Uptake

Caption: Signaling pathway regulating fatty acid transporter translocation, a process measurable by NBD probes.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations. The NBD moiety is bulky and can potentially alter the metabolism and trafficking of the fatty acid compared to its unlabeled counterpart.[5] Furthermore, cells can metabolize the NBD-lipid, leading to the release of the free NBD fluorophore or its incorporation into different lipid backbones, which can complicate the interpretation of results.[9] Therefore, it is often necessary to perform control experiments, such as TLC analysis, to confirm the chemical identity of the fluorescent species being observed.[9] Using phospholipase inhibitors can also help prevent the breakdown of NBD-labeled complex lipids during analysis.[7]

Conclusion

This compound is a versatile and widely used fluorescent probe that has significantly advanced our understanding of fatty acid metabolism. It enables researchers to quantitatively measure fatty acid uptake and to visualize the intricate trafficking pathways of fatty acids within living cells. By combining robust experimental protocols with advanced imaging and analytical techniques, this tool allows for the detailed dissection of lipid dynamics. Despite some inherent limitations, careful experimental design and data interpretation will ensure that this compound remains a cornerstone of metabolic research, driving new discoveries in health and disease.

References

A Technical Guide to Fluorescent Fatty Acid Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tools and techniques for visualizing and quantifying fatty acid dynamics in biological systems.

Fluorescent fatty acid probes are indispensable tools in modern biological research and drug development, enabling the direct visualization and quantification of fatty acid uptake, trafficking, and metabolism within living cells and organisms.[][] These probes, which consist of a fatty acid molecule covalently linked to a fluorophore, allow researchers to unravel the complex roles of fatty acids in cellular processes, from energy metabolism and membrane synthesis to cell signaling and disease pathogenesis.[][3] This technical guide provides a comprehensive overview of the major classes of fluorescent fatty acid probes, their applications, and detailed experimental protocols to facilitate their effective use in the laboratory.

Core Concepts and Probe Selection

The utility of a fluorescent fatty acid probe is largely determined by the properties of its constituent fluorophore. Key considerations in probe selection include the fluorophore's brightness (a product of its molar extinction coefficient and quantum yield), photostability, sensitivity to the local environment, and spectral properties (excitation and emission maxima).[][] The choice of the fatty acid component is also critical, as it dictates the probe's metabolic fate and subcellular localization.

Commonly used fluorophores for creating fatty acid probes include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), dansyl, and pyrene.[5] Each of these fluorophores imparts distinct characteristics to the resulting probe, influencing its suitability for specific applications.

Key Classes of Fluorescent Fatty Acid Probes

BODIPY-Labeled Fatty Acids

BODIPY dyes are renowned for their high fluorescence quantum yields, sharp emission spectra, and excellent photostability.[][] These properties make BODIPY-fatty acid conjugates, such as BODIPY-C12 and BODIPY-C16, ideal for high-resolution imaging and quantitative assays.[][6] Their fluorescence is relatively insensitive to the polarity of the environment, which can be an advantage for straightforward quantification but a limitation for sensing changes in the lipid environment.[7] BODIPY-fatty acids are readily taken up by cells and incorporated into various lipid species, including neutral lipids and phospholipids, making them versatile tools for studying lipid metabolism.[][7] Recent studies have also highlighted their utility in imaging specific organelles, such as peroxisomes and lipid droplets.[8][9][10]

NBD-Labeled Fatty Acids

The fluorescence of the NBD group is highly sensitive to the polarity of its environment, being weakly fluorescent in aqueous environments and highly fluorescent in nonpolar environments like lipid membranes.[5][11] This solvatochromic property makes NBD-fatty acids useful for probing the binding of fatty acids to proteins and their insertion into membranes.[5] However, NBD-labeled lipids are generally less hydrophobic than their natural counterparts, which can affect their intracellular trafficking.[12][13] They are also less photostable than BODIPY dyes.[14]

Other Fluorescent Fatty Acid Probes
  • Dansyl-labeled fatty acids: These probes also exhibit environment-sensitive fluorescence and have been used in various membrane and protein-binding studies.

  • Pyrene-labeled fatty acids: The pyrene fluorophore is known for its ability to form excimers (excited-state dimers) at high concentrations, a property that can be exploited to monitor lipid dynamics and membrane fluidity.[5]

  • Anthracene-based fatty acid probes: These have also been developed for specific applications.

  • Naturally fluorescent fatty acids: Some naturally occurring fatty acids, like cis-parinaric acid, possess intrinsic fluorescence and can be used to study their own interactions with membranes and proteins.[15][16]

Quantitative Data Summary

For ease of comparison, the spectral properties of commonly used fluorescent fatty acid probes are summarized in the table below. It is important to note that these values can vary depending on the solvent and local environment.

Probe FamilyExample ProbeExcitation Max (nm)Emission Max (nm)Key Characteristics
BODIPY BODIPY FL C16~505~511High quantum yield, photostable, insensitive to environment
BODIPY 581/591 C11~581~591Ratiometric probe for lipid peroxidation
NBD NBD C6-HPC~460~535Environment-sensitive fluorescence
Pyrene Pyrene-labeled fatty acids~340~375 (monomer), ~470 (excimer)Excimer formation allows for monitoring lipid dynamics
Dansyl Dansyl-labeled fatty acids~340~520Environment-sensitive fluorescence

Experimental Protocols

Fatty Acid Uptake Assay using Fluorescent Probes

This protocol describes a general method for quantifying fatty acid uptake in cultured cells using a fluorescent fatty acid analog.[6][17][18][19]

Materials:

  • Cultured cells (e.g., adipocytes, endothelial cells)

  • Fluorescent fatty acid probe (e.g., BODIPY-C12) complexed with fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Hoechst stain for nuclear counterstaining

  • Quenching solution (optional, for real-time assays)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and culture to the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent fatty acid probe complexed to BSA in HBSS. The concentration will depend on the specific probe and cell type.

  • Incubation: Remove the culture medium and wash the cells with HBSS. Add the probe working solution to the cells and incubate for a specific time period (e.g., 1-10 minutes) at 37°C.[20]

  • Washing: Aspirate the probe solution and wash the cells with cold HBSS to remove excess probe.

  • Staining and Imaging/Quantification:

    • For endpoint assays, fix the cells and counterstain with Hoechst.

    • Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader.

    • Normalize the fluorescence signal to the cell number (determined by Hoechst staining).[6][20]

  • Real-time Measurement (Optional): For kinetic studies, a cell-impermeable quenching agent can be added to the extracellular medium to quench the fluorescence of the probe outside the cells, allowing for real-time measurement of uptake.[17][19]

Live-Cell Imaging of Fatty Acid Trafficking

This protocol outlines a method for visualizing the intracellular movement and localization of fluorescently labeled fatty acids.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Fluorescent fatty acid probe (e.g., BODIPY FL C16)

  • Live-cell imaging medium

  • Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber

Protocol:

  • Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere.

  • Probe Loading: Incubate the cells with a low concentration of the fluorescent fatty acid probe in live-cell imaging medium for a defined period (e.g., 5-15 minutes).

  • Washing: Gently wash the cells with fresh imaging medium to remove the unbound probe.

  • Imaging: Mount the dish on the microscope stage and acquire time-lapse images to visualize the dynamic trafficking of the probe to different subcellular compartments, such as the endoplasmic reticulum, lipid droplets, and mitochondria.

Visualizing Key Processes with Graphviz

To better understand the experimental workflows and the biological pathways involving fatty acids, the following diagrams have been generated using the DOT language.

Experimental Workflow for a Fluorescent Fatty Acid Uptake Assay

G A Seed cells in a 96-well plate C Incubate cells with probe A->C B Prepare fluorescent fatty acid-BSA complex B->C D Wash to remove excess probe C->D E Fix and stain nuclei (Endpoint) D->E F Add quenching agent (Real-time) D->F G Image with fluorescence microscope E->G H Measure fluorescence with plate reader E->H F->H I Normalize to cell number G->I H->I

Caption: Workflow for quantifying fatty acid uptake.

Simplified Fatty Acid Metabolism and Trafficking Pathway

G Extracellular Extracellular Fluorescent FA Membrane Plasma Membrane Extracellular->Membrane Uptake Intracellular Intracellular Fluorescent FA Membrane->Intracellular ER Endoplasmic Reticulum Intracellular->ER Mito Mitochondria (β-oxidation) Intracellular->Mito LD Lipid Droplets (Storage) ER->LD PL Phospholipids (Membrane Synthesis) ER->PL

Caption: Intracellular fate of a fluorescent fatty acid.

Applications in Drug Development

Fluorescent fatty acid probes are powerful tools in drug discovery and development, particularly for therapies targeting lipid metabolism and associated diseases like obesity, diabetes, and cancer.[] They can be employed in high-throughput screening (HTS) assays to identify compounds that modulate fatty acid uptake or metabolism.[] For example, a screen could be designed to identify inhibitors of fatty acid transport proteins by measuring the reduction in cellular fluorescence after treatment with test compounds.[17][19] Furthermore, these probes can be used to investigate the mechanism of action of drugs that impact lipid metabolism.[]

Conclusion

Fluorescent fatty acid probes offer a dynamic and quantitative window into the complex world of lipid biology. The continuous development of new probes with improved photophysical properties and biological specificity, combined with advanced imaging techniques, promises to further illuminate the roles of fatty acids in health and disease, and to accelerate the discovery of new therapeutic interventions.

References

Methodological & Application

NBD-Undecanoic Acid Fatty Acid Uptake Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular fatty acid uptake is crucial for understanding metabolic processes in health and disease. Dysregulation of fatty acid metabolism is implicated in various conditions, including obesity, type 2 diabetes, cardiovascular diseases, and cancer. The NBD-undecanoic acid fatty acid uptake assay provides a robust and sensitive method to quantify and visualize the cellular uptake of fatty acids in live cells. This fluorescently labeled short-chain fatty acid analog is readily taken up by cells through fatty acid transporters, such as CD36, and its intracellular accumulation can be measured using various techniques, including fluorescence microscopy, flow cytometry, and microplate readers. This application note provides a detailed protocol for utilizing this compound to measure fatty acid uptake, along with insights into the underlying cellular mechanisms.

Principle of the Assay

This compound is a fatty acid analog that contains the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The NBD group exhibits low fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic environment of the cell membrane and intracellular lipid droplets. This property allows for the specific detection of the probe that has been transported into the cell. The assay involves incubating live cells with this compound and subsequently measuring the increase in intracellular fluorescence, which is proportional to the rate of fatty acid uptake. To ensure that the measured signal originates solely from internalized fatty acid, a "back-exchange" step using a protein like bovine serum albumin (BSA) can be employed to remove any probe remaining in the outer leaflet of the plasma membrane.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
This compoundSanta Cruz Biotechnologysc-215758-20°C, Protect from light
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Cell Culture Medium (e.g., DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
Propidium Iodide (PI) or other viability dyeInvitrogenP35664°C, Protect from light
Black, clear-bottom 96-well platesCorning3603Room Temperature
Adherent cell line of interest (e.g., 3T3-L1, HeLa, HepG2)ATCCVariousLiquid Nitrogen

Experimental Protocols

I. Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • This compound is soluble in methanol or DMF.[1]

    • Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution.

    • Aliquot and store at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.

  • Fatty Acid-Free BSA Solution (2% w/v):

    • Dissolve 2 g of fatty acid-free BSA in 100 mL of PBS.

    • Sterile-filter the solution and store at 4°C.

  • Assay Buffer:

    • For many applications, serum-free cell culture medium or a balanced salt solution like Hank's Balanced Salt Solution (HBSS) can be used as the assay buffer.

II. Cell Culture and Seeding
  • Culture the adherent cell line of interest in appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • For the assay, seed the cells into black, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the experiment. The optimal seeding density should be determined for each cell line.

  • Allow the cells to adhere and grow for 24-48 hours.

III. This compound Uptake Assay Protocol
  • Serum Starvation:

    • On the day of the assay, gently aspirate the complete growth medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C. This step helps to reduce the background from serum components.

  • Preparation of this compound Working Solution:

    • Dilute the 10 mM this compound stock solution in serum-free medium or assay buffer to the desired final concentration. A typical starting concentration is 1-5 µM, but this should be optimized for the specific cell line and experimental conditions.

  • Incubation with this compound:

    • Aspirate the serum-free medium from the wells.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined empirically. For kinetic studies, measurements can be taken at multiple time points.

  • Termination of Uptake and Removal of Extracellular Probe (Back-Exchange):

    • Aspirate the this compound solution from the wells.

    • To remove the fluorescent probe that is bound to the outer leaflet of the plasma membrane, wash the cells twice with 100 µL of cold PBS containing 2% fatty acid-free BSA.

    • Finally, wash the cells once with 100 µL of cold PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or assay buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for NBD (Excitation: ~467 nm, Emission: ~538 nm).[2]

    • For Fluorescence Microscopy: After the final wash, add imaging buffer and visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).

    • For Flow Cytometry: After the final wash, detach the cells using trypsin, resuspend them in FACS buffer (PBS with 1% BSA), and analyze on a flow cytometer using the appropriate laser and emission filter. A viability dye like Propidium Iodide should be included to exclude dead cells from the analysis.

IV. Data Analysis
  • Subtract the background fluorescence from wells containing no cells.

  • Normalize the fluorescence intensity to the number of cells per well. This can be achieved by performing a separate cell viability/proliferation assay (e.g., using Calcein-AM or Hoechst stain) on a parallel plate.

  • For inhibitor or activator studies, compare the fluorescence intensity of treated cells to that of vehicle-treated control cells.

  • Present the data as relative fluorescence units (RFU) or as a percentage of the control.

Data Presentation

Treatment GroupThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (RFU) ± SD% of Control
Control (Vehicle)53015000 ± 1200100%
Inhibitor X (10 µM)5307500 ± 80050%
Activator Y (1 µM)53022500 ± 2100150%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Fatty_Acid_Uptake_Assay_Workflow This compound Fatty Acid Uptake Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding serum_starvation 3. Serum Starvation cell_seeding->serum_starvation prepare_nbd 4. Prepare this compound Solution incubate_nbd 5. Incubate Cells with this compound prepare_nbd->incubate_nbd back_exchange 6. Back-Exchange with BSA Solution incubate_nbd->back_exchange plate_reader Plate Reader back_exchange->plate_reader microscopy Fluorescence Microscopy back_exchange->microscopy flow_cytometry Flow Cytometry back_exchange->flow_cytometry data_analysis 7. Data Analysis plate_reader->data_analysis microscopy->data_analysis flow_cytometry->data_analysis

Caption: Workflow for the this compound fatty acid uptake assay.

CD36-Mediated Fatty Acid Uptake Signaling Pathway

CD36_Signaling_Pathway CD36-Mediated Fatty Acid Uptake Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD36 CD36 LYN LYN Kinase CD36->LYN Activation FA Fatty Acid FA->CD36 Binding SYK SYK Kinase LYN->SYK Activation Endocytosis Endocytosis SYK->Endocytosis Initiation FA_transport Intracellular Fatty Acid Transport Endocytosis->FA_transport Internalization of FA-CD36 complex Metabolism Metabolic Pathways (e.g., Beta-oxidation, Esterification) FA_transport->Metabolism

Caption: Simplified CD36 signaling pathway for fatty acid uptake.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of extracellular probeOptimize the number and duration of the BSA washes. Ensure BSA is fatty acid-free.
Cells are not healthyCheck cell viability using a viability dye. Ensure proper cell culture techniques.
Low Signal Low expression of fatty acid transportersUse a cell line known to express high levels of fatty acid transporters (e.g., differentiated 3T3-L1 adipocytes).
Insufficient incubation time or probe concentrationOptimize incubation time and this compound concentration.
High Well-to-Well Variability Inconsistent cell seedingEnsure a single-cell suspension before seeding and use proper pipetting techniques.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with PBS to maintain humidity.

Conclusion

The this compound fatty acid uptake assay is a versatile and powerful tool for studying cellular lipid metabolism. Its fluorescence-based readout allows for both quantitative and qualitative assessments of fatty acid transport in a high-throughput format. By following the detailed protocol and considering the potential variables, researchers can obtain reliable and reproducible data to investigate the mechanisms of fatty acid uptake and to screen for compounds that modulate this important physiological process.

References

Application Notes and Protocols for Live-Cell Imaging with NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing NBD-undecanoic acid, a fluorescently labeled fatty acid analog, for real-time visualization of fatty acid uptake and trafficking in living cells. This powerful tool enables the investigation of lipid metabolism, transport dynamics, and the identification of potential therapeutic modulators of these pathways.

Introduction

This compound [11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid] is a vital fluorescent probe for studying cellular lipid dynamics.[1][2] By mimicking natural fatty acids, it is readily taken up by cells and incorporated into various metabolic and signaling pathways. The attached nitrobenzoxadiazole (NBD) fluorophore allows for direct visualization of its subcellular localization and transport using fluorescence microscopy.[3] This probe is a valuable tool for researchers in various fields, including metabolic diseases, cancer biology, and drug discovery, to dissect the intricate processes of fatty acid metabolism in real-time.[1][4]

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging applications.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~467 nm[3]
Emission Maximum (λem)~538 nm[3]
Recommended Laser Line488 nm[3]
Recommended Filter SetFITC/GFP[5]
Molar Extinction Coefficient (ε)Not specified for undecanoic acid conjugate
Fluorescence Quantum Yield (ΦF)Dependent on local environment[6]
Fluorescence Lifetime (τ)Dependent on local environment[6]

Table 2: Recommended Experimental Parameters for Live-Cell Imaging

ParameterRecommended ValueNotes
Cell Seeding Density60-80% confluencyEnsure cells are in a logarithmic growth phase for optimal uptake.
This compound-BSA Complex Concentration1-10 µMOptimal concentration should be determined empirically for each cell type to balance signal and potential cytotoxicity.
Incubation Time15-60 minutesTime can be adjusted based on cell type and experimental goals. Shorter times may be sufficient to observe initial uptake, while longer times may reveal metabolic trafficking.[5]
Incubation Temperature37°CFor visualizing metabolic processes. Lower temperatures (e.g., 20°C) can be used to study membrane binding and initial uptake with reduced metabolic conversion.[7][8]
Imaging MediumSerum-free, phenol red-free medium (e.g., HBSS, DMEM)Serum contains lipids that can compete with this compound uptake. Phenol red can contribute to background fluorescence.

Experimental Protocols

Preparation of this compound-BSA Complex

This compound is hydrophobic and requires complexation with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells in an aqueous culture medium.[9][10][11]

Materials:

  • This compound (stored at -20°C, protected from light)[12]

  • Fatty acid-free BSA

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to create a 1-10 mM stock solution.

  • Prepare BSA Solution: Prepare a 1-2% (w/v) solution of fatty acid-free BSA in HBSS or PBS.

  • Complexation: a. Warm the BSA solution to 37°C.[11] b. While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (typically in a 1:1 to 1:3 molar ratio of fatty acid to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation.[11] d. The resulting this compound-BSA complex should be a clear solution.

Live-Cell Labeling and Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental questions.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for live-cell imaging

  • Pre-warmed live-cell imaging medium (serum-free, phenol red-free)

  • This compound-BSA complex (from Protocol 1)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

  • FITC/GFP filter set

Protocol:

  • Cell Preparation: Grow cells to 60-80% confluency.

  • Washing: On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.[5]

  • Labeling Solution Preparation: Dilute the this compound-BSA complex in pre-warmed live-cell imaging medium to the final working concentration (e.g., 1-10 µM).

  • Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.[5] The optimal time will depend on the cell type and the specific process being investigated.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[5]

  • Imaging: Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber. Acquire images using a standard FITC/GFP filter set.

Optional: Back-Exchange to Visualize Internalized Probe

To specifically visualize the internalized pool of this compound, a "back-exchange" step can be performed to remove the probe remaining in the outer leaflet of the plasma membrane.[7][13]

Protocol:

  • After the labeling and washing steps (Protocol 2, steps 1-6), add a solution of 1% (w/v) fatty acid-free BSA in live-cell imaging medium to the cells.

  • Incubate for 10-15 minutes at 4°C or on ice.

  • Wash the cells three times with cold live-cell imaging medium.

  • Proceed with imaging.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key cellular processes involving fatty acid uptake and the experimental workflow for using this compound.

Fatty_Acid_Uptake_Pathway Cellular Uptake and Trafficking of this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm NBD-UA-BSA This compound-BSA Complex FATP Fatty Acid Transport Protein (FATP) NBD-UA-BSA->FATP Protein-mediated uptake CD36 CD36 NBD-UA-BSA->CD36 Protein-mediated uptake Diffusion Passive Diffusion NBD-UA-BSA->Diffusion NBD-UA_cyto This compound FATP->NBD-UA_cyto CD36->NBD-UA_cyto Diffusion->NBD-UA_cyto FABP Fatty Acid Binding Protein (FABP) NBD-UA_cyto->FABP Binding & Transport Lipid_Droplet Lipid Droplet (Storage) FABP->Lipid_Droplet Mitochondria Mitochondria (Beta-oxidation) FABP->Mitochondria ER Endoplasmic Reticulum (Esterification) FABP->ER

Cellular uptake and trafficking of this compound.

Live_Cell_Imaging_Workflow Experimental Workflow for this compound Live-Cell Imaging Cell_Culture 1. Seed cells on imaging dish Preparation 2. Prepare this compound-BSA Complex Cell_Culture->Preparation Washing1 3. Wash cells with serum-free medium Preparation->Washing1 Labeling 4. Incubate cells with NBD-UA-BSA complex Washing1->Labeling Washing2 5. Wash cells to remove unbound probe Labeling->Washing2 Imaging 6. Acquire images on fluorescence microscope Washing2->Imaging Analysis 7. Image analysis and quantification Imaging->Analysis

Workflow for this compound live-cell imaging.

Precautions and Troubleshooting

  • Phototoxicity: The NBD fluorophore can generate reactive oxygen species upon excitation, leading to phototoxicity and cell death.[14] To minimize this, use the lowest possible excitation light intensity and exposure time that provide an adequate signal-to-noise ratio.

  • Photobleaching: NBD can be susceptible to photobleaching. Acquire images efficiently and consider using an anti-fade reagent if compatible with live-cell imaging.

  • Cytotoxicity: At high concentrations, undecanoic acid can be cytotoxic.[15] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

  • High Background Fluorescence: If high background is observed, ensure complete removal of unbound probe by increasing the number and duration of washes.[5] Performing the optional back-exchange step can also help.[5]

  • Probe Aggregation: Ensure the this compound-BSA complex is fully dissolved and clear before adding to cells to avoid aggregation and artifacts.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for insightful live-cell imaging studies of fatty acid metabolism and trafficking.

References

Application Notes and Protocols for NBD-Undecanoic Acid Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of NBD-undecanoic acid, a fluorescently labeled medium-chain fatty acid, to quantify fatty acid uptake in mammalian cells using flow cytometry. This method is a powerful tool for studying cellular metabolism, identifying modulators of fatty acid transport, and investigating the role of fatty acid uptake in various physiological and pathological processes.

Introduction

Fatty acids are essential nutrients and signaling molecules involved in numerous cellular processes, including energy production, membrane synthesis, and signal transduction. The uptake of fatty acids into cells is a critical and regulated process mediated by a combination of passive diffusion and protein transporters such as fatty acid binding proteins (FABPs) and fatty acid transport proteins (FATPs). Dysregulation of fatty acid uptake is implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

This compound (11-(NBD-amino)undecanoic acid) is a fluorescent analog of the naturally occurring saturated fatty acid, undecanoic acid. The nitrobenzoxadiazole (NBD) fluorophore allows for the direct visualization and quantification of its cellular uptake by flow cytometry. This technique offers the advantage of rapid, high-throughput analysis of large cell populations at the single-cell level.

Principle of the Assay

Cells are incubated with this compound complexed to fatty acid-free bovine serum albumin (BSA). The BSA facilitates the delivery of the hydrophobic fatty acid to the cell membrane. The fluorescent fatty acid analog is then transported into the cell via passive diffusion and/or protein-mediated transport. The amount of internalized this compound is directly proportional to the fluorescence intensity of the cells, which is measured by a flow cytometer. To distinguish between membrane-bound and internalized fatty acid, a back-extraction step with fatty acid-free BSA can be included.

Experimental Protocols

Materials and Reagents
  • This compound (stored at -20°C, protected from light)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture medium appropriate for the cell line of interest

  • Trypsin-EDTA solution

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

  • Mammalian cell line of interest

Preparation of this compound-BSA Complex (5 mM Stock Solution)
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 5% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to dissolve.

  • Slowly add the 10 mM this compound stock solution to the 5% BSA solution while vortexing to achieve a final fatty acid concentration of 5 mM and a molar ratio of fatty acid to BSA of approximately 5:1.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Store the this compound-BSA complex at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

Cell Preparation
  • Culture mammalian cells to 70-80% confluency in appropriate cell culture medium.

  • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

This compound Staining Protocol
  • Dilute the 5 mM this compound-BSA stock solution in pre-warmed (37°C) serum-free cell culture medium to the desired final concentration (a starting concentration of 1-5 µM is recommended, but should be optimized for each cell type and experimental condition).

  • Add 100 µL of the cell suspension (1 x 10^5 cells) to each flow cytometry tube.

  • Add 100 µL of the diluted this compound-BSA solution to the cells.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • To stop the uptake, add 2 mL of ice-cold flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • (Optional Back-Extraction Step) To remove membrane-bound this compound, resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer containing a high concentration of fatty acid-free BSA (e.g., 2%) and incubate on ice for 5-10 minutes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Wash the cells once more with 2 mL of ice-cold flow cytometry staining buffer.

  • Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells from the analysis.[1]

Flow Cytometry Analysis
  • Acquire data on a flow cytometer equipped with a blue laser (488 nm excitation).

  • Collect NBD fluorescence in the green channel (e.g., FITC channel, ~530 nm emission).

  • Collect PI fluorescence in the red channel (e.g., PE-Texas Red channel, >650 nm).

  • Gate on the viable, single-cell population using forward scatter (FSC), side scatter (SSC), and PI exclusion.

  • Quantify the mean fluorescence intensity (MFI) of the NBD signal in the viable cell population.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions.

Treatment GroupThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI) ± SDFold Change vs. Control
Control (Unstained)03050 ± 51.0
Vehicle Control1301500 ± 12030.0
Test Compound A130750 ± 8015.0
Test Compound B1302500 ± 21050.0

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Cell Preparation (1x10^6 cells/mL) incubate Incubate Cells with this compound (15-60 min, 37°C) prep_cells->incubate prep_nbd Prepare this compound-BSA (1-5 µM working solution) prep_nbd->incubate wash Wash with Cold Buffer incubate->wash back_extraction Optional: Back-Extraction with BSA wash->back_extraction resuspend Resuspend in Staining Buffer wash->resuspend Skip Back-Extraction back_extraction->resuspend add_viability Add Viability Dye (PI) resuspend->add_viability flow_cytometry Flow Cytometry Analysis (Ex: 488 nm, Em: ~530 nm) add_viability->flow_cytometry data_analysis Data Analysis (Mean Fluorescence Intensity) flow_cytometry->data_analysis fatty_acid_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space nbd_ua_bsa This compound-BSA Complex fatp Fatty Acid Transport Protein (FATP) nbd_ua_bsa->fatp Transport fabp_pm Fatty Acid Binding Protein (FABPpm) nbd_ua_bsa->fabp_pm Binding & Transport diffusion Passive Diffusion nbd_ua_bsa->diffusion Diffusion nbd_ua_free Free this compound fatp->nbd_ua_free fabp_pm->nbd_ua_free diffusion->nbd_ua_free fabp_c Cytosolic FABP (FABPc) nbd_ua_free->fabp_c Binding metabolism Metabolic Pathways (e.g., β-oxidation, lipid synthesis) nbd_ua_free->metabolism fabp_c->metabolism Trafficking

References

Application Notes and Protocols for NBD-Undecanoic Acid in Confocal Microscopy of Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NBD-undecanoic acid for the fluorescent labeling and visualization of lipid droplets in mammalian cells using confocal microscopy. This document includes detailed protocols, data presentation, and visualizations to facilitate the successful application of this technique in your research.

Introduction

This compound (11-(7-Nitro-2-1,3-benzoxadiazol-4-ylamino)undecanoic acid) is a fluorescently labeled fatty acid analog. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization of the fatty acid's uptake and incorporation into cellular structures, most notably lipid droplets. As cells internalize this compound, it is metabolized and can be esterified into neutral lipids like triacylglycerols and cholesterol esters, which are the primary components of lipid droplets. This makes this compound a valuable tool for studying lipid metabolism, lipid droplet dynamics, and the effects of therapeutic compounds on lipid storage.

Principle of the Method

This compound, when introduced to cultured cells, is taken up and processed through cellular fatty acid metabolic pathways. A key pathway involves its esterification to form neutral lipids, which are then stored within the hydrophobic core of lipid droplets. The NBD group, a small, environmentally sensitive fluorophore, exhibits enhanced fluorescence in the nonpolar environment of the lipid droplet core compared to the aqueous cytoplasm. This property allows for the specific visualization of lipid droplets by confocal microscopy.

Data Presentation

Fluorescent Properties of this compound

The spectral characteristics of this compound are crucial for designing imaging experiments. While the precise quantum yield and extinction coefficient can vary with the local environment, the following table provides approximate values for the NBD fluorophore.

PropertyValueReference
Excitation Maximum (λex)~466 nm[1]
Emission Maximum (λem)~539 nm[1]
Molar Extinction Coefficient (ε)~19,500 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)~0.1[1]
Comparison with Other Common Lipid Droplet Stains

This compound is one of several fluorescent probes used for lipid droplet imaging. The choice of dye depends on the specific experimental requirements.

FeatureThis compoundBODIPY 493/503Nile Red
Mechanism Metabolic incorporationPartitions into neutral lipidsPartitions into neutral lipids
Excitation/Emission ~466/539 nm~493/503 nm~552/636 nm (in lipid)
Photostability ModerateHighModerate to Low
Environmental Sensitivity High (fluorescence increases in nonpolar environments)LowHigh (emission shifts with polarity)
Live/Fixed Cells Primarily for live cellsLive and fixed cellsLive and fixed cells
Advantages Tracks fatty acid metabolismBright, photostable, narrow emissionLarge Stokes shift
Disadvantages Lower photostability, potential for metabolic alterationCan form aggregates at high concentrationsBroad emission spectrum can lead to bleed-through

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with this compound

This protocol is adapted from established methods for labeling mammalian cells with NBD-lipids and is optimized for visualizing lipid droplets.[2][3][4]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Bovine serum albumin (BSA), fatty acid-free

  • Mammalian cells cultured on glass-bottom dishes or coverslips suitable for confocal microscopy

  • Confocal microscope with appropriate laser lines (e.g., 458 nm or 476 nm) and emission filters

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to prepare a 1-5 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a fresh staining solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM. To aid in delivery to cells, the this compound can be complexed with fatty acid-free BSA. To do this, first dilute the this compound in a small volume of medium containing BSA before adding it to the final volume of medium. A 1:1 molar ratio of fatty acid to BSA is a good starting point.

    • Vortex the staining solution gently.

  • Cell Staining:

    • Grow mammalian cells on glass-bottom dishes or coverslips to 60-80% confluency.

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the freshly prepared this compound staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing and Imaging:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to imaging on a confocal microscope.

  • Confocal Microscopy Settings:

    • Use an excitation wavelength appropriate for NBD (e.g., 458 nm or 476 nm laser line).

    • Set the emission detection window to capture the NBD fluorescence (e.g., 500-550 nm).

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (1-5 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Culture Medium) prep_stock->prep_stain add_stain Add Staining Solution to Cells prep_stain->add_stain culture_cells Culture Mammalian Cells on Glass-Bottom Dish wash1 Wash Cells with PBS culture_cells->wash1 wash1->add_stain incubate Incubate at 37°C for 30-60 min add_stain->incubate wash2 Wash Cells with PBS (2-3 times) incubate->wash2 add_medium Add Fresh Medium/Imaging Buffer wash2->add_medium confocal Image with Confocal Microscope add_medium->confocal

Caption: Workflow for staining lipid droplets with this compound.

Mechanism of this compound Incorporation into Lipid Droplets

G cluster_metabolism Metabolic Activation & Esterification extracellular Extracellular Space nbd_ua_ext This compound cell_membrane Plasma Membrane cytoplasm Cytoplasm nbd_ua_int This compound nbd_ua_ext->nbd_ua_int Uptake acyl_coa NBD-Undecanoyl-CoA nbd_ua_int->acyl_coa Acyl-CoA Synthetase neutral_lipids NBD-Triacylglycerols NBD-Cholesteryl Esters acyl_coa->neutral_lipids Acyltransferases lipid_droplet Lipid Droplet neutral_lipids->lipid_droplet Incorporation

Caption: Cellular uptake and metabolism of this compound.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence - Staining concentration too low- Incubation time too short- Cells are not actively metabolizing lipids- Incorrect microscope settings- Increase this compound concentration (up to 20 µM)- Increase incubation time (up to 2 hours)- Ensure cells are healthy and metabolically active. Consider stimulating lipid droplet formation with oleic acid.- Check excitation and emission filter settings.
High background fluorescence - Incomplete washing- Staining concentration too high- Increase the number and duration of washing steps.- Decrease the staining concentration.
Photobleaching - NBD is known to be less photostable than other dyes- High laser power- Long exposure times- Use the lowest laser power that provides a sufficient signal.- Minimize exposure time and the number of scans.- Use an anti-fade mounting medium if imaging fixed cells (note: this compound is primarily for live-cell imaging).
Cell toxicity - High concentration of this compound- High concentration of DMSO in the final staining solution- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration in the culture medium is low (<0.5%).

Concluding Remarks

This compound is a useful tool for the dynamic, real-time visualization of fatty acid uptake and incorporation into lipid droplets in living cells. While it may be more susceptible to photobleaching than other dyes like BODIPY, its ability to act as a metabolic tracer provides unique insights into cellular lipid metabolism. By following the protocols and troubleshooting guidelines provided, researchers can effectively utilize this compound for high-quality confocal imaging of lipid droplets.

References

Preparing NBD-Undecanoic Acid Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of NBD-undecanoic acid stock solutions for cell culture applications. This compound is a fluorescently labeled fatty acid analog widely used to investigate cellular fatty acid uptake and lipid metabolism. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Storage Recommendations

This compound is a dark red powder. Understanding its properties is essential for correct handling and storage.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₄N₄O₅[1][2]
Molecular Weight 364.4 g/mol [1]
Appearance Dark red powder[1]
Purity >98% (TLC)[1]
Solubility Soluble in methanol or DMF[1]
Storage (Powder) -20°C, protected from light and moisture[1][3]
Storage (in Solvent) -20°C for up to 2 years[1]

Note: While this compound is soluble in methanol and DMF, Dimethyl Sulfoxide (DMSO) is often the preferred solvent for preparing stock solutions for cell culture due to its miscibility with aqueous media and relatively lower cytotoxicity at low concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Aseptic techniques should be followed to maintain the sterility of the stock solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Carefully weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would weigh 3.644 mg for a final volume of 1 mL.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication: To ensure the compound is completely dissolved, place the vial in a bath sonicator for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Workflow for Preparing this compound Stock Solution

G A Weigh this compound powder B Add sterile DMSO to the powder A->B C Vortex thoroughly for 1-2 minutes B->C D Sonicate for 10-15 minutes to ensure complete dissolution C->D E Aliquot into sterile, amber tubes D->E F Store at -20°C, protected from light E->F

Caption: Workflow for preparing a sterile stock solution of this compound.

Protocol 2: Cellular Fatty Acid Uptake Assay Using this compound

This protocol outlines a general procedure for measuring fatty acid uptake in cultured cells using the prepared this compound stock solution. This assay can be adapted for various cell types and experimental conditions, and is often analyzed using flow cytometry or fluorescence microscopy.

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes, or other cell lines of interest)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • 96-well black plate with a clear bottom (for fluorescence plate reader) or appropriate culture vessels for microscopy or flow cytometry

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (or other appropriate culture vessel) at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in their complete growth medium at 37°C in a 5% CO₂ incubator.

  • Cell Starvation: On the day of the assay, aspirate the complete medium and wash the cells once with warm PBS. Then, incubate the cells in serum-free medium for 1-2 hours to starve them of lipids.

  • Preparation of Working Solution: Prepare the this compound working solution by diluting the 10 mM stock solution in serum-free medium containing fatty acid-free BSA. The final concentration of this compound can range from 1 to 10 µM, and the BSA concentration is typically around 0.1-1%. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% to avoid cytotoxicity.[4] A vehicle control containing the same final concentration of DMSO should be included in all experiments.[4]

  • Incubation: Aspirate the starvation medium and add the this compound working solution to the cells. Incubate for a desired period (e.g., 5-60 minutes) at 37°C. The incubation time can be optimized depending on the cell type and experimental goals.

  • Termination of Uptake: To stop the uptake, aspirate the working solution and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove the fluorescent probe from the cell surface.

  • Fluorescence Measurement:

    • Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity using a bottom-read fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (typically around 485 nm and 515 nm, respectively).[5]

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer.

    • Fluorescence Microscopy: Visualize the cellular uptake of this compound directly using a fluorescence microscope.

Cellular Uptake of Fatty Acids

The cellular uptake of long-chain fatty acids is a complex process that can occur through several mechanisms, including passive diffusion and protein-mediated transport. While the exact mechanisms for this compound are not fully elucidated, it is believed to be taken up by cells through processes similar to those for natural fatty acids. Potential pathways include clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[6][7][8]

Potential Cellular Uptake Pathways for Fatty Acids

G cluster_0 Cellular Environment cluster_1 Uptake Mechanisms A Extracellular Space D Passive Diffusion A->D Fatty Acid E Protein-Mediated Transport A->E Fatty Acid F Endocytosis A->F Fatty Acid B Plasma Membrane C Intracellular Space D->C E->C G Clathrin-mediated F->G H Caveolae-mediated F->H I Macropinocytosis F->I G->C H->C I->C

Caption: Diagram of potential cellular uptake pathways for fatty acids.

References

Application Notes and Protocols for Cell Labeling with NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NBD-undecanoic acid, a fluorescently labeled fatty acid, for cellular labeling and analysis. This document includes detailed protocols for live-cell imaging and flow cytometry, quantitative data for experimental parameters, and diagrams illustrating the experimental workflow and the mechanism of cellular uptake.

Introduction

This compound (11-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-ylamino)undecanoic acid) is a versatile fluorescent probe used extensively in cell biology to study fatty acid uptake, metabolism, and intracellular trafficking.[1][2] The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a small, environmentally sensitive fluorophore, making it an ideal tool for tracking the movement and localization of the undecanoic acid chain within living cells.[3][4] Its applications range from monitoring lipid transport across the plasma membrane to visualizing lipid droplet formation and investigating cellular processes like apoptosis.[5][6]

Applications

This compound serves as a powerful tool in a variety of research and drug development applications:

  • Analysis of Fatty Acid Uptake and Transport: It allows for the real-time visualization and quantification of fatty acid internalization by cells, providing insights into the mechanisms of lipid transport proteins.[1][7][8]

  • Lipid Droplet Dynamics: As a fatty acid analog, it is incorporated into neutral lipids and can be used to stain and monitor the formation, growth, and mobilization of lipid droplets.[5][6]

  • Drug Screening: The probe can be used in high-throughput screening assays to identify compounds that modulate fatty acid uptake or lipid metabolism.

  • Apoptosis Studies: Studies have shown that undecylenic acid can induce tumor cell apoptosis, and this compound can be used to investigate the intracellular localization and mechanism of action of fatty acids in this process.[5][6]

  • Membrane Fluidity and Dynamics: The fluorescence properties of the NBD group are sensitive to the local environment, which can provide information about the fluidity and organization of cellular membranes.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for cell labeling experiments with this compound and related NBD-fatty acids. It is important to note that optimal conditions can vary depending on the cell type and experimental setup.

Table 1: Recommended Concentration and Incubation Parameters

ParameterValueCell Type/ApplicationSource
Working Concentration 0.5 - 5 µMGeneral live-cell imaging[10][]
2 µMStaining of lipid droplets[12]
Incubation Time 15 - 60 minutesGeneral live-cell imaging[10]
15 - 30 minutesStaining of lipid droplets[]
Incubation Temperature 37°CStandard live-cell imaging[10]
20°C or belowTo suppress endocytosis in uptake assays[1]
Back-Exchange (BSA) 4.6% (w/v)To remove non-internalized probe[1]

Table 2: Cytotoxicity and Photostability

ParameterObservationCell Type/ConditionSource
Cytotoxicity Low cytotoxicity observed at various concentrations for Ac4ManNAz, a cell labeling agent. Undecylenic acid can induce apoptosis in tumor cells.A549 cells, Jurkat and A549 tumor cells[13][14]
Photostability NBD is moderately photostable.General observation[9]
Phototoxicity Minimize light intensity and exposure time to reduce phototoxicity.General live-cell imaging[15]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol details the steps for labeling live adherent cells with this compound for visualization by fluorescence or confocal microscopy.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Cultured adherent cells on glass-bottom dishes or coverslips

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phenylmethylsulfonyl fluoride (PMSF)

  • O-phenanthroline (OBAA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency on glass-bottom dishes or coverslips.

    • Before labeling, wash the cells twice with pre-warmed (37°C) serum-free medium.

  • Preparation of this compound Working Solution:

    • Prepare a 100X stock solution of this compound in DMSO or ethanol.

    • Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 1-5 µM). To facilitate delivery to cells, this compound can be complexed with fatty acid-free BSA.

  • Inhibition of Phospholipases (Optional but Recommended for Uptake Quantification):

    • To prevent the metabolic conversion of this compound, pre-incubate the cells with phospholipase inhibitors.

    • Add PMSF to a final concentration of 1 mM and OBAA to a final concentration of 5 µM to the serum-free medium.

    • Incubate the cells for 10 minutes at 20°C.[1]

  • Cell Labeling:

    • Remove the medium (or inhibitor-containing medium) and add the this compound working solution to the cells.

    • Incubate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type and experimental goal. For uptake assays where endocytosis needs to be minimized, incubation can be performed at 20°C or below.[1]

  • Washing:

    • Remove the labeling solution and wash the cells three times with fresh, pre-warmed serum-free medium to remove excess probe.

  • Back-Exchange (Optional, for visualizing internalized probe):

    • To remove this compound that is bound to the outer leaflet of the plasma membrane, perform a back-exchange.

    • Incubate the cells with a medium containing a high concentration of defatted BSA (e.g., 4.6% w/v) for 10-15 minutes at 4°C.[1]

    • Wash the cells twice with ice-cold PBS.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation/Emission: ~465/535 nm).

    • For time-lapse imaging, use a heated microscope stage with CO2 control to maintain cell viability.[16]

Protocol 2: Quantification of this compound Uptake by Flow Cytometry

This protocol provides a method for quantifying the uptake of this compound in a cell population using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Suspension or trypsinized adherent cells

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium or an appropriate buffer (e.g., TBSS) to a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Inhibition of Phospholipases (Optional):

    • As described in Protocol 1, pre-incubate the cell suspension with PMSF (1 mM) and OBAA (5 µM) for 10 minutes at 20°C.[1]

  • Cell Labeling:

    • Add the this compound stock solution directly to the cell suspension to achieve the desired final concentration.

    • Incubate for the desired time period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 20°C to minimize endocytosis), protected from light.

  • Back-Exchange (Optional):

    • To measure only the internalized fraction of the probe, an aliquot of the cell suspension can be mixed with a BSA solution (final concentration ~4.6% w/v) and incubated on ice for 10 minutes.[1]

  • Staining for Viability:

    • Add a viability dye such as Propidium Iodide to the cell suspension to exclude dead cells from the analysis. Dead cells can non-specifically take up the fluorescent probe.[1]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer using the appropriate laser and emission filter for the NBD fluorophore.

    • Gate on the live cell population based on the viability dye staining.

    • Quantify the mean fluorescence intensity of the NBD signal in the live cell population.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Processing cluster_analysis Analysis cell_culture 1. Cell Culture (70-80% confluency) wash1 2. Wash with Serum-Free Medium cell_culture->wash1 inhibitor 3. Add Phospholipase Inhibitors (Optional) wash1->inhibitor labeling 4. Incubate with This compound inhibitor->labeling wash2 5. Wash to Remove Excess Probe labeling->wash2 back_exchange 6. Back-Exchange with BSA (Optional) wash2->back_exchange imaging 7a. Live-Cell Imaging (Microscopy) back_exchange->imaging flow 7b. Quantitative Analysis (Flow Cytometry) back_exchange->flow

Caption: Experimental workflow for cell labeling with this compound.

Fatty_Acid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space nbd_ua This compound fatp Fatty Acid Transport Protein (e.g., FATP2) nbd_ua->fatp diffusion Passive Diffusion ('flip-flop') nbd_ua->diffusion nbd_ua_in Intracellular This compound fatp->nbd_ua_in diffusion->nbd_ua_in metabolism Metabolic Conversion & Incorporation into Lipids nbd_ua_in->metabolism ld Lipid Droplets metabolism->ld apoptosis Downstream Signaling (e.g., Apoptosis) ld->apoptosis

References

Application Notes and Protocols for Measuring Fatty Acid Transport Kinetics with NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules, and their transport across the plasma membrane is a critical process in cellular metabolism. Dysregulation of fatty acid uptake is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the proteins that facilitate fatty acid transport, such as CD36 and Fatty Acid Transport Proteins (FATPs), are important targets for drug development. NBD-undecanoic acid (11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid) is a fluorescently labeled fatty acid analog that serves as a valuable tool for studying the kinetics of fatty acid uptake in living cells. Its fluorescence is environmentally sensitive, which allows for the real-time monitoring of its transport and incorporation into the cellular lipid environment.

Principle of the Assay

The NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore attached to the omega-carbon of undecanoic acid allows for the sensitive detection of the fatty acid analog. The assay is based on the principle that the fluorescence of NBD is quenched in aqueous environments and increases significantly upon entering the hydrophobic environment of the cell membrane and subsequent incorporation into intracellular lipid compartments. This change in fluorescence intensity can be measured using techniques such as fluorescence microscopy, flow cytometry, or a fluorescence plate reader, providing a quantitative measure of fatty acid uptake.

Data Presentation

Quantitative data from fatty acid transport experiments should be organized to clearly present kinetic parameters and the effects of inhibitors.

Table 1: Kinetic Parameters of this compound Uptake

This table is a template for presenting the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for this compound uptake in different cell lines or under various experimental conditions.

Cell Line/ConditionVmax (pmol/min/mg protein)Km (µM)
Control Cells (e.g., HEK293)ValueValue
Cells Overexpressing FATP1ValueValue
Cells Overexpressing CD36ValueValue
Control Cells + Inhibitor XValueValue

Table 2: Inhibition of this compound Uptake

This table provides a format for summarizing the inhibitory effects of various compounds on this compound uptake, typically presented as IC50 values (the concentration of an inhibitor that reduces the uptake by 50%).

Inhibitor CompoundTargetCell LineIC50 (µM)
Sulfo-N-succinimidyl oleate (SSO)CD36AdipocytesValue
GrassofermataFATP2/FATP4HepG2Value
PhloretinGeneral FA TransporterCaco-2Value
Compound XUnknownBreast Cancer CellsValue

Experimental Protocols

Detailed methodologies for two common approaches to measure this compound uptake are provided below.

Protocol 1: Measuring this compound Uptake by Fluorescence Microscopy

This protocol allows for the visualization and quantification of fatty acid uptake at the single-cell level.[1][2]

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Mammalian cell line of interest (e.g., 3T3-L1 adipocytes, Caco-2, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • Inhibitors of interest (optional)

  • Glass-bottom dishes or coverslips for microscopy

  • Fluorescence microscope with appropriate filter sets (Excitation ~460 nm, Emission ~540 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency. For adipocytes, differentiation should be induced prior to the experiment.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS.

    • Dilute the this compound stock solution in a small volume of ethanol or DMSO.

    • Add the this compound solution to the BSA solution while vortexing to create a 1:1 molar ratio complex. The final concentration will depend on the desired experimental range (typically 1-10 µM).

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • (Optional) Pre-incubate the cells with inhibitors in serum-free medium for a specified time (e.g., 30 minutes).

    • Remove the medium and add the this compound-BSA complex solution to the cells.

  • Incubation and Imaging:

    • Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

    • At each time point, wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.

    • Immediately acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ).

    • Plot the fluorescence intensity against time to determine the initial uptake rate. For kinetic analysis, perform the assay with varying concentrations of the this compound-BSA complex.

Protocol 2: Measuring this compound Uptake by Flow Cytometry

This protocol provides a high-throughput method for quantifying fatty acid uptake in a large population of cells.[3]

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Suspension or adherent cells

  • Cell culture medium and PBS

  • Fatty acid-free BSA

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with medium containing FBS and centrifuge to pellet the cells.

    • Resuspend the cells in serum-free medium to a concentration of approximately 1 x 10^6 cells/mL.

  • Preparation of this compound-BSA Complex: Prepare as described in Protocol 1.

  • Cell Labeling:

    • (Optional) Aliquot cells into flow cytometry tubes and pre-incubate with inhibitors.

    • Add the this compound-BSA complex to the cell suspension.

    • Incubate at 37°C for the desired time points.

  • Stopping the Reaction:

    • To stop the uptake, add an excess of cold PBS containing 2% fatty acid-free BSA and immediately centrifuge the cells at 4°C.

    • Wash the cell pellet twice with cold PBS to remove any unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in cold PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).

    • Record the mean fluorescence intensity for each sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity for each condition and normalize to control cells.

    • For kinetic studies, plot the mean fluorescence intensity against the concentration of the this compound-BSA complex and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Seed Cells B 2. Prepare NBD-Undecanoic Acid-BSA Complex C 3. Prepare Inhibitor Solutions (Optional) D 4. Pre-incubate with Inhibitors (Optional) C->D E 5. Add NBD-Undecanoic Acid-BSA Complex D->E F 6. Incubate at 37°C E->F G1 7a. Wash with Cold PBS F->G1 G2 7b. Wash with Cold PBS + BSA F->G2 H1 8a. Image with Fluorescence Microscope G1->H1 I 9. Quantify Fluorescence Intensity H1->I H2 8b. Analyze with Flow Cytometer G2->H2 H2->I J 10. Determine Kinetic Parameters (Vmax, Km) I->J K 11. Calculate IC50 Values I->K

Caption: Experimental workflow for measuring fatty acid uptake.

Fatty Acid Uptake Signaling Pathway

fatty_acid_uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NBD-UA-BSA This compound-BSA Complex CD36 CD36 NBD-UA-BSA->CD36 Binding FATP FATP NBD-UA-BSA->FATP Transport NBD-UA This compound CD36->NBD-UA Facilitated Transport FATP->NBD-UA ACSL ACSL NBD-UA->ACSL Esterification FABP FABP NBD-UA->FABP Binding NBD-UA-CoA NBD-Undecanoyl-CoA ACSL->NBD-UA-CoA Metabolism Metabolism & Trafficking NBD-UA-CoA->Metabolism FABP->Metabolism

Caption: Key proteins in this compound uptake pathway.

This compound is a powerful tool for investigating the mechanisms and kinetics of fatty acid transport in various cell types. The protocols described here, in combination with the structured data presentation and pathway visualizations, provide a comprehensive framework for researchers and drug development professionals to study fatty acid uptake and to screen for potential modulators of this important physiological process. The adaptability of these assays to both microscopy and high-throughput flow cytometry makes them suitable for a wide range of research applications.

References

Application of NBD-Undecanoic Acid in Membrane Asymmetry Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric distribution of lipids between the inner and outer leaflets of the plasma membrane is a fundamental feature of eukaryotic cells, crucial for a myriad of cellular processes including signal transduction, vesicle trafficking, and apoptosis. The study of this asymmetry relies on molecular probes that can differentially report on the properties of each leaflet. Nitrobenzoxadiazole (NBD)-labeled lipids are fluorescent analogs widely employed for this purpose due to their environmental sensitivity and amenability to fluorescence microscopy and spectroscopy.[1]

This document provides detailed application notes and protocols for the use of NBD-labeled lipids in membrane asymmetry studies, with a special focus on the potential application and considerations for NBD-undecanoic acid. While NBD-labeled phospholipids are the most commonly used probes for quantifying flippase-mediated lipid transport, understanding the behavior of a fluorescent fatty acid analog like this compound can provide complementary insights into membrane dynamics.

Principle of the Assay

The core principle of using NBD-labeled lipids to study membrane asymmetry involves three key steps:

  • Labeling: Introducing the NBD-lipid probe to the outer leaflet of the plasma membrane.

  • Translocation: Allowing for the probe to be transported to the inner leaflet, either through passive diffusion or by the action of lipid transporters like flippases.

  • Differentiation: Distinguishing between the probe population in the outer and inner leaflets. This is typically achieved by either quenching the fluorescence of the outer leaflet probes with a membrane-impermeant quenching agent like sodium dithionite or by removing the outer leaflet probes with a back-extraction agent like bovine serum albumin (BSA).[2][3]

The amount of protected (inner leaflet) fluorescence is then quantified to determine the extent of lipid translocation and thus, the activity of lipid transporters and the maintenance of membrane asymmetry.

Data Presentation: Quantitative Analysis of NBD-Lipid Probes

The following tables summarize key quantitative data for commonly used NBD-labeled phospholipid probes in membrane asymmetry studies. Due to a lack of specific published data for this compound in this context, its expected properties are extrapolated based on the behavior of other NBD probes and the known rapid flip-flop of free fatty acids.

Table 1: Physicochemical and Spectroscopic Properties of NBD Probes

ProbeMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Quantum YieldNotes
This compound 364.4~465~535Environment-dependentExpected to have low fluorescence in aqueous solution and high fluorescence in a lipid environment.
NBD-PC ~835~465~535Environment-dependentCommonly used to assess non-specific lipid translocation.
NBD-PE ~793~465~535Environment-dependentSubstrate for aminophospholipid flippases.
NBD-PS ~836~465~535Environment-dependentPrimary substrate for aminophospholipid flippases (P4-ATPases).

Table 2: Fluorescence Lifetime of NBD-Phospholipid Probes in Different Membrane Environments

ProbeMembrane PhaseCell TypeFluorescence Lifetime (ns)Reference
NBD-PC Liquid-ordered (lo)LUVs9.94 ± 0.05[4]
Liquid-disordered (ld)LUVs6.80 ± 0.04[4]
Outer LeafletCHO-K1~10[4]
Outer LeafletRBL-2H3~10[4]
NBD-SM Inner LeafletCHO-K17.80 ± 0.55[4]
Inner LeafletRBL-2H39.1 ± 0.04[4]

LUVs: Large Unilamellar Vesicles; CHO-K1: Chinese Hamster Ovary cells; RBL-2H3: Rat Basophilic Leukemia cells.

Experimental Protocols

Protocol 1: Labeling of Live Cells with this compound

This protocol is adapted from general methods for labeling cells with NBD-lipids and should be optimized for the specific cell type and experimental conditions.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cultured cells (adherent or in suspension)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound at 1-5 mM in anhydrous DMSO or ethanol. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in HBSS to a final working concentration of 1-5 µM. Vortex briefly to mix.

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or in multi-well plates to the desired confluency.

    • For suspension cells, harvest and wash them twice with HBSS by centrifugation (300 x g for 5 minutes). Resuspend in HBSS to a concentration of 1 x 106 cells/mL.

  • Labeling:

    • Remove the culture medium from adherent cells and wash once with HBSS. For suspension cells, use the prepared cell suspension.

    • Add the this compound labeling solution to the cells and incubate for 10-30 minutes on ice (4°C). The low temperature is crucial to minimize endocytosis.[5]

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three times with cold HBSS to remove unincorporated probe.

  • Back-Extraction (to differentiate leaflets):

    • Prepare a 1% (w/v) fatty acid-free BSA solution in cold HBSS.

    • Incubate the labeled cells with the BSA solution for 10-15 minutes on ice. This will extract the this compound from the outer leaflet.

    • Wash the cells twice with cold HBSS.

  • Analysis:

    • Immediately analyze the cells by flow cytometry or fluorescence microscopy. The remaining fluorescence represents the this compound that has flipped to the inner leaflet of the plasma membrane.

    • As a control, analyze a sample of labeled cells that have not been subjected to the BSA back-extraction to measure total cell-associated fluorescence.

Protocol 2: Flippase Activity Assay using NBD-Phospholipids

This protocol is designed to measure the ATP-dependent translocation of NBD-labeled phospholipids (e.g., NBD-PS) by flippases.

Materials:

  • NBD-PS (or NBD-PE) stock solution in DMSO or ethanol

  • HBSS with and without Ca2+/Mg2+

  • Sodium Dithionite (Na2S2O4)

  • Tris buffer (10 mM, pH 9.0)

  • Cultured cells

  • Fluorometer or plate reader

Procedure:

  • Cell Preparation and Labeling:

    • Follow steps 2.1 to 2.4 from Protocol 1, using NBD-PS at a final concentration of 1-5 µM.

  • Flippase-Mediated Translocation:

    • After labeling and washing, resuspend the cells in warm (37°C) HBSS containing 1 mM CaCl2 and 1 mM MgCl2.

    • Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to allow for flippase activity.

  • Quenching of Outer Leaflet Fluorescence:

    • Prepare a fresh 1 M stock solution of sodium dithionite in 1 M Tris buffer (pH 10). Immediately before use, dilute it to a working concentration of 50 mM in 10 mM Tris buffer (pH 9.0).[6]

    • At each time point, transfer an aliquot of the cell suspension to a tube and add an equal volume of the sodium dithionite solution.

    • Incubate for 2 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell suspension using a fluorometer with excitation at ~465 nm and emission at ~535 nm.

    • For each time point, also measure the fluorescence of a control sample of labeled cells without dithionite treatment (total fluorescence).

  • Data Analysis:

    • Calculate the percentage of internalized NBD-PS at each time point using the formula: % Internalized = (Fluorescence with dithionite / Total fluorescence) x 100

    • Plot the % internalized versus time to determine the rate of flippase activity.

Visualizations

Experimental Workflow for Membrane Asymmetry Study

G prep Cell Preparation (Adherent or Suspension) labeling Labeling with this compound (1-5 µM, 4°C, 10-30 min) prep->labeling wash1 Wash (3x with cold HBSS) labeling->wash1 split Split Sample wash1->split no_bsa Control: No Back-Extraction split->no_bsa Control Pathway bsa Back-Extraction (1% BSA, 4°C, 10-15 min) split->bsa Experimental Pathway analysis1 Analysis (Total Fluorescence) Flow Cytometry / Microscopy no_bsa->analysis1 wash2 Wash (2x with cold HBSS) bsa->wash2 analysis2 Analysis (Inner Leaflet Fluorescence) Flow Cytometry / Microscopy wash2->analysis2 quantify Quantification of Translocation analysis1->quantify analysis2->quantify

Caption: Workflow for analyzing this compound translocation.

Flippase-Mediated Transport of NBD-Phospholipids

G cluster_membrane Plasma Membrane outer_leaflet Outer Leaflet inner_leaflet Inner Leaflet flippase Flippase (P4-ATPase) Transmembrane Domain nbd_ps_in NBD-PS flippase->nbd_ps_in Translocation adp ADP + Pi flippase->adp extracellular Extracellular Space nbd_ps_out NBD-PS cytoplasm Cytoplasm nbd_ps_out->flippase:port Binding atp ATP atp->flippase Energy

Caption: ATP-dependent translocation of NBD-PS by a flippase.

Discussion and Limitations

The primary advantage of using NBD-labeled lipids is their sensitivity to the local environment, which can provide information on lipid packing and membrane fluidity.[1] However, there are important considerations and limitations:

  • Probe Perturbation: The NBD moiety is relatively large and can perturb the packing of surrounding lipids, potentially altering membrane properties.

  • Photobleaching: NBD dyes are susceptible to photobleaching, which requires careful control of light exposure during microscopy.

  • Metabolism: Cells can metabolize NBD-labeled lipids, which can complicate the interpretation of long-term experiments.[2]

  • This compound Specifics: While this compound can readily insert into the outer leaflet of the plasma membrane, its translocation to the inner leaflet is likely to be rapid and protein-independent (passive flip-flop). This is in contrast to NBD-phospholipids, where translocation of certain species is slow in the absence of specific transporters. The rapid flip-flop of this compound may make it challenging to use in standard flippase assays that rely on a time-dependent accumulation in the inner leaflet. However, it could be a useful tool for studying processes that alter the rate of passive fatty acid translocation, such as changes in membrane composition or the presence of certain membrane proteins.

Conclusion

NBD-labeled lipids are invaluable tools for investigating the complex and dynamic nature of membrane asymmetry. While NBD-labeled phospholipids remain the gold standard for studying flippase activity, this compound offers a potential avenue to explore the dynamics of free fatty acid transport across the plasma membrane. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at unraveling the intricacies of lipid organization in cellular membranes. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Drug Effects on Lipid Uptake Using NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules, and their cellular uptake is a critical process in various physiological and pathological conditions, including metabolic diseases and cancer. The dysregulation of fatty acid uptake is a promising target for therapeutic intervention. NBD-undecanoic acid (11-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)aminoundecanoic acid) is a fluorescently labeled long-chain fatty acid analog that serves as a valuable tool for studying cellular fatty acid uptake. Its fluorescence allows for real-time monitoring and quantification of uptake, making it suitable for high-throughput screening of compounds that modulate this process.

These application notes provide a comprehensive guide to using this compound for assessing the effects of drugs on lipid uptake. Detailed protocols for cell-based assays using fluorescence microscopy and microplate readers are provided, along with data presentation guidelines and diagrams of relevant pathways and workflows.

Principles of the Assay

The assay is based on the cellular uptake of the fluorescent fatty acid analog, this compound. Cells expressing fatty acid transporters, such as CD36 and Fatty Acid Transport Proteins (FATPs), will internalize the probe. The increase in intracellular fluorescence can be measured and is proportional to the rate of fatty acid uptake. Putative drug candidates can be screened for their ability to inhibit or stimulate this uptake by incubating the cells with the compound of interest prior to or concurrently with the addition of this compound.

Data Presentation: Effects of Drugs on Fatty Acid Uptake

The following tables summarize the inhibitory effects of various compounds on fatty acid uptake, as determined by assays using fluorescent fatty acid analogs. While the data may not be exclusively from this compound assays, the principles of inhibition of long-chain fatty acid transport are generally applicable.

CompoundCell Line / SystemIC50 Value or % InhibitionTarget/Mechanism of Action
Sulfo-N-succinimidyl Oleate (SSO) Adipocytes~65% inhibition at 200 µM[1]Irreversible inhibitor of the fatty acid translocase CD36.[1]
Mouse Insulinoma MIN6 cellsReduces palmitate uptakePrevents palmitate-induced changes in insulin secretion.[1]
RAW 264.7 MacrophagesImpairs saturated fatty acid-induced lipid accumulationImpairs inflammation.[1]
Phloretin Breast Cancer CellsSuppressed FASN expression and enzymatic activityInhibits Fatty Acid Synthase (FASN) with an IC50 of 4.90 ± 0.66 μM in biochemical assays.[2]
Lipofermata (CB16.2) C2C12 (myocytes)IC50: 3-6 µMSpecific inhibitor of long and very long chain fatty acid transport.[3]
INS-1E (pancreatic β-cells)IC50: 3-6 µMNo effect on medium-chain fatty acid transport.[3]
Caco-2 (intestinal)IC50: 3-6 µM
HepG2 (hepatocytes)IC50: 3-6 µM
Primary Human AdipocytesIC50: 39 µM
Nortriptyline MDA-MB-231, HeLa cellsSignificantly reduced BODIPY-C16 uptakeInhibits macropinocytosis-mediated fatty acid uptake.[4]

Experimental Protocols

Protocol 1: High-Throughput Screening of Drug Effects on this compound Uptake Using a Fluorescence Microplate Reader

This protocol is designed for screening a library of compounds for their effects on fatty acid uptake in a 96-well or 384-well format.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line of interest (e.g., 3T3-L1 adipocytes, HepG2, Caco-2)

  • Cell culture medium (serum-free for assay)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with bottom-read capabilities and filters for FITC/NBD (Excitation ~485 nm, Emission ~515 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C and 5% CO2.

  • Cell Preparation:

    • On the day of the assay, remove the growth medium.

    • Wash the cells twice with pre-warmed HBSS or PBS.

    • Add serum-free medium to each well and incubate for 1-2 hours to serum-starve the cells.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the serum-free medium from the wells and add the compound dilutions.

    • Include appropriate controls: vehicle control (e.g., DMSO), positive control inhibitor (e.g., SSO), and no-cell control (medium only).

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.

  • This compound Labeling:

    • Prepare the this compound working solution in serum-free medium to the final desired concentration (e.g., 1-5 µM).

    • Add the this compound working solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~515 nm) from the bottom of the wells.

    • For kinetic analysis, take readings every 1-2 minutes for 30-60 minutes. For endpoint analysis, take a single reading after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the no-cell control wells.

    • For kinetic data, calculate the rate of uptake (slope of the initial linear portion of the fluorescence vs. time curve).

    • For endpoint data, use the final fluorescence values.

    • Normalize the data to the vehicle control (set as 100% uptake).

    • Plot the percentage of uptake against the compound concentration to determine IC50 values.

Protocol 2: Visualization of Drug Effects on this compound Uptake by Confocal Microscopy

This protocol allows for the visualization of this compound uptake and its subcellular localization.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line of interest

  • Cell culture medium

  • Glass-bottom dishes or chamber slides

  • Test compounds

  • HBSS or PBS

  • Paraformaldehyde (PFA) for fixing (optional)

  • Hoechst or DAPI for nuclear staining (optional)

  • Confocal microscope with appropriate laser lines and filters for NBD and other fluorophores.

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

  • Cell Preparation and Compound Treatment:

    • Follow steps 2 and 3 from Protocol 1.

  • This compound Labeling:

    • Prepare the this compound working solution in serum-free medium.

    • Remove the compound-containing medium and add the this compound solution.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with ice-cold HBSS or PBS to stop the uptake and remove extracellular probe.

    • Add fresh HBSS or PBS to the cells for imaging.

    • Optional: For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes, wash with PBS, and stain with nuclear dyes like Hoechst or DAPI.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope. Use the appropriate laser line for NBD excitation (e.g., 488 nm) and collect the emission between ~500-550 nm.

    • Acquire images for each treatment condition.

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).

    • Measure the mean fluorescence intensity per cell for each condition.

    • Compare the fluorescence intensity between control and drug-treated cells to assess the effect on uptake.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NBD-Undecanoic_Acid This compound CD36 CD36 NBD-Undecanoic_Acid->CD36 Transport FATP FATP NBD-Undecanoic_Acid->FATP Transport NBD-UA-CoA NBD-Undecanoyl-CoA CD36->NBD-UA-CoA Activation FATP->NBD-UA-CoA Activation Metabolism Metabolic Pathways (e.g., β-oxidation, lipid synthesis) NBD-UA-CoA->Metabolism Fluorescence Intracellular Fluorescence NBD-UA-CoA->Fluorescence Experimental_Workflow Start Start Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Serum_Starvation Serum Starve Cells Cell_Seeding->Serum_Starvation Compound_Treatment Treat with Test Compounds Serum_Starvation->Compound_Treatment NBD_Labeling Add this compound Compound_Treatment->NBD_Labeling Data_Acquisition Measure Fluorescence (Plate Reader / Microscope) NBD_Labeling->Data_Acquisition Data_Analysis Analyze Data (Calculate % Inhibition / IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End Drug_Inhibition_Logic Drug Inhibitory Drug (e.g., SSO) Transporter Fatty Acid Transporter (e.g., CD36) Drug->Transporter Inhibits NBD_Uptake This compound Uptake Transporter->NBD_Uptake Mediates Fluorescence_Signal Decreased Intracellular Fluorescence NBD_Uptake->Fluorescence_Signal Leads to

References

Monitoring Cellular Fatty Acid Trafficking with NBD-Undecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid metabolism is a fundamental cellular process with intricate connections to signaling, membrane biology, and energy homeostasis. The intracellular trafficking of lipids, including fatty acids, to specific organelles is a tightly regulated process. Dysregulation of these pathways is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer. Fluorescently labeled lipid analogs are invaluable tools for visualizing and quantifying the dynamics of lipid uptake and trafficking in living and fixed cells.

NBD-undecanoic acid is a fluorescently labeled long-chain fatty acid analog. The nitrobenzoxadiazole (NBD) fluorophore allows for the direct visualization of the fatty acid's journey into and within the cell. This application note provides a comprehensive guide to using this compound for monitoring the cellular uptake and intracellular trafficking of fatty acids. While the Golgi apparatus is involved in the synthesis of complex lipids, the primary destinations for long-chain fatty acids are the endoplasmic reticulum (ER) for activation and esterification, and mitochondria for β-oxidation.[1] This document will, therefore, focus on the general pathways of fatty acid trafficking.

Principle of the Method

This compound, being a fatty acid analog, is taken up by cells through mechanisms similar to those of its unlabeled counterparts. These mechanisms can include passive diffusion and protein-mediated transport across the plasma membrane.[2][3] Once inside the cell, the fluorescent fatty acid is trafficked to various organelles for metabolic processing. The localization of the NBD fluorescence over time can be monitored using fluorescence microscopy, providing insights into the dynamics of fatty acid transport and distribution. To facilitate its delivery in an aqueous cell culture medium, this compound is typically complexed with fatty acid-free bovine serum albumin (BSA).

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₇H₂₄N₄O₅[4]
Molecular Weight 364.39 g/mol [4]
Excitation Maximum (λex) ~467 nmN/A
Emission Maximum (λem) ~538 nmN/A
Solubility Soluble in Methanol or DMF[5]
Appearance Dark red powder[5]
Table 2: Typical Experimental Parameters for Cellular Labeling
ParameterLive-Cell ImagingFixed-Cell ImagingReference(s)
Cell Seeding Density 60-80% confluency60-80% confluency[6]
This compound-BSA Complex Concentration 1-5 µM1-5 µM[6]
Incubation Time 15-60 minutes15-60 minutes[6][7]
Incubation Temperature 37°C37°C (labeling), Room Temp (fixation)[6][8]
Imaging Medium Serum-free medium or HBSSPBS[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex (100 µM Stock Solution)

This protocol describes the preparation of a 100 µM stock solution of this compound complexed with fatty acid-free BSA. This complex enhances the solubility and delivery of the hydrophobic fatty acid to cells in an aqueous environment.

Materials:

  • This compound

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass test tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

Procedure:

  • Prepare this compound Stock: Prepare a 1 mM stock solution of this compound in absolute ethanol.

  • Aliquot and Dry: In a glass test tube, dispense an appropriate volume of the 1 mM this compound stock solution. Evaporate the solvent under a gentle stream of nitrogen or by air drying to form a thin lipid film at the bottom of the tube.

  • Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS or PBS.[6]

  • Complexation: Add the BSA solution to the dried this compound film. Vortex vigorously for 2-3 minutes to facilitate the complexation of this compound with BSA. The resulting 100 µM this compound-BSA complex should be a clear solution.[6]

  • Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Labeling and Imaging

This protocol details the steps for labeling live cells with the this compound-BSA complex to visualize its uptake and intracellular transport in real-time.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., serum-free medium or HBSS)

  • This compound-BSA complex (from Protocol 1)

  • 37°C incubator with 5% CO₂

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Cell Preparation: Grow cells to 60-80% confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.[6]

  • Washing: On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.[6]

  • Labeling Solution Preparation: Dilute the 100 µM this compound-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.[6]

  • Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time may vary depending on the cell type and experimental goals.[6]

  • Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[6]

  • Imaging: Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Acquire images using a standard FITC/GFP filter set (Excitation: ~467 nm, Emission: ~538 nm). Time-lapse imaging can be performed to observe the dynamic trafficking of the fluorescent fatty acid.

Protocol 3: Fixed-Cell Labeling and Imaging

This protocol allows for the fixation of cells after labeling with this compound, which can be useful for colocalization studies with organelle-specific markers via immunofluorescence.

Materials:

  • Cultured cells on glass coverslips

  • Complete cell culture medium

  • Serum-free medium or HBSS

  • This compound-BSA complex (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells to 60-80% confluency on glass coverslips in a multi-well plate.

  • Washing: Gently wash the cells twice with pre-warmed serum-free medium.

  • Labeling: Prepare a working solution of this compound-BSA complex (e.g., 1-5 µM) in serum-free medium. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove the unbound probe and halt uptake.[8]

  • Fixation: Immediately add freshly prepared 4% PFA in PBS to the cells. Incubate for 15-20 minutes at room temperature.[8]

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS.

  • (Optional) Permeabilization: For subsequent immunofluorescence, permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 or saponin in PBS).

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Visualizations

G cluster_prep Probe Preparation cluster_cell Cell Labeling and Imaging p1 Prepare 1 mM this compound in Ethanol p2 Dry down aliquot to form a thin film p1->p2 p3 Prepare 0.34 mg/mL BSA in HBSS/PBS p2->p3 p4 Add BSA solution to lipid film and vortex p3->p4 p5 100 µM this compound-BSA complex p4->p5 c3 Dilute probe-BSA complex to 1-5 µM p5->c3 Dilute for working solution c1 Culture cells to 60-80% confluency c2 Wash cells with serum-free medium c1->c2 c2->c3 c4 Incubate cells with probe for 15-60 min at 37°C c3->c4 c5 Wash cells to remove unbound probe c4->c5 c6 Image with fluorescence microscope c5->c6

Caption: Experimental workflow for this compound labeling.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_ld Lipid Droplet cluster_golgi Golgi Apparatus probe This compound-BSA Complex pm Uptake (Passive Diffusion & Protein-Mediated) probe->pm cyto_probe This compound pm->cyto_probe er Activation (Acyl-CoA Synthetase) Esterification (e.g., to Triglycerides, Phospholipids) cyto_probe->er mito β-oxidation cyto_probe->mito ld Storage as Triglycerides er->ld golgi Incorporation into complex lipids er->golgi

Caption: Intracellular trafficking pathways of fatty acids.

References

Troubleshooting & Optimization

How to reduce NBD-undecanoic acid photobleaching in microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD-undecanoic acid microscopy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in microscopy?

This compound is a fluorescently labeled fatty acid. The NBD (Nitrobenzoxadiazole) fluorophore allows for the visualization and tracking of the undecanoic acid molecule within live or fixed cells. It is commonly used to study cellular lipid metabolism, transport, and localization within various organelles.[1][2][3]

Q2: Why is my this compound signal weak or fading quickly?

A weak or rapidly fading signal is often due to photobleaching, a process where the NBD fluorophore is photochemically damaged by exposure to excitation light, causing it to lose its ability to fluoresce.[4] The NBD fluorophore is known to be susceptible to photobleaching. To minimize this, it is crucial to reduce the intensity and duration of light exposure during imaging. Using an anti-fade mounting medium for fixed cells can also be beneficial.

Q3: What are the optimal excitation and emission wavelengths for this compound?

The NBD fluorophore is typically excited by blue light and emits green fluorescence. For optimal signal, use an excitation wavelength around 460-488 nm and collect the emission signal around 520-550 nm.

Q4: How can I be sure that the signal I'm seeing is from this compound and not cellular autofluorescence?

It's important to have a negative control of unlabeled cells imaged under the same conditions. This will allow you to assess the level of natural cellular fluorescence (autofluorescence). If autofluorescence is high, you can perform background subtraction during image analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Low Probe Concentration: The concentration of this compound is too low for detection.Optimize the probe concentration. A typical starting concentration is 1-10 µM.
Inefficient Cellular Uptake: Cells are not taking up the probe effectively.Ensure cells are healthy and not overly confluent. Optimize incubation time (typically 15-60 minutes). For live cells, complexing this compound with fatty acid-free BSA can improve solubility and uptake.[5][6]
Photobleaching: The fluorescent signal is rapidly destroyed by the excitation light.[4]Reduce Light Exposure: - Decrease the laser power or illumination intensity. - Reduce the exposure time or pixel dwell time. - Use a neutral density filter to attenuate the excitation light. - Minimize the time spent focusing on the sample. Use Antifade Reagents: - For fixed cells, use a mounting medium containing an antifade reagent. - For live cells, consider adding an antifade reagent like Trolox to the imaging medium.
High Background Fluorescence Excess Probe: Unbound this compound in the medium or non-specifically associated with the coverslip.Thorough Washing: Wash cells 2-3 times with buffer after incubation with the probe. Back-Exchange: For live cells, perform a "back-exchange" by incubating with a medium containing fatty acid-free BSA (e.g., 1-2 mg/mL) for 15-30 minutes to remove the probe from the outer leaflet of the plasma membrane.[5]
Probe Aggregation: this compound has formed aggregates that appear as bright, non-specific puncta.Ensure the probe is fully solubilized in the solvent (e.g., ethanol or DMSO) before adding it to the medium. Vortex the solution well.
Cellular Autofluorescence: Intrinsic fluorescence from cellular components like NADH and flavins.Image an unlabeled control sample to determine the level of autofluorescence and perform background subtraction. Consider using imaging media without phenol red, which can contribute to background fluorescence.
Signal Localized Only to the Plasma Membrane Insufficient Incubation Time: The probe has not had enough time to be internalized and transported to intracellular compartments.Increase the incubation time. Perform a time-course experiment to determine the optimal duration for observing the desired localization.
Inhibited Cellular Processes: The experimental conditions (e.g., low temperature) are inhibiting endocytosis or other transport mechanisms.Ensure cells are imaged at a physiological temperature (e.g., 37°C) unless the experimental design requires otherwise.

Quantitative Data on Antifade Reagents

While specific quantitative data on the reduction of this compound photobleaching by various antifade reagents is limited in the literature, the following table summarizes commonly used antifade agents and their general effectiveness. The choice of reagent may require empirical optimization for your specific experimental setup.

Antifade Reagent Commonly Used In Mechanism of Action Compatibility/Notes
p-Phenylenediamine (PPD) Fixed CellsFree radical scavenger.Highly effective but can be toxic and may quench some cyanine dyes. Can cause autofluorescence at shorter wavelengths.[7][8]
n-Propyl gallate (NPG) Fixed and Live CellsFree radical scavenger.Less toxic than PPD. May have anti-apoptotic effects in live cells.[8]
1,4-diazabicyclo[2.2.2]octane (DABCO) Fixed and Live CellsFree radical scavenger.Less effective than PPD but also less toxic.[8]
Trolox Live CellsVitamin E analog, acts as an antioxidant.Cell-permeable and effective at reducing photobleaching in live-cell imaging.
Commercial Mountants (e.g., ProLong Gold, VECTASHIELD) Fixed CellsProprietary formulations of antifade agents.Generally provide good photobleaching protection across a range of fluorophores. Compatibility with NBD dyes is generally good, but should be confirmed.[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake

This protocol details the labeling of live cells with this compound to visualize its uptake and intracellular transport.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Preparation of this compound-BSA Complex: a. In a sterile microfuge tube, add the desired amount of this compound stock solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator. c. Add pre-warmed (37°C) live-cell imaging medium containing fatty acid-free BSA (e.g., 0.1 mg/mL) to the dried lipid. d. Vortex thoroughly to create the this compound-BSA complex. A typical final concentration of this compound is 1-10 µM.

  • Cell Labeling: a. Wash the cells twice with pre-warmed PBS. b. Add the this compound-BSA complex solution to the cells. c. Incubate at 37°C for 15-60 minutes. The optimal time will depend on the cell type and the specific process being studied.

  • Washing and Back-Exchange: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium. c. To reduce plasma membrane signal, perform a back-exchange by incubating the cells with live-cell imaging medium containing 1-2 mg/mL fatty acid-free BSA for 15-30 minutes at 37°C.[5]

  • Imaging: a. Replace the back-exchange medium with fresh, pre-warmed live-cell imaging medium. b. Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~488 nm, Emission: ~530 nm). c. To minimize photobleaching, use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Staining of Fixed Cells with this compound

This protocol describes a "stain-then-fix" method where live cells are labeled with this compound before fixation.

Materials:

  • Cultured cells grown on coverslips

  • This compound-BSA complex (prepared as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • PBS

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation and Labeling: Follow steps 1 and 3 from Protocol 1 to label the cells with the this compound-BSA complex.

  • Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound probe and halt uptake.

  • Fixation: a. Immediately add freshly prepared 4% PFA in PBS to the cells. b. Incubate for 15-20 minutes at room temperature.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: a. Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide. b. Seal the edges of the coverslip with nail polish to prevent drying. c. Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight in the dark).

  • Imaging: Image the slides using a fluorescence microscope with appropriate settings for NBD, minimizing light exposure to prevent photobleaching.

Visualizations

photobleaching_mechanism cluster_ground Ground State (S0) cluster_excited Excited State cluster_bleached Photobleached State S0 Fluorophore S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Non-fluorescent State T1->Bleached Reaction with O2 (Generates ROS)

Caption: Mechanism of photobleaching.

live_cell_workflow prep 1. Prepare Cells (on glass-bottom dish) labeling 2. Label with This compound-BSA prep->labeling wash1 3. Wash (3x) with imaging medium labeling->wash1 back_exchange 4. Back-Exchange with BSA medium wash1->back_exchange wash2 5. Final Wash back_exchange->wash2 image 6. Image Cells (Minimize Light Exposure) wash2->image fixed_cell_workflow prep 1. Prepare & Label Cells (as in live-cell protocol) wash 2. Wash (3x) with ice-cold PBS prep->wash fix 3. Fix with 4% PFA wash->fix wash2 4. Wash (3x) with PBS fix->wash2 mount 5. Mount with Antifade Medium wash2->mount image 6. Image Cells mount->image

References

Technical Support Center: Optimizing NBD-Undecanoic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of NBD-undecanoic acid in cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining cell viability while utilizing this fluorescent fatty acid analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

There is no single universal starting concentration, as the optimal concentration can vary significantly depending on the cell type, experimental duration, and the specific assay being performed. However, a general recommendation is to start with a low concentration, typically in the range of 1-5 µM, and perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How can I determine the maximum non-toxic concentration of this compound for my specific cell line?

To determine the maximum non-toxic concentration, it is essential to perform a cell viability assay. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] You should treat your cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the intended duration of your experiment. The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered the maximum non-toxic concentration.

Q3: What are the common signs of cytotoxicity to look for after treating cells with this compound?

Beyond quantitative viability assays, visual inspection of the cells under a microscope can provide early indications of cytotoxicity. Common morphological changes to look for include:

  • Cell rounding and detachment: Adherent cells may lose their typical morphology, become rounded, and detach from the culture surface.

  • Membrane blebbing: The cell membrane may show protrusions or bulges.

  • Vacuolization: An increase in the number and size of vacuoles within the cytoplasm.

  • Reduced cell density: A noticeable decrease in the number of cells in treated wells compared to control wells.

Q4: Can the solvent used to dissolve this compound affect cell viability?

Yes, the solvent can have a significant impact on cell viability. This compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. High concentrations of these solvents can be toxic to cells. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), and to include a solvent-only control in your experiments to account for any solvent-induced effects.[2]

Q5: How does the NBD fluorescent tag itself affect cells?

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a fluorescent tag that is sensitive to its environment.[3] While generally considered to be minimally cytotoxic at low concentrations, it is important to remember that it is a foreign molecule being introduced to the cells. The potential for off-target effects or metabolic alterations, though not extensively documented for this compound specifically, should be a consideration in experimental design.

Troubleshooting Guides

Problem 1: High cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
Cell line is particularly sensitive. Perform a more granular dose-response experiment with concentrations starting from the nanomolar range (e.g., 100 nM, 500 nM, 1 µM).
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.5%. Run a solvent-only control to confirm the solvent is not the cause of toxicity.[2]
Incorrect stock solution concentration. Verify the concentration of your this compound stock solution. If possible, confirm the concentration using spectrophotometry.
Contamination of stock solution or media. Use fresh, sterile stock solutions and cell culture media. Check for signs of microbial contamination in your cultures.
Problem 2: Inconsistent or non-reproducible cell viability results.
Possible Cause Troubleshooting Step
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding plates. After seeding, gently rock the plate to ensure even distribution of cells.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variability in treatment application. Ensure that this compound is thoroughly mixed into the media before adding it to the cells. Use a multichannel pipette for consistent application across wells.
Inconsistent incubation times. Standardize the incubation time for all experimental conditions.
Problem 3: Low fluorescence signal at non-toxic concentrations.
Possible Cause Troubleshooting Step
Suboptimal concentration for imaging. While prioritizing viability, you may need to slightly increase the this compound concentration. A careful balance between signal intensity and cell health is key.
Short incubation time. Increase the incubation time to allow for more uptake of the fluorescent fatty acid. Monitor cell viability at the extended time point.
Imaging settings are not optimized. Adjust the gain, exposure time, and laser power on your fluorescence microscope or imaging system to enhance the signal.
Photobleaching. Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium if applicable.

Data Presentation

While specific cytotoxicity data for this compound is not extensively published, the following table provides an example of how to present data from a dose-response experiment to determine the optimal concentration.

Table 1: Example of Cell Viability Data for a Hypothetical Cell Line (e.g., HeLa) Treated with this compound for 24 Hours.

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1005.2
198.54.8
595.26.1
1089.75.5
2575.47.3
5052.18.9
10021.36.4

Data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, a researcher might choose a working concentration between 1-10 µM for experiments where maintaining high cell viability is critical.

A study on a novel formulation of the parent compound, undecylenic acid, showed concentration-dependent cytotoxicity in various cancer cell lines. For example, in HeLa and A549 cells, significant decreases in viability were observed at concentrations above 50 µM after 24 hours of treatment.[4][5] This suggests that the undecanoic acid backbone itself can contribute to cytotoxicity at higher concentrations.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with dilutions A->C B Prepare this compound dilutions B->C D Incubate for desired duration C->D E Add MTT reagent D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate cell viability G->H I Determine optimal concentration H->I

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Troubleshooting High Cell Death Start High Cell Death Observed Q1 Is the solvent concentration < 0.5%? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the cell line known to be sensitive? A1_yes->Q2 Solvent_Toxicity Reduce solvent concentration and run solvent control A1_no->Solvent_Toxicity A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Lower_Conc Use lower concentration range (e.g., nanomolar) A2_yes->Lower_Conc Q3 Have you verified your stock concentration? A2_no->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Contamination Check for contamination A3_yes->Contamination Verify_Stock Verify stock concentration A3_no->Verify_Stock

Caption: A logical diagram for troubleshooting high cell death.

References

Technical Support Center: Preventing Metabolic Degradation of NBD-Undecanoic Acid in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing NBD-undecanoic acid in their cellular experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent its metabolic degradation, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the stability and metabolism of this compound in cellular assays.

Issue/QuestionPotential Cause(s)Troubleshooting/Solution(s)
Rapid loss of fluorescence signal or signal appearing in untargeted organelles. Metabolic Degradation: this compound is susceptible to β-oxidation, which can cleave the NBD-fluorophore from the fatty acid chain, leading to diffuse and non-specific fluorescence.Inhibit β-oxidation: Pre-incubate cells with inhibitors of fatty acid oxidation. See the "Inhibitors of Fatty Acid Metabolism" table below for options and recommended concentrations. Use appropriate controls: Include control groups treated with β-oxidation inhibitors to confirm that the observed signal changes are due to metabolic degradation.
Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.Minimize light exposure: Use the lowest possible laser power and exposure time during microscopy. Use anti-fade reagents: Mount samples in a suitable anti-fade mounting medium.
Inconsistent or variable fluorescence intensity between experiments. Inconsistent cell health or metabolic state: Differences in cell confluence, passage number, or culture conditions can alter metabolic rates.Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments. Serum starvation: Consider serum-starving cells for a defined period before the experiment to synchronize their metabolic state.
Variable probe loading: Inconsistent incubation time or concentration of this compound can lead to variable uptake.Optimize loading conditions: Determine the optimal concentration and incubation time for your specific cell type to achieve consistent labeling.
High background fluorescence. Non-specific binding: this compound may non-specifically associate with cellular components or the culture dish.BSA wash: After labeling, wash cells with a solution of fatty acid-free bovine serum albumin (BSA) to remove non-specifically bound probe from the plasma membrane. Optimize washing steps: Ensure thorough washing with an appropriate buffer after incubation with the probe.
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence.Acquire unstained control images: Image unstained cells using the same settings to determine the level of autofluorescence. Spectral unmixing: If available on your microscopy system, use spectral unmixing to separate the NBD signal from autofluorescence.
Observed fluorescence does not co-localize with expected lipid structures. Metabolic incorporation into other lipid species: The this compound may be metabolized and incorporated into other lipid classes, altering its subcellular localization.Lipid extraction and analysis: Perform lipid extraction followed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify potential NBD-labeled metabolites.
Off-target effects: The this compound or its metabolites might induce cellular stress or alter organelle morphology.Assess cytotoxicity: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. Use lower concentrations: Whenever possible, use the lowest effective concentration of the probe.

Data Presentation: Inhibitors of Fatty Acid Metabolism

To prevent the metabolic degradation of this compound, consider using the following inhibitors. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

InhibitorTarget Enzyme/ProcessTypical Working ConcentrationKey Considerations
Etomoxir Carnitine Palmitoyltransferase I (CPT1)10 - 200 µM[1][2]Irreversible inhibitor. High concentrations (>50 µM) may have off-target effects on the electron transport chain.[1][2]
Perhexiline Carnitine Palmitoyltransferase I (CPT1)10 - 100 µMReversible inhibitor.
Trimetazidine 3-ketoacyl-CoA thiolase (3-KAT)10 - 100 µMInhibits the final step of β-oxidation.
2-Bromopalmitate Carnitine Palmitoyltransferase I (CPT1) and Acyl-CoA Synthetase50 - 200 µMCan also affect fatty acid activation.

Experimental Protocols

Protocol 1: Assessing the Metabolic Stability of this compound using HPLC

This protocol provides a method to quantify the degradation of this compound in cultured cells over time.

Materials:

  • This compound

  • Cultured cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Acetonitrile

  • HPLC system with a fluorescence detector (Excitation: ~465 nm, Emission: ~535 nm)

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency.

  • Labeling: Incubate the cells with this compound at the desired concentration in serum-free medium for a specific time (e.g., 1 hour).

  • Time Course: After the initial labeling, replace the labeling medium with fresh, pre-warmed complete medium. This is time point zero (t=0).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell lysate and the culture medium.

    • Medium: Collect the entire volume of the culture medium into a clean tube.

    • Cells: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable volume of methanol. Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris. Collect the supernatant.

    • Filter both the medium samples and the cell lysate supernatants through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a fixed volume of each sample onto the C18 column.

    • Use a gradient of acetonitrile in water (with 0.1% formic acid) to separate this compound from its potential metabolites.

    • Monitor the fluorescence signal at the appropriate wavelengths.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (determined by running a standard).

    • Quantify the peak area of the intact this compound at each time point in both the cell lysate and the medium.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol allows for the sensitive detection and identification of potential metabolites of this compound.

Materials:

  • Same as Protocol 1, with the addition of internal standards (e.g., deuterated undecanoic acid).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Follow steps 1-5 from Protocol 1. It is highly recommended to add an internal standard to each sample before processing to control for extraction efficiency and instrument variability.

  • LC Separation:

    • Use a C18 reverse-phase column with a gradient of acetonitrile and water, both containing 0.1% formic acid, for separation.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its predicted metabolites. The precursor ion will be the [M-H]⁻ of this compound, and fragment ions can be predicted based on its structure.

  • Data Analysis:

    • Identify and quantify this compound and any detected metabolites by comparing their retention times and mass transitions to those of authentic standards (if available).

    • Normalize the peak areas to the internal standard.

    • Determine the rate of disappearance of the parent compound and the appearance of metabolites over time.

Mandatory Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid This compound Fatty_Acyl_CoA NBD-Undecanoyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine NBD-Undecanoyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine CPT1 (Etomoxir Inhibition) Mito_Fatty_Acyl_CoA NBD-Undecanoyl-CoA Acyl_Carnitine->Mito_Fatty_Acyl_CoA CPT2 Enoyl_CoA Trans-Δ2-NBD-Undecenoyl-CoA Mito_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-NBD-Undecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-NBD-Undecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA NBD-Nonanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase ... ... Shorter_Acyl_CoA->... Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle

Caption: Mitochondrial β-oxidation pathway for this compound.

troubleshooting_workflow Start Experiment with This compound Problem Inconsistent or Unexpected Results? Start->Problem Check_Metabolism Is metabolic degradation a potential issue? Problem->Check_Metabolism Yes Check_Imaging Are imaging parameters optimized? Problem->Check_Imaging No Inhibit_Metabolism Use β-oxidation inhibitors (e.g., Etomoxir) Check_Metabolism->Inhibit_Metabolism Yes Check_Metabolism->Check_Imaging No Inhibit_Metabolism->Check_Imaging Optimize_Imaging Reduce laser power/exposure Use anti-fade reagents Check_Imaging->Optimize_Imaging No Check_Controls Are proper controls included? Check_Imaging->Check_Controls Yes Optimize_Imaging->Check_Controls Implement_Controls Include unstained, inhibitor-treated, and positive/negative controls Check_Controls->Implement_Controls No Analyze_Data Re-analyze Data Check_Controls->Analyze_Data Yes Implement_Controls->Analyze_Data Success Consistent and Reliable Results Analyze_Data->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: BSA Back-Extraction for Plasma Membrane Signal Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing a Bovine Serum Albumin (BSA) back-extraction protocol to specifically remove signals originating from proteins and lipids on the outer leaflet of the plasma membrane. This technique is particularly useful for assays where internal cellular signals need to be measured without interference from the cell surface.

Troubleshooting Guide

This guide addresses common issues that may arise during the BSA back-extraction protocol.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of plasma membrane signal 1. Suboptimal BSA concentration: The concentration of BSA may be too low to efficiently extract the target molecules. 2. Insufficient incubation time: The incubation period may be too short for complete extraction. 3. Incorrect type of BSA: Using BSA with fatty acids bound will reduce its extraction efficiency for lipids and lipophilic molecules. 4. Low temperature: The temperature of the incubation may be too low, reducing membrane fluidity and extraction efficiency.1. Optimize BSA concentration: Test a range of fatty-acid-free BSA concentrations (e.g., 0.5%, 1%, 2% w/v). 2. Increase incubation time: Extend the incubation period in increments (e.g., 15 min, 30 min, 45 min) and assess signal removal. 3. Use fatty-acid-free BSA: Ensure the BSA used is of a high-purity, fatty-acid-free grade. 4. Optimize temperature: Perform the incubation at 37°C to increase membrane fluidity. If temperature sensitivity is a concern for your sample, test a range from room temperature to 37°C.
High cell lifting or cell death 1. Prolonged incubation: Extended exposure to the BSA solution can be stressful for some cell types. 2. Harsh pipetting: Vigorous pipetting during solution changes can detach adherent cells. 3. Suboptimal buffer conditions: The buffer used for the BSA solution may not be isotonic or may lack essential ions for cell viability.1. Minimize incubation time: Use the shortest effective incubation time determined during optimization. 2. Gentle handling: Use wide-bore pipette tips and gentle aspiration/dispensing when adding or removing solutions. 3. Use a physiological buffer: Prepare the BSA solution in a balanced salt solution (e.g., HBSS, PBS with Ca²⁺/Mg²⁺) that maintains cell integrity.
High background signal after extraction 1. Incomplete removal of BSA solution: Residual BSA solution can interfere with downstream assays. 2. Non-specific binding of BSA: BSA may non-specifically bind to the remaining cell structures.1. Thorough washing: Increase the number of wash steps (e.g., 3-4 times) with physiological buffer after the BSA incubation. 2. Inclusion of a blocking step: If applicable to your downstream application, a short incubation with a different blocking agent post-extraction might be considered, though this is less common for this specific protocol.
Variability between replicates 1. Inconsistent timing: Variations in incubation times between samples. 2. Temperature fluctuations: Inconsistent temperatures during the incubation steps. 3. Incomplete mixing: The BSA solution may not have been uniformly applied to all cells.1. Standardize all timings: Use a timer to ensure consistent incubation periods for all samples. 2. Use a temperature-controlled incubator: Ensure all samples are incubated at the same, stable temperature. 3. Ensure uniform application: Gently swirl the plate or dish after adding the BSA solution to ensure even coverage.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind BSA back-extraction for removing plasma membrane signals?

A1: The BSA back-extraction technique leverages the ability of fatty-acid-free BSA to act as a lipid and protein "sink." When incubated with live cells, the BSA effectively sequesters and removes lipids and loosely associated proteins from the outer leaflet of the plasma membrane, thereby reducing or eliminating signals originating from these surface molecules. This process is driven by the hydrophobic binding pockets of albumin.

Q2: Which type of BSA should I use for this protocol?

A2: It is critical to use a high-purity, fatty-acid-free BSA. The presence of bound fatty acids will saturate the binding pockets of BSA, significantly reducing its capacity to extract lipids and proteins from the cell membrane.

Q3: Will this protocol permeabilize the cells?

A3: When performed under optimal conditions (appropriate BSA concentration, incubation time, and physiological buffer), this protocol is designed to be gentle and should not significantly permeabilize the plasma membrane. However, it is always recommended to verify cell integrity after the procedure using a viability dye like Trypan Blue or a live/dead cell stain.

Q4: Can this method be used for both adherent and suspension cells?

A4: Yes, this protocol can be adapted for both adherent and suspension cells. For suspension cells, centrifugation at low speed will be required to pellet the cells between solution changes. For adherent cells, gentle aspiration and addition of solutions are key to prevent cell detachment.

Q5: What are some alternatives to BSA back-extraction?

A5: Alternatives to BSA back-extraction for removing or minimizing plasma membrane signals include:

  • Acid Stripping: A brief incubation with a low pH buffer to denature and remove surface-bound proteins. This method can be harsh on cells.

  • Enzymatic Digestion: Using enzymes like trypsin or proteinase K at low concentrations for a very short duration to cleave extracellular domains of proteins. This requires careful optimization to avoid excessive cell damage.[1]

  • Detergent-based selective permeabilization: While not a removal technique, using very low concentrations of specific detergents can sometimes be optimized to permeabilize the plasma membrane while leaving intracellular membranes intact, allowing for the washing out of cytosolic components. This is a different approach aimed at isolating organellar signals.[2]

Experimental Protocol: BSA Back-Extraction

This protocol provides a general framework for the BSA back-extraction procedure. Optimization of incubation times and BSA concentration is recommended for specific cell types and experimental goals.

Materials:

  • Fatty-Acid-Free Bovine Serum Albumin (BSA)

  • Physiological Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺)

  • Cultured cells (adherent or in suspension)

  • Temperature-controlled incubator (37°C)

Procedure:

  • Preparation of BSA Solution:

    • Prepare a fresh solution of 1% (w/v) fatty-acid-free BSA in pre-warmed (37°C) physiological buffer.

    • Ensure the BSA is fully dissolved by gentle inversion. Avoid vigorous vortexing which can cause foaming and protein denaturation.

  • Cell Preparation:

    • For Adherent Cells: Grow cells on appropriate culture plates or coverslips. Before the experiment, remove the culture medium and wash the cells twice with pre-warmed physiological buffer.

    • For Suspension Cells: Pellet the cells by gentle centrifugation (e.g., 300 x g for 5 minutes). Remove the supernatant and wash the cell pellet twice by resuspending in pre-warmed physiological buffer and repeating the centrifugation.

  • BSA Back-Extraction:

    • Remove the final wash buffer.

    • Add the pre-warmed 1% BSA solution to the cells. Ensure the cells are completely covered.

    • Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically.

  • Removal of BSA and Post-Extraction Washes:

    • For Adherent Cells: Gently aspirate the BSA solution. Wash the cells three times with pre-warmed physiological buffer to remove any residual BSA.

    • For Suspension Cells: Pellet the cells by gentle centrifugation. Carefully remove the BSA-containing supernatant and wash the cells three times by resuspending in pre-warmed physiological buffer and re-pelleting.

  • Downstream Analysis:

    • The cells are now ready for downstream applications, such as imaging or biochemical assays, with reduced signal from the plasma membrane.

Visualizations

Experimental Workflow

BSA_Back_Extraction_Workflow prep_cells Prepare Cells (Wash with Buffer) add_bsa Add Pre-warmed 1% Fatty-Acid-Free BSA Solution prep_cells->add_bsa incubate Incubate at 37°C (15-30 min) add_bsa->incubate remove_bsa Remove BSA Solution incubate->remove_bsa wash_cells Wash Cells 3x with Physiological Buffer remove_bsa->wash_cells analysis Proceed to Downstream Analysis wash_cells->analysis

Caption: Workflow for BSA back-extraction to remove plasma membrane signals.

Conceptual Diagram of BSA Action

BSA_Action_Diagram cluster_before Before BSA Back-Extraction cluster_after After BSA Back-Extraction cell_before Cell pm_before Plasma Membrane internal_signal_before Internal Signal signal_before Surface Signal (Proteins/Lipids) pm_before->signal_before on bsa_complex BSA-Signal Complex (Removed) signal_before->bsa_complex BSA Extraction cell_after Cell pm_after Plasma Membrane internal_signal_after Internal Signal (Retained)

Caption: Conceptual representation of BSA selectively removing surface signals.

References

How to improve signal-to-noise ratio for NBD-undecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving NBD-undecanoic acid and enhance the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

Q2: How can I improve the signal-to-noise ratio in my experiments with this compound?

A2: Improving the signal-to-noise ratio (SNR) is critical for obtaining high-quality data. Key strategies include:

  • Optimizing Probe Concentration: Use the lowest possible concentration of this compound that still provides a detectable signal to minimize background from unbound probe.

  • Reducing Background Fluorescence: Minimize autofluorescence from cells and media by using phenol red-free media and appropriate filters. A "back-exchange" step with bovine serum albumin (BSA) can help remove excess probe from the plasma membrane.

  • Instrument Settings: Optimize microscope and detector settings, such as gain and exposure time, to maximize signal detection without saturating the detector.

  • Photobleaching Prevention: Limit the exposure of the sample to excitation light and consider using anti-fade reagents when imaging fixed cells.

Q3: What are the main causes of high background fluorescence when using this compound?

A3: High background fluorescence is a common issue and can originate from several sources:

  • Excess Probe Concentration: Leads to high levels of unbound probe in the solution or non-specific binding within the cell.

  • Cellular Autofluorescence: Endogenous fluorophores within the cells can contribute to background noise.

  • Media Components: Phenol red and other components in cell culture media can be fluorescent.

  • Non-specific Binding: The probe may bind to cellular components other than the target of interest.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Weak or No Signal
Possible Cause Solution Citation
Low Probe Concentration Increase the concentration of this compound incrementally.
Incorrect Filter Sets Ensure the excitation and emission filters on the microscope are appropriate for the NBD fluorophore (Ex/Em: ~467/538 nm).
Photobleaching Reduce the intensity and duration of excitation light. For fixed cells, use an anti-fade mounting medium.
Probe Degradation Store this compound protected from light and moisture. Prepare fresh working solutions for each experiment.[1]
Inefficient Cellular Uptake Optimize incubation time and temperature to facilitate cellular uptake. Ensure cells are healthy and metabolically active.
Issue 2: High Background Fluorescence
Possible Cause Solution Citation
Excessive Probe Concentration Perform a concentration titration to find the optimal probe concentration.
Insufficient Washing Increase the number and duration of wash steps after probe incubation to remove unbound probe.
Cellular Autofluorescence Image unstained control cells to determine the level of autofluorescence and subtract it from the experimental images.
Media Fluorescence Use phenol red-free media or a buffered salt solution during imaging.
Non-specific Binding Include a "back-exchange" step by incubating cells with fatty acid-free BSA after labeling to remove non-specifically bound probe from the plasma membrane.

Experimental Protocols

Protocol 1: Cellular Uptake of this compound using Fluorescence Microscopy

This protocol outlines a general procedure for visualizing the uptake of this compound in cultured cells.

Materials:

  • This compound

  • Cultured cells (e.g., HeLa, 3T3-L1)

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • Fluorescence microscope with appropriate filter sets for NBD

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. For cell loading, complex the this compound with fatty acid-free BSA in serum-free medium to a final concentration of 1-5 µM.

  • Cell Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-BSA complex solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound probe.

  • Back-Exchange (Optional): To reduce plasma membrane signal, incubate the cells with medium containing 1% fatty acid-free BSA for 15-30 minutes at 37°C.

  • Imaging: Replace the wash solution with phenol red-free imaging medium. Image the cells using a fluorescence microscope with appropriate settings for the NBD fluorophore.

Protocol 2: Fatty Acid Binding Protein (FABP) Assay

This protocol describes a competition assay to study the binding of unlabeled fatty acids to Fatty Acid-Binding Proteins (FABPs) using this compound as a fluorescent probe.

Materials:

  • Purified Fatty Acid-Binding Protein (FABP)

  • This compound

  • Unlabeled fatty acid of interest

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare stock solutions of FABP, this compound, and the unlabeled fatty acid in the assay buffer.

  • Binding Reaction: In a microplate or cuvette, mix the FABP solution with a fixed concentration of this compound (e.g., 1 µM).

  • Competition: Add increasing concentrations of the unlabeled fatty acid to the FABP/NBD-undecanoic acid mixture.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity of the NBD fluorophore (Ex/Em: ~467/538 nm).

  • Data Analysis: The binding of the unlabeled fatty acid will displace this compound from the FABP, leading to a decrease in fluorescence intensity. Plot the fluorescence intensity against the concentration of the unlabeled fatty acid to determine the binding affinity (e.g., IC50).

Visualizations

experimental_workflow_cellular_uptake cluster_prep Preparation cluster_labeling Labeling & Washing cluster_imaging Imaging seed_cells Seed Cells on Glass-Bottom Dish prepare_probe Prepare NBD-Undecanoic Acid-BSA Complex label_cells Incubate Cells with Probe Solution prepare_probe->label_cells wash_cells Wash Cells with Cold PBS label_cells->wash_cells back_exchange Back-Exchange (Optional with BSA) wash_cells->back_exchange add_media Add Phenol Red-Free Imaging Medium back_exchange->add_media image_cells Fluorescence Microscopy add_media->image_cells

Caption: Experimental workflow for cellular uptake of this compound.

signaling_pathway_lipid_metabolism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular nbd_ua This compound fatp Fatty Acid Transporter (FATP) nbd_ua->fatp Uptake fabp Fatty Acid Binding Protein (FABP) fatp->fabp Transport metabolism Lipid Metabolism (e.g., β-oxidation, Triglyceride Synthesis) fabp->metabolism signaling Nuclear Receptor Activation (e.g., PPARs) fabp->signaling

Caption: Simplified signaling pathway of fatty acid uptake and metabolism.

References

NBD-undecanoic acid solubility issues and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD-undecanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this fluorescent fatty acid analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve solubility issues and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescently labeled version of undecanoic acid, a saturated fatty acid. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorescent probe that allows for the visualization and tracking of the fatty acid in biological systems.[1][2][3] Its primary applications are in studying fatty acid uptake and transport across cell membranes, as well as investigating lipid metabolism and trafficking within cells.[1][3]

Q2: I'm having trouble dissolving this compound. What is the recommended procedure?

This compound has poor solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol [4]

Protocol for Preparing a Working Solution:

  • Prepare a Stock Solution: Dissolve the this compound powder in a high-quality, anhydrous organic solvent (e.g., DMSO) to create a stock solution of 1-10 mM. Ensure the powder is completely dissolved by gentle vortexing.

  • Prepare the Working Solution: While gently vortexing your aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your desired final concentration. It is crucial to add the stock solution to the buffer, not the other way around, to minimize precipitation.

  • Use a Carrier Protein (Recommended for Cell-Based Assays): To improve solubility and facilitate delivery into cells, it is highly recommended to complex the this compound with fatty acid-free bovine serum albumin (BSA). A typical molar ratio of fatty acid to BSA is 2:1.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Aqueous Solution

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer, or the percentage of organic solvent in the final solution is too high.

Solutions:

  • Decrease Final Concentration: Lower the final concentration of this compound in your working solution.

  • Reduce Organic Solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous buffer. A final concentration of DMSO above 1% can be toxic to some cells.

  • Use a Carrier Protein: Complexing this compound with fatty acid-free BSA can significantly improve its solubility in aqueous media.

  • Sonication: Briefly sonicate the solution to help dissolve small aggregates. However, avoid prolonged sonication as it can degrade the molecule.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution, but be cautious as excessive heat can also lead to degradation.

Issue 2: Low or No Fluorescence Signal

Possible Cause: The concentration of the probe is too low, the probe has degraded, or the fluorescence is being quenched.

Solutions:

  • Increase Concentration: Gradually increase the concentration of this compound in your assay, ensuring it remains below the solubility limit to avoid aggregation-induced quenching.

  • Protect from Light: NBD is a fluorescent dye and can be susceptible to photobleaching. Store the stock solution and handle working solutions protected from light.

  • Check for Quenchers: Certain components in your media or buffer, or even high concentrations of the probe itself (self-quenching), can quench the fluorescence.[5][6][7]

  • Optimize pH: The fluorescence of the NBD group can be pH-sensitive. Ensure the pH of your buffer is within the optimal range for NBD fluorescence (typically around neutral pH).

Issue 3: High Background Fluorescence

Possible Cause: In cell-based assays, high background can result from non-specific binding of the probe to cellular components or the extracellular matrix.

Solutions:

  • Thorough Washing: After incubation with the probe, wash the cells multiple times with a suitable buffer (e.g., ice-cold PBS) to remove unbound this compound.

  • Include a BSA Wash Step: Washing with a buffer containing a low concentration of fatty acid-free BSA can help to remove non-specifically bound probe.

  • Optimize Incubation Time and Temperature: Shorter incubation times or performing the uptake at a lower temperature can reduce non-specific binding and endocytosis.[8]

Data Presentation

Table 1: Solubility of Undecanoic Acid in Various Solvents

While specific quantitative data for this compound is limited, the solubility of its parent compound, undecanoic acid, provides a useful reference.

SolventApproximate Solubility (mg/mL)
Ethanol~25
DMSO~10
DMF~25
1:1 DMSO:PBS (pH 7.2)~0.25

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes how to prepare a complex of this compound with fatty acid-free BSA for improved solubility and delivery in cell-based assays.

Materials:

  • This compound

  • High-purity DMSO or ethanol

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol.

  • Prepare BSA Solution: Prepare a 5 mM solution of fatty acid-free BSA in PBS.

  • Complex Formation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Dilution: The this compound-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.

Protocol 2: Cellular Fatty Acid Uptake Assay

This protocol provides a general workflow for measuring fatty acid uptake in cultured cells using this compound.

Materials:

  • Cultured cells seeded in a suitable format (e.g., 96-well plate, chamber slide)

  • This compound-BSA complex working solution

  • Wash buffer (e.g., ice-cold PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for microscopy)

Procedure:

  • Cell Seeding: Seed cells to achieve a confluency of 70-80% at the time of the experiment.

  • Starvation (Optional): To synchronize cells, you may serum-starve them for a few hours before the assay.

  • Incubation with Probe: Remove the culture medium and add the this compound-BSA complex working solution. Incubate for the desired time (e.g., 1-30 minutes) at 37°C.

  • Washing: Aspirate the probe solution and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Imaging/Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

G cluster_prep Solution Preparation stock Prepare Stock Solution (1-10 mM in DMSO/Ethanol) complex Complex Formation (Add Stock to BSA) stock->complex bsa Prepare BSA Solution (Fatty Acid-Free) bsa->complex working Prepare Working Solution (Dilute Complex in Media) complex->working

Caption: Workflow for preparing this compound working solution.

G cluster_workflow Cellular Fatty Acid Uptake Assay Workflow seed Seed Cells incubate Incubate with This compound-BSA seed->incubate wash Wash with Ice-Cold PBS incubate->wash fix Fix Cells (e.g., 4% PFA) wash->fix analyze Analyze (Microscopy/Flow Cytometry) fix->analyze

Caption: Experimental workflow for a cellular fatty acid uptake assay.

G cluster_pathway Cellular Fatty Acid Uptake Signaling extracellular Extracellular This compound-BSA membrane Plasma Membrane extracellular->membrane Binding cd36 CD36 fatp FATP intracellular Intracellular This compound cd36->intracellular Transport fatp->intracellular Transport metabolism Lipid Metabolism (Esterification, β-oxidation) intracellular->metabolism

Caption: Simplified signaling pathway of cellular fatty acid uptake.

References

How to control for non-specific binding of NBD-undecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for non-specific binding of NBD-undecanoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound assays?

A1: Non-specific binding refers to the association of this compound with cellular components or surfaces other than the intended target, such as fatty acid transport proteins. This can be due to the hydrophobic nature of the undecanoic acid chain and the fluorescent NBD group, leading to interactions with lipids in the plasma membrane, extracellular matrix components, or even the surface of the culture vessel. This phenomenon can lead to high background fluorescence, obscuring the specific signal from cellular uptake and trafficking.

Q2: What are the main consequences of uncontrolled non-specific binding?

A2: Uncontrolled non-specific binding can lead to several experimental issues, including:

  • High background signal: This reduces the signal-to-noise ratio, making it difficult to detect the true specific uptake of this compound.

  • Inaccurate quantification: High background can lead to an overestimation of fatty acid uptake.

  • Misinterpretation of results: Non-specific binding can mask the effects of experimental treatments or genetic modifications on specific fatty acid transport.

  • Poor image quality: In fluorescence microscopy, high background can lead to blurry images with low contrast.

Q3: What are the primary methods to control for non-specific binding of this compound?

A3: The main strategies to control for non-specific binding include:

  • Use of Blocking Agents: Proteins like Bovine Serum Albumin (BSA) can be used to sequester the fluorescent fatty acid and prevent its non-specific adsorption.

  • Competition Assays: Co-incubation with an excess of unlabeled undecanoic acid or a similar fatty acid can demonstrate the specificity of the this compound uptake.

  • Back-Extraction: After labeling, a solution of BSA can be used to remove non-internalized, surface-bound this compound.

  • Proper Experimental Technique: Using appropriate labware (e.g., glass tubes instead of plastic) and thorough washing steps can minimize non-specific binding to surfaces.

  • Chemical Inhibition: Using known inhibitors of fatty acid transport can help to distinguish between transporter-mediated uptake and non-specific diffusion.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Possible Cause Troubleshooting Step
Excess this compound concentration Perform a concentration-response curve to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific binding to cell surfaces 1. Implement a back-extraction step with a BSA solution after the incubation period to remove surface-bound probe.[1] 2. Include a blocking step with a low concentration of fatty acid-free BSA in the incubation buffer.
Binding to plasticware Use glass tubes or low-binding microplates for the preparation and incubation of this compound solutions.[1]
Autofluorescence of cells or medium 1. Image an unstained control sample to assess the level of autofluorescence. 2. Use a culture medium without phenol red for fluorescence microscopy experiments.
Aggregation of this compound 1. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous buffer. 2. Vortex the final solution thoroughly before adding to cells.
Issue 2: Low Specific Signal
Possible Cause Troubleshooting Step
Sub-optimal this compound concentration Increase the concentration of this compound, while monitoring for a concurrent increase in background.
Low expression of fatty acid transporters Use a cell line known to express high levels of fatty acid transporters like CD36 or FATPs, or consider transiently overexpressing the transporter of interest.
Inhibition of uptake by media components Serum-starve the cells for a short period before the assay, as serum contains fatty acids that can compete for uptake.
Photobleaching of the NBD fluorophore 1. Minimize the exposure of the sample to excitation light. 2. Use an anti-fade mounting medium for fixed-cell imaging. 3. Acquire images using optimal camera settings (e.g., appropriate gain and exposure time).

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the effectiveness of blocking agents and typical results from NBD-fatty acid uptake assays.

Table 1: Relative Effectiveness of Protein Blocking Agents in Immunoassays *

Blocking AgentConcentration for >90% Inhibition of Non-Specific Binding
Casein0.01 - 0.1 mg/mL
Instantized Dry Milk0.1 - 1 mg/mL
Bovine Serum Albumin (BSA)1 - 10 mg/mL
Fish Skin Gelatin1 - 10 mg/mL
Porcine Skin Gelatin> 10 mg/mL

*Data adapted from a study on ELISA microtiter plates, providing a general comparison of protein blocking efficiency.[1][2] The optimal agent and concentration should be empirically determined for this compound assays.

Table 2: Example of NBD-Fatty Acid Uptake Inhibition by a FATP2 Inhibitor (Lipofermata) *

Cell LineIC50 of Lipofermata (µM)
hsHepG2 (Hepatocyte model)~3 - 6
rnINS-1E (Pancreatic β-cell model)~3 - 6
mmC2C12 (Myocyte model)~3 - 6
hsCaco-2 (Intestinal epithelial model)~3 - 6
Primary Human Adipocytes~39

*Data from a study using the fluorescent fatty acid analog C1-BODIPY-C12, demonstrating the principle of using specific inhibitors to quantify transporter-mediated uptake.[3]

Experimental Protocols

Protocol 1: Competition Assay to Control for Non-Specific Uptake

This protocol is designed to differentiate between specific, transporter-mediated uptake and non-specific binding of this compound.

Materials:

  • Cells cultured in appropriate plates

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Unlabeled undecanoic acid or oleic acid stock solution (e.g., 100 mM in ethanol)

  • Fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Plate reader or fluorescence microscope

Procedure:

  • Prepare Assay Buffer: Prepare HBSS containing a low concentration of fatty acid-free BSA (e.g., 0.1%).

  • Prepare Competition Solution: Prepare a working solution of unlabeled undecanoic acid at a concentration that is 50-100 fold higher than the final this compound concentration in the assay buffer.

  • Pre-incubation:

    • For "Total Uptake" wells: Add assay buffer to the cells.

    • For "Non-specific Binding" wells: Add the competition solution to the cells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Initiate Uptake: Add this compound to all wells to the final desired concentration (e.g., 1-5 µM).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 5-30 minutes).

  • Terminate Uptake: Remove the incubation medium and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove unbound probe.

  • Quantification:

    • For plate reader-based assays: Lyse the cells and measure the fluorescence (Excitation ~465 nm, Emission ~535 nm).

    • For microscopy-based assays: Fix the cells and acquire images.

  • Data Analysis: Calculate the specific uptake by subtracting the fluorescence intensity of the "Non-specific Binding" wells from the "Total Uptake" wells.

Protocol 2: Back-Extraction with BSA to Remove Surface-Bound this compound

This protocol is used to distinguish between internalized and surface-adhered this compound.[1]

Materials:

  • Cells labeled with this compound

  • Ice-cold PBS

  • Ice-cold BSA solution (e.g., 2% w/v fatty acid-free BSA in PBS)

Procedure:

  • Label Cells: Incubate cells with this compound for the desired time.

  • Initial Wash: Remove the labeling solution and wash the cells twice with ice-cold PBS to remove the bulk of the unbound probe.

  • Back-Extraction:

    • Add the ice-cold BSA solution to the cells.

    • Incubate on ice for 10-15 minutes with gentle agitation.

    • Repeat the back-extraction step one more time for thorough removal of surface-bound probe.

  • Final Wash: Wash the cells three times with ice-cold PBS.

  • Analysis: Proceed with fluorescence measurement (plate reader, flow cytometry, or microscopy). The remaining fluorescence represents the internalized pool of this compound.

Visualizations

experimental_workflow_competition_assay cluster_0 Control (Total Uptake) cluster_1 Experiment (Non-Specific Binding) A1 Cells + Assay Buffer B1 Add this compound A1->B1 C1 Incubate B1->C1 D1 Wash C1->D1 E1 Measure Fluorescence D1->E1 F Specific Uptake E1->F Subtract A2 Cells + Unlabeled Fatty Acid B2 Add this compound A2->B2 C2 Incubate B2->C2 D2 Wash C2->D2 E2 Measure Fluorescence D2->E2 E2->F signaling_pathway_fatty_acid_uptake cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytoplasm CD36 CD36 NBD_UA_cyto This compound CD36->NBD_UA_cyto Translocation FATP FATP FATP->NBD_UA_cyto ACSL Acyl-CoA Synthetase (ACSL/FATP) NBD_UA_cyto->ACSL Esterification NBD_UA_CoA NBD-Undecanoyl-CoA ACSL->NBD_UA_CoA Metabolism Metabolism (e.g., β-oxidation, lipid synthesis) NBD_UA_CoA->Metabolism NBD_UA_extra This compound (extracellular) NBD_UA_extra->CD36 Binding NBD_UA_extra->FATP Transport

References

Validation & Comparative

A Researcher's Guide to Fluorescent Probes for Fatty Acid Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and Protocols for Cellular Fatty Acid Analysis

For researchers, scientists, and professionals in drug development, the accurate measurement of fatty acid uptake is crucial for understanding metabolic diseases and identifying potential therapeutic interventions. Fluorescent probes have become indispensable tools for these studies, offering a sensitive and dynamic way to track fatty acid transport and accumulation in living cells. This guide provides a comprehensive comparison of three commonly used fluorescent fatty acid analogs: BODIPY™ FL C12, NBD-stearic acid, and the proprietary TF2-C12 probe. We present a side-by-side analysis of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Fluorescent Fatty Acid Probes

The choice of a fluorescent probe significantly impacts the quality and reliability of experimental data. The following table summarizes the key quantitative and qualitative performance characteristics of BODIPY™ FL C12, NBD-stearic acid, and TF2-C12.

FeatureBODIPY™ FL C12NBD-stearic acidTF2-C12
Excitation Max (nm) ~480-503~490~485
Emission Max (nm) ~508-515~515-600~515
Quantum Yield High (~0.9)Low (~0.3)Not disclosed
Photostability HighLowNot disclosed
Environmental Sensitivity Relatively insensitive to pH and polaritySensitive to environmentNot disclosed
Advantages - Bright fluorescence- High photostability- Low environmental sensitivity- Mimics natural fatty acids well- Commercially available- Established probe for studying fatty acid binding proteins- Included in convenient kit format- Simple mix-and-read protocol- High signal-to-noise ratio reported in kits
Disadvantages - Can form aggregates at high concentrations- Lower brightness and photostability- Fluorescence can be environmentally sensitive- Potential for metabolic conversion artifacts- Proprietary nature limits independent characterization- Performance data is primarily from manufacturer

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

FattyAcidUptakeMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent_FA Fluorescent Fatty Acid (e.g., BODIPY-C12, NBD-SA, TF2-C12) FATP Fatty Acid Transport Protein (FATP) Fluorescent_FA->FATP Binding Fluorescent_FA_in Intracellular Fluorescent Fatty Acid FATP->Fluorescent_FA_in Transport Metabolism Metabolic Trapping (Esterification) Fluorescent_FA_in->Metabolism Fluorescence Increased Fluorescence Signal Fluorescent_FA_in->Fluorescence

General mechanism of fluorescent fatty acid probe uptake.

ExperimentalWorkflow Cell_Culture 1. Cell Seeding & Culture (e.g., 3T3-L1 pre-adipocytes) Differentiation 2. Differentiation to Adipocytes Cell_Culture->Differentiation Starvation 3. Serum Starvation Differentiation->Starvation Probe_Incubation 4. Incubation with Fluorescent Fatty Acid Probe Starvation->Probe_Incubation Washing 5. Washing to Remove Extracellular Probe Probe_Incubation->Washing Measurement 6. Fluorescence Measurement (Plate Reader or Microscopy) Washing->Measurement

A typical experimental workflow for a fatty acid uptake assay.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and comparable results. Below are methodologies for performing fatty acid uptake assays using each of the discussed fluorescent probes.

Protocol 1: Fatty Acid Uptake Assay Using BODIPY™ FL C12

This protocol is adapted for use in 3T3-L1 adipocytes and can be modified for other cell types.[1][2]

Materials:

  • BODIPY™ FL C12 (e.g., from Thermo Fisher Scientific)

  • 3T3-L1 adipocytes (differentiated in 96-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS)

  • Insulin (optional, for studying stimulated uptake)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS. Induce differentiation to adipocytes using a standard protocol (e.g., with insulin, dexamethasone, and IBMX).

  • Serum Starvation: On the day of the assay, wash the differentiated 3T3-L1 adipocytes twice with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Preparation of BODIPY™ FL C12 Working Solution:

    • Prepare a stock solution of BODIPY™ FL C12 in DMSO.

    • Dilute the stock solution in HBSS containing 0.1% fatty acid-free BSA to the desired final concentration (e.g., 1-5 µM).

  • Fatty Acid Uptake:

    • Remove the serum-free medium from the cells.

    • Add the BODIPY™ FL C12 working solution to each well.

    • Incubate for the desired time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Stopping the Uptake and Washing:

    • To stop the uptake, quickly aspirate the probe solution.

    • Wash the cells three times with ice-cold PBS containing 0.1% BSA to remove extracellular probe.

    • Perform a final wash with ice-cold PBS.

  • Fluorescence Measurement:

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation ~485 nm, emission ~515 nm) or visualize and quantify using a fluorescence microscope.

Protocol 2: Fatty Acid Uptake Assay Using NBD-stearic acid

This protocol is a general guideline for using NBD-stearic acid in cultured cells.[3][4]

Materials:

  • NBD-stearic acid

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Appropriate cell culture medium

  • Fatty acid-free BSA

  • PBS

  • Fluorescence spectrophotometer or microscope

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 6-well plates or chamber slides) and culture until they reach the desired confluency.

  • Preparation of NBD-stearic acid-BSA Complex:

    • Prepare a stock solution of NBD-stearic acid in ethanol or DMSO.

    • In a separate tube, prepare a solution of fatty acid-free BSA in PBS.

    • Slowly add the NBD-stearic acid stock solution to the BSA solution while vortexing to form a complex. This improves the solubility and delivery of the probe to the cells.

  • Fatty Acid Uptake:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the NBD-stearic acid-BSA complex at 37°C for the desired time course (e.g., up to 60 minutes).

  • Washing:

    • Remove the probe solution.

    • Wash the cells three to four times with ice-cold PBS containing 0.5% BSA to quench and remove extracellular fluorescence.

    • Perform a final wash with ice-cold PBS.

  • Fluorescence Analysis:

    • For quantitative analysis, lyse the cells and measure the fluorescence of the lysate using a fluorescence spectrophotometer (excitation ~490 nm, emission ~515-600 nm).

    • For imaging, fix the cells (optional) and observe them under a fluorescence microscope.

Protocol 3: Fatty Acid Uptake Assay Using TF2-C12 (from a commercial kit)

This protocol is based on commercially available fatty acid uptake assay kits that utilize a proprietary TF2-C12 probe (e.g., Sigma-Aldrich MAK156, Abcam ab176768).[1][5][6]

Materials:

  • Fatty Acid Uptake Assay Kit (containing TF2-C12 Fatty Acid, Assay Buffer, and DMSO)

  • Differentiated 3T3-L1 adipocytes or other cell types in a 96-well black, clear-bottom plate

  • Serum-free cell culture medium

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating and Serum Starvation:

    • Plate cells (e.g., 50,000-80,000 cells/well) and allow them to adhere for 4-6 hours.

    • Remove the growth medium and incubate the cells in serum-free medium for 1 hour at 37°C.

  • Preparation of Fatty Acid Dye Loading Solution:

    • Prepare the TF2-C12 Fatty Acid stock solution by adding the provided DMSO to the vial.

    • Dilute the stock solution into the Assay Buffer to create the final Fatty Acid Dye Loading Solution.

  • Assay Measurement:

    • Remove the serum-free medium from the cells.

    • Add the Fatty Acid Dye Loading Solution to each well.

    • Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~515 nm) in bottom-read mode.

    • For kinetic analysis, take readings every 20-30 seconds for 30-60 minutes. For an endpoint assay, incubate for 30-60 minutes before reading.

  • Data Analysis:

    • Subtract the fluorescence of blank wells (medium only) from the cell-containing wells.

    • The rate of fluorescence increase corresponds to the rate of fatty acid uptake.

Conclusion

The selection of a fluorescent probe for fatty acid uptake studies should be guided by the specific experimental goals, the instrumentation available, and the cell type being investigated. BODIPY™ FL C12 offers superior brightness and photostability, making it ideal for high-resolution imaging and long-term studies.[7] NBD-stearic acid, while having some limitations in its photophysical properties, is a well-established probe, particularly for studies involving fatty acid-binding proteins. The TF2-C12 probe, available in user-friendly kits, provides a convenient and high-throughput method for quantifying fatty acid uptake, though its proprietary nature limits in-depth characterization. By understanding the comparative advantages and following standardized protocols, researchers can enhance the accuracy and reproducibility of their fatty acid uptake measurements, ultimately advancing our understanding of lipid metabolism in health and disease.

References

Validating Fatty Acid Uptake Assays: A Comparison of NBD-Undecanoic Acid Performance in Wild-Type vs. Gene Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular fatty acid uptake is crucial for understanding metabolic diseases and developing effective therapeutics. The NBD-undecanoic acid assay is a common method for this purpose, utilizing a fluorescently labeled fatty acid analog. However, validating the specificity of this assay is paramount. This guide provides a comparative analysis of the this compound assay's performance in wild-type cells versus gene knockout models, specifically focusing on the fatty acid transporter CD36, a key player in cellular fatty acid uptake.

This guide presents supporting experimental data, detailed protocols, and visual workflows to objectively demonstrate how gene knockout models can be used to validate and interpret the results of fatty acid uptake assays.

Quantitative Data Summary: Impact of CD36 Knockout on Fatty Acid Uptake

The following table summarizes quantitative data from studies investigating the role of the fatty acid transporter CD36 on the uptake of fatty acids. While direct data for this compound is not always available in a comparative format, the data presented from analogous fluorescent and radiolabeled fatty acids in CD36 knockout models robustly demonstrates the transporter's significant role in this process. This validates the principle that knocking out a key transporter should lead to a measurable decrease in fatty acid uptake.

Cell/Tissue TypeFatty Acid Analog UsedModelKey FindingPercent Reduction in Uptake in Knockout vs. Wild-TypeReference
Adipocytes3H-labeled oleateCD36 null miceSignificant reduction in the high-affinity component of oleate uptake.Not explicitly quantified as a percentage, but significantly reduced.[1]
Heart, Skeletal Muscle, Adipose TissueBMIPP and IPPA (iodinated fatty acid analogs)CD36 null miceSubstantial reduction in fatty acid analog uptake across multiple tissues.50-80% in heart, 40-75% in skeletal muscle, 60-70% in adipose tissue.[2]
T47D Breast Cancer CellsTopFluor-OA (fluorescent oleic acid)CD36-deficient cellsPalmitic acid treatment increased oleic acid uptake in control cells, but not in CD36-deficient cells.Effect of palmitic acid on uptake was abolished.[3]
COS7 Cells14C-labeled lignocerate (24:0)CD36-transfected cells vs. mock3.7-fold higher average velocity of uptake in CD36-expressing cells.Not a knockout, but demonstrates CD36-specific uptake.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments, including the generation of gene knockout models and the execution of the NBD-lipid uptake assay.

Generation of Gene Knockout Cell Lines (e.g., using CRISPR/Cas9)

Validating the this compound assay relies on a robust gene knockout model. The CRISPR/Cas9 system is a widely used method for this purpose.[5][6]

Materials:

  • Target cell line (e.g., HEK293T, 3T3-L1 pre-adipocytes)

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., CD36)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin)

  • Polybrene

Procedure:

  • gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the target gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Infect the target cells with the lentivirus in the presence of Polybrene.

  • Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic. Perform single-cell cloning by serial dilution to isolate individual knockout clones.

  • Validation of Knockout: Expand the isolated clones and confirm the absence of the target protein by Western Blot and/or confirm the gene edit by Sanger sequencing.[5][6][7]

NBD-Lipid Uptake Assay using Flow Cytometry

This protocol is adapted from a method for studying lipid internalization in mammalian cell lines and is suitable for comparing wild-type and knockout cells.[8][9]

Materials:

  • Wild-type and gene knockout cells

  • This compound (or other NBD-lipid)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Preparation: Culture wild-type and knockout cells to confluency. For adherent cells, detach them using a non-enzymatic cell dissociation solution. Resuspend cells in a suitable buffer like HBSS to a concentration of approximately 1 x 106 cells/mL.

  • Fatty Acid Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before the assay, dilute the stock solution in HBSS to the final working concentration.

  • Uptake Assay:

    • Add the this compound solution to the cell suspension.

    • Incubate the cells at 37°C for a defined period (e.g., 5-30 minutes). Time courses are recommended to determine optimal incubation time.

    • To stop the uptake, place the tubes on ice and/or add ice-cold HBSS containing fatty acid-free BSA. BSA will bind to and quench the fluorescence of this compound that has not been internalized.

  • Flow Cytometry Analysis:

    • Analyze the cell samples on a flow cytometer, using the appropriate laser and filter set for NBD fluorescence (e.g., excitation at 488 nm, emission at ~530 nm).

    • Gate on the live cell population using forward and side scatter properties.

    • Record the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Compare the MFI of the knockout cells to that of the wild-type cells. A significant decrease in MFI in the knockout cells indicates that the knocked-out gene plays a role in the uptake of this compound, thus validating the assay's specificity for that pathway.

Visualizing the Validation Workflow and Biological Context

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.

G cluster_prep Model Preparation cluster_assay Fatty Acid Uptake Assay cluster_analysis Data Analysis & Validation wt_cells Wild-Type Cells crispr CRISPR/Cas9 Transduction (gRNA for Target Gene) wt_cells->crispr nbd_incubation Incubate with This compound wt_cells->nbd_incubation selection Selection & Clonal Isolation crispr->selection ko_cells Validated Knockout Cells selection->ko_cells ko_cells->nbd_incubation stop_wash Stop Uptake & Wash (BSA Quenching) nbd_incubation->stop_wash facs Flow Cytometry Analysis stop_wash->facs mfi_wt Measure MFI (Wild-Type) facs->mfi_wt mfi_ko Measure MFI (Knockout) facs->mfi_ko comparison Compare MFI: WT vs. KO mfi_wt->comparison mfi_ko->comparison validation Validate Assay Specificity comparison->validation

Caption: Experimental workflow for validating the this compound assay.

G extracellular Extracellular Space intracellular Intracellular Space membrane Metabolism Downstream Metabolism (e.g., β-oxidation, TG synthesis) FA Fatty Acid (e.g., this compound) CD36 CD36 Transporter FA->CD36 Binding & Transport CD36->Metabolism Internalization KO Gene Knockout (CD36-/-) KO->CD36 Blocks Transport

Caption: Simplified signaling pathway of CD36-mediated fatty acid uptake.

References

Navigating the Cellular Maze: A Guide to Fluorescent Fatty Acid Analogs for Lipid Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of lipid transport is paramount. Fluorescently labeled fatty acids are indispensable tools in this endeavor, offering a window into the dynamic processes of lipid uptake, trafficking, and metabolism. While NBD-undecanoic acid has long been a workhorse in the field, a new generation of fluorescent probes offers significant advantages in terms of photostability, brightness, and biological mimicry. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

At a Glance: Comparing the Tools of the Trade

The selection of a fluorescent fatty acid analog hinges on a balance of photophysical properties, biological relevance, and experimental context. Here, we compare this compound with its principal alternatives: BODIPY-, pyrene-, and anthracene-labeled fatty acids.

PropertyThis compoundBODIPY-Labeled Fatty Acids (e.g., BODIPY FL C12)Pyrene-Labeled Fatty Acids (e.g., Pyrene Dodecanoic Acid)Anthracene-Labeled Fatty Acids
Quantum Yield Moderate (~0.3 in lipophilic environment)[1]High (often approaching 1.0 in water, ~0.9 in fluid phase lipid bilayers)[2][3]Environment-dependentGenerally moderate to high
Molar Extinction Coefficient (ε) ~20,000 cm⁻¹M⁻¹High (>80,000 cm⁻¹M⁻¹)[2]HighHigh
Photostability Moderate, susceptible to photobleaching[4]High, more resistant to photobleaching than NBD[4]GoodGood
Environmental Sensitivity Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments[5]Relatively insensitive to solvent polarity and pH[5]Exhibits excimer formation at high concentrations, useful for studying membrane dynamics.Sensitive to local environment
Cytotoxicity Can inhibit cell proliferation at micromolar concentrations.[5]Generally considered to have low cytotoxicity at imaging concentrations.[5]Chain length-dependent cytotoxicity has been observed, with longer chains being more toxic at high concentrations.[6]Data is limited, but generally considered to be metabolized by cells.
Biological Mimicry The polar NBD group can alter membrane interactions.The nonpolar BODIPY fluorophore is considered to better mimic natural lipids.[7]The bulky pyrene group can perturb membranes.Incorporated into cellular lipids.[8][9]
Key Applications General lipid uptake and trafficking studies.Live-cell imaging, long-term tracking, studying lipid droplet dynamics.[10][11][12]Studying membrane fluidity, lipid-protein interactions, and lipid transfer.Studies of lipid metabolism and incorporation into cellular membranes.[8][9]

Delving Deeper: A Head-to-Head Comparison

BODIPY-Labeled Fatty Acids: The Photostable Champions

BODIPY (boron-dipyrromethene) dyes have emerged as a superior alternative to NBD for many applications, primarily due to their exceptional photophysical properties. BODIPY-labeled fatty acids, such as BODIPY FL C12 and BODIPY FL C16, exhibit high fluorescence quantum yields and molar extinction coefficients, resulting in significantly brighter signals.[2][3] Their most notable advantage is their high photostability, making them ideal for time-lapse live-cell imaging and experiments requiring prolonged illumination.[4]

Furthermore, the fluorescence of many BODIPY dyes is relatively insensitive to the polarity of the surrounding environment, providing a more stable and reliable signal within the heterogeneous cellular milieu.[5] This contrasts with NBD, whose fluorescence is highly dependent on the polarity of its environment, which can complicate quantitative analysis. Studies have also suggested that BODIPY-based probes generally have lower cytotoxicity compared to NBD-sphingosine.[5]

Pyrene-Labeled Fatty Acids: Probing Membrane Dynamics

Pyrene-labeled fatty acids, such as 12-(1-pyrenyl)dodecanoic acid, are powerful tools for investigating the biophysical properties of membranes. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high local concentrations.[1] This phenomenon, characterized by a red-shift in the emission spectrum, can be used to monitor changes in membrane fluidity, lipid lateral diffusion, and inter- and transbilayer movement of lipids.

While valuable for biophysical studies, the bulky nature of the pyrene fluorophore can be a drawback, potentially perturbing the very membrane properties it is intended to measure. Additionally, pyrene requires UV excitation, which can be phototoxic to cells and may not be compatible with all fluorescence microscopes.

Anthracene-Labeled Fatty Acids: Metabolic Tracers

Anthracene-labeled fatty acids, such as 9-(2-anthryl)-nonanoic acid, have been shown to be incorporated into cellular lipids through metabolic pathways.[8][9] This makes them useful probes for studying fatty acid metabolism and distribution within different lipid classes. Studies have demonstrated that fatty acid analogs containing anthracene at the n-terminus of the acyl chain are extensively incorporated into cellular lipids, with the types and amounts of labeled lipid products being similar to those of natural fatty acids.[9] However, detailed comparative data on their photophysical properties and cytotoxicity are less abundant compared to BODIPY and pyrene-based probes.

Visualizing the Path: Lipid Transport and Metabolism

To understand how these fluorescent probes are utilized, it is helpful to visualize the key cellular pathways involved in lipid transport.

Lipid_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles FA_probe Fluorescent Fatty Acid FATP Fatty Acid Transporter (FATP/CD36) FA_probe->FATP Uptake FABP Fatty Acid Binding Protein (FABP) FATP->FABP Transport ACSL Acyl-CoA Synthetase (ACSL) FABP->ACSL FA_CoA Fluorescent Fatty Acyl-CoA ACSL->FA_CoA Activation ER Endoplasmic Reticulum FA_CoA->ER Esterification Mito Mitochondria (β-oxidation) FA_CoA->Mito LD Lipid Droplet (Storage) FA_CoA->LD

Caption: General workflow of fluorescent fatty acid uptake and intracellular trafficking.

This diagram illustrates the general pathway of fatty acid uptake and metabolism. Fluorescent fatty acid analogs are taken up by cells via membrane-associated transporters like FATPs and CD36. Once inside, they are bound by fatty acid-binding proteins (FABPs) and transported to various organelles. Before being utilized, they are activated to their CoA esters by acyl-CoA synthetases (ACSLs). These activated fatty acids can then be esterified into complex lipids in the endoplasmic reticulum, undergo β-oxidation in the mitochondria for energy production, or be stored as neutral lipids in lipid droplets.

Lipid_Droplet_Dynamics cluster_cytoplasm Cytoplasm cluster_ld Lipid Droplet FA_probe Fluorescent Fatty Acid ACSL ACSL FA_probe->ACSL FA_CoA Fluorescent Fatty Acyl-CoA ACSL->FA_CoA Activation DGAT DGAT FA_CoA->DGAT TG Fluorescent Triglyceride DGAT->TG Esterification LD_core Triglyceride Core TG->LD_core Storage ATGL ATGL ATGL->FA_probe Release LD_core->ATGL Lipolysis

Caption: Monitoring lipid droplet dynamics with fluorescent fatty acids.

Fluorescent fatty acids are valuable for studying the dynamic nature of lipid droplets. After cellular uptake and activation, they are esterified into triglycerides by enzymes like DGAT and incorporated into the core of lipid droplets. The mobilization of these stored lipids can be tracked by observing the breakdown of fluorescent triglycerides by lipases such as ATGL and the subsequent release of the fluorescent fatty acids.

Experimental Corner: Protocols for Key Assays

Fatty Acid Uptake Assay Using a Fluorescence Plate Reader

This protocol is adapted for a high-throughput screening format to measure fatty acid uptake in real-time.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes)

  • 96-well black-wall, clear-bottom plates

  • Fluorescent fatty acid analog (e.g., BODIPY FL C12)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Quenching agent (optional, to reduce extracellular fluorescence)

  • Fluorescence plate reader with bottom-read capabilities and appropriate filter sets.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and confluence at the time of the assay.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 1-3 hours in serum-free medium to establish basal conditions.

  • Preparation of Fatty Acid Solution: Prepare a working solution of the fluorescent fatty acid analog complexed to BSA in HBSS. A typical concentration is 1-5 µM.

  • Assay Initiation: Remove the serum-free medium and add the fatty acid working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity from the bottom of the wells at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).

    • Excitation/Emission wavelengths: For BODIPY FL C12, use excitation around 485 nm and emission around 515 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of fluorescence increase corresponds to the rate of fatty acid uptake.

Cytotoxicity Assay

This protocol provides a general method to assess the potential cytotoxicity of fluorescent fatty acid analogs.

Materials:

  • Cells of interest

  • 96-well clear plates

  • Fluorescent fatty acid analog at various concentrations

  • Cell culture medium

  • Cytotoxicity assay reagent (e.g., based on LDH release or a viability dye like propidium iodide)

  • Plate reader (absorbance or fluorescence, depending on the assay kit).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing a range of concentrations of the fluorescent fatty acid analog. Include a vehicle control (medium with the same solvent concentration used for the probe) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Following the manufacturer's instructions for the chosen cytotoxicity assay kit, add the reagent to each well and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the cytotoxicity as a function of probe concentration to determine the concentration at which 50% of the cells are non-viable (IC50).

Conclusion

The study of lipid transport is a dynamic and evolving field, and the choice of the right fluorescent probe is critical for obtaining accurate and meaningful data. While this compound has been a valuable tool, alternatives such as BODIPY- and pyrene-labeled fatty acids offer significant advantages in terms of photostability, brightness, and specific applications. This guide provides a framework for researchers to compare these probes and select the most appropriate tool for their specific experimental needs, ultimately enabling a clearer understanding of the complex world of lipid metabolism.

References

A Head-to-Head Comparison: NBD-Undecanoic Acid Assay vs. Radioactive Fatty Acid Uptake for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular fatty acid metabolism, the choice of assay is a critical decision that impacts experimental workflow, data quality, and laboratory safety. This guide provides a comprehensive comparison of two prominent methods: the fluorescent NBD-undecanoic acid assay and the traditional radioactive fatty acid uptake assay.

While radioactive assays have long been considered a gold standard for their ability to closely mimic the behavior of natural fatty acids, fluorescent alternatives, such as the this compound assay, have gained significant traction. This shift is largely due to the fluorescent assays' enhanced safety profile, adaptability to high-throughput screening, and capacity for real-time kinetic measurements. This guide will delve into the specifics of each method, presenting a clear comparison of their performance, detailed experimental protocols, and a visualization of the underlying cellular mechanisms.

Quantitative Performance: A Comparative Analysis

The selection of an appropriate fatty acid uptake assay hinges on a variety of factors, including sensitivity, throughput, cost, and safety. The following table summarizes the key quantitative and qualitative differences between the this compound assay and radioactive fatty acid uptake assays.

FeatureThis compound AssayRadioactive Fatty Acid Uptake Assay
Principle Fluorescence-based detection of a fatty acid analog.Scintillation counting of a radiolabeled fatty acid.
Throughput High-throughput compatible (96- or 384-well plates).[1][2][3]Low-throughput, requires manual handling of individual samples.[1]
Real-time Kinetics Allows for real-time monitoring of fatty acid uptake.[1][2][4]Typically provides endpoint measurements.
Sensitivity High sensitivity, dependent on the fluorophore and detection instrumentation.Very high sensitivity, capable of detecting minute quantities of radiolabeled fatty acids.[5]
Safety Non-radioactive, posing minimal safety risks.[1][2]Involves handling of radioactive isotopes (e.g., ³H, ¹⁴C), requiring specialized safety protocols and disposal procedures.[5]
Cost Generally lower cost due to the absence of radioactive materials and specialized disposal requirements.[1][2]Higher costs associated with radioactive isotopes, scintillation fluid, and waste disposal.[1]
Cellular Processing Does not typically require cell lysis for endpoint assays.[1]Often requires cell lysis to measure intracellular radioactivity.[1]
Data Analysis Fluorescence intensity is measured using a plate reader or microscope.Radioactivity is quantified using a scintillation counter.[5]

Visualizing the Pathway: Fatty Acid Uptake Mechanism

Cellular uptake of long-chain fatty acids is a complex process mediated by various membrane-bound proteins. The following diagram illustrates a simplified model of this crucial biological pathway.

FattyAcidUptake Cellular Fatty Acid Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albumin-FA Complex Albumin + FA Fatty Acid (FA)->Albumin-FA Complex Acyl-CoA Synthetase (ACS) ACS Fatty Acid (FA)->Acyl-CoA Synthetase (ACS) Albumin Albumin Albumin->Albumin-FA Complex CD36 CD36 Albumin-FA Complex->CD36 Binding FATP FATP Albumin-FA Complex->FATP Binding CD36->Fatty Acid (FA) Transport FATP->Fatty Acid (FA) Transport FA-CoA FA-CoA Metabolism Beta-oxidation Triglyceride Synthesis FA-CoA->Metabolism Acyl-CoA Synthetase (ACS)->FA-CoA Esterification

Caption: A simplified diagram of the key steps in cellular fatty acid uptake.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for performing both the this compound and radioactive fatty acid uptake assays. These protocols are intended as a general guide and may require optimization based on the specific cell type and experimental conditions.

This compound Fatty Acid Uptake Assay Protocol

This protocol outlines a fluorescence-based method for measuring fatty acid uptake in a 96-well plate format.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes)

  • Black-walled, clear-bottom 96-well plates

  • This compound (or other fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Insulin (optional, for studying stimulated uptake)

  • Quenching solution (optional, to reduce extracellular fluorescence)

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Serum Starvation (Optional): For studies involving hormonal stimulation (e.g., insulin), gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours prior to the assay.

  • Preparation of Fatty Acid Solution: Prepare a stock solution of this compound in ethanol or DMSO. On the day of the assay, prepare a working solution by complexing the this compound with fatty acid-free BSA in HBSS. The final concentration of the fluorescent fatty acid and BSA should be optimized for the specific cell type.

  • Assay Initiation: Remove the medium from the wells and add the this compound working solution. If using a quenching agent, it can be added along with the fatty acid solution.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 485/515 nm for BODIPY-FL C12) from the bottom of the wells at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes).

  • Endpoint Measurement (Alternative): Alternatively, incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). After incubation, wash the cells with ice-cold HBSS containing 0.5% BSA to remove extracellular fluorescent fatty acids. Then, measure the fluorescence intensity.

  • Data Analysis: For kinetic measurements, the rate of fatty acid uptake can be determined from the initial linear portion of the fluorescence versus time curve. For endpoint measurements, compare the fluorescence intensity of treated cells to control cells.

Radioactive Fatty Acid Uptake Assay Protocol

This protocol describes a traditional method for measuring fatty acid uptake using a radiolabeled fatty acid such as [³H]oleic acid or [¹⁴C]palmitic acid.

Materials:

  • Cells of interest (e.g., primary adipocytes or a relevant cell line)

  • 24-well or 12-well tissue culture plates

  • Radiolabeled fatty acid (e.g., [³H]oleic acid)

  • Unlabeled fatty acid (e.g., oleic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable buffer

  • Phloretin (a non-specific transport inhibitor, for determining non-specific uptake)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

Procedure:

  • Cell Seeding and Differentiation: Plate cells in multi-well plates and culture until they reach the desired confluence or differentiation state.

  • Serum Starvation: Similar to the fluorescent assay, serum starve the cells for 2-4 hours in a serum-free medium before the assay.

  • Preparation of Radioactive Fatty Acid Solution: Prepare a stock solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in KRH buffer. A parallel solution containing an excess of unlabeled fatty acid can be prepared to determine non-specific uptake.

  • Assay Initiation: Wash the cells with KRH buffer. Add the radioactive fatty acid solution to the wells. For determining non-specific uptake, add the solution containing the excess unlabeled fatty acid to a separate set of wells. Incubate at 37°C for a defined period (e.g., 1-5 minutes).

  • Stopping the Reaction: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer containing 0.5% BSA. This step is crucial to remove extracellular radioactivity.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in a parallel set of wells to normalize the radioactivity counts.

  • Data Analysis: Calculate the specific fatty acid uptake by subtracting the non-specific uptake (from wells with excess unlabeled fatty acid) from the total uptake. Normalize the data to the protein concentration and the incubation time to express the results as pmol/mg protein/min.[5]

References

A Researcher's Guide to Cross-Validation of Microscopy and Flow Cytometry Data

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, both fluorescence microscopy and flow cytometry stand as powerful techniques for elucidating cellular processes. While flow cytometry offers high-throughput quantitative data on single-cell suspensions, microscopy provides invaluable spatial and morphological context. The cross-validation of data obtained from these two platforms is crucial for robust and comprehensive research findings. This guide provides a comparative overview of these techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in integrating these methodologies.

Quantitative Data Comparison

The following table summarizes the quantitative comparison of data obtained from fluorescence microscopy and flow cytometry for key cellular assays. It is important to note that while flow cytometry inherently provides population-level statistics, quantitative data from microscopy is typically derived from image analysis of a smaller cell population.

AssayCell LineParameter MeasuredMicroscopy ResultFlow Cytometry ResultReference
Apoptosis Detection JurkatPercentage of apoptotic cells (Annexin V positive) after 2h camptothecin treatment~70%~70%[1]
Protein Phosphorylation HeLaPeak ERK Phosphorylation (p-ERK) after growth factor stimulation~30 minutes~15 minutes[2]
Cell Cycle Analysis HeLaPercentage of cells in G2/M phase (un-treated)Data not available in a direct comparative study17.0% ± 1.5%[3]

Experimental Workflows

A generalized workflow for cellular analysis using microscopy and flow cytometry involves several key steps from sample preparation to data acquisition and analysis. The following diagram illustrates a typical experimental workflow for both techniques.

G cluster_0 General Sample Preparation cluster_1 Flow Cytometry Workflow cluster_2 Microscopy Workflow start Cell Culture treatment Experimental Treatment (e.g., Drug Incubation) start->treatment harvest Cell Harvesting treatment->harvest fc_suspend Prepare Single-Cell Suspension harvest->fc_suspend mc_plate Seed Cells on Coverslips/Plates harvest->mc_plate fc_stain Staining with Fluorescent Probes fc_suspend->fc_stain fc_acquire Data Acquisition on Flow Cytometer fc_stain->fc_acquire fc_analyze Data Analysis (Gating, Quantification) fc_acquire->fc_analyze mc_fix Fixation & Permeabilization mc_plate->mc_fix mc_stain Staining with Fluorescent Probes mc_fix->mc_stain mc_image Image Acquisition on Fluorescence Microscope mc_stain->mc_image mc_analyze Image Analysis (Segmentation, Quantification) mc_image->mc_analyze

A generalized experimental workflow for flow cytometry and microscopy.

Signaling Pathway Analysis: ERK Activation

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Both microscopy and flow cytometry are employed to study the phosphorylation of ERK (p-ERK) as an indicator of pathway activation.

ERK_Pathway cluster_input Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK MEK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Simplified diagram of the ERK signaling pathway.

Detailed Experimental Protocols

Here, we provide detailed protocols for the cross-validation of apoptosis, protein phosphorylation, and cell cycle analysis using both microscopy and flow cytometry.

Apoptosis Detection: Annexin V Staining

Objective: To quantify the percentage of apoptotic cells in a population.

1. Fluorescence Microscopy Protocol

  • Cell Preparation: Seed Jurkat cells on poly-L-lysine coated coverslips and culture overnight. Induce apoptosis by treating with 10 µM camptothecin for 2-4 hours.

  • Staining:

    • Wash cells gently with 1X Annexin V Binding Buffer.

    • Prepare a staining solution of Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) in 1X Annexin V Binding Buffer.

    • Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope with appropriate filters for FITC (for Annexin V) and PI.

  • Data Analysis:

    • Acquire images from multiple random fields of view.

    • Count the number of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

    • Calculate the percentage of apoptotic cells.

2. Flow Cytometry Protocol

  • Cell Preparation: Culture Jurkat cells in suspension and induce apoptosis as described above.

  • Staining:

    • Harvest and wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Use quadrant analysis to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations based on FITC and PI fluorescence.

Protein Phosphorylation: p-ERK Detection

Objective: To measure the level of phosphorylated ERK in response to stimulation.

1. Immunofluorescence Microscopy Protocol

  • Cell Preparation: Seed HeLa cells on coverslips and serum-starve overnight. Stimulate with a growth factor (e.g., EGF) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against p-ERK overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of p-ERK staining per cell using image analysis software.

2. Flow Cytometry Protocol

  • Cell Preparation and Stimulation: Culture HeLa cells and stimulate as described for microscopy.

  • Fixation and Permeabilization:

    • Harvest and fix the cells with 4% paraformaldehyde.

    • Permeabilize with ice-cold methanol.

  • Staining:

    • Block with 5% BSA.

    • Incubate with a fluorescently conjugated anti-p-ERK antibody.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Determine the mean fluorescence intensity of the p-ERK signal for the cell population at each time point.

Cell Cycle Analysis: Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle.

1. Fluorescence Microscopy Protocol

  • Cell Preparation and Fixation:

    • Grow HeLa cells on coverslips.

    • Fix the cells in 70% ethanol at -20°C for at least 30 minutes.

  • Staining:

    • Wash the cells with PBS.

    • Treat with RNase A to degrade RNA.

    • Stain with a solution containing Propidium Iodide (PI).

  • Imaging and Analysis:

    • Acquire images of the stained nuclei.

    • Measure the integrated fluorescence intensity of each nucleus using image analysis software.

    • Generate a histogram of the intensity values to distinguish between G1, S, and G2/M phases based on DNA content.

2. Flow Cytometry Protocol

  • Cell Preparation and Fixation:

    • Harvest HeLa cells and fix them in 70% ethanol at -20°C.

  • Staining:

    • Wash the cells and treat with RNase A.

    • Stain with PI solution.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of the PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

References

A Researcher's Guide to Quantitative Analysis and Interpretation of NBD Uptake Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of Nitrobenzoxadiazole (NBD)-based fluorescent probes for cellular uptake studies. It offers a comparative analysis of NBD analogs against alternative methods, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design and data interpretation.

Introduction to NBD-Based Uptake Assays

NBD-labeled molecules, such as 2-NBDG (a glucose analog) and NBD-cholesterol, are widely used fluorescent probes to visualize and quantify the uptake of their corresponding parent molecules into living cells.[1] The principle of the assay is straightforward: cells are incubated with the NBD-labeled probe, and after a defined period, the amount of internalized fluorescence is measured. This fluorescence intensity serves as an index of the uptake rate and can be quantified using methods like flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[2][3]

Despite their widespread use, it is crucial to understand the underlying mechanisms and potential limitations of NBD probes to ensure accurate data interpretation.

Quantitative Data Presentation: A Comparative Analysis

The selection of an appropriate uptake assay depends on the specific biological question, cell type, and available equipment. Below are tables comparing NBD-based assays with common alternatives for glucose and cholesterol uptake.

Table 1: Comparison of Glucose Uptake Assay Methods

Feature2-NBDG AssayRadiolabeled 2-Deoxyglucose (e.g., ³H-2DG) AssayEnzymatic 2-Deoxyglucose (2DG) Assay
Principle Fluorescent glucose analog is taken up by cells; intracellular fluorescence is quantified.Radiolabeled glucose analog is taken up and trapped intracellularly; radioactivity is measured.2DG is taken up and phosphorylated; accumulated 2DG-6P is measured via coupled enzymatic reactions.
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate Reader.Scintillation Counting.Colorimetry, Fluorometry, or Luminescence.
Throughput High.Low to Medium.Medium to High.
Key Advantages Enables single-cell analysis and visualization; non-radioactive.[2]Considered the "gold standard" for sensitivity and direct measurement of transporter activity.[4]Non-radioactive; measures accumulated product.
Key Limitations Uptake may occur independently of known glucose transporters (e.g., GLUTs), questioning its accuracy as a direct proxy for glucose transport.[5][6] The bulky NBD tag can alter transport kinetics.[4]Requires handling and disposal of radioactive materials; multi-step, lower throughput.[4]Can have a small signal window and be susceptible to interference from cellular components.
Typical Conc. 100-400 µM.[1]Varies (e.g., 0.3 μCi/mL).[5]1 mM.[4]

Table 2: Comparison of Cholesterol Uptake Assay Methods

FeatureNBD-Cholesterol AssayRadiolabeled Cholesterol (e.g., ³H-Cholesterol) AssayDehydroergosterol (DHE) Assay
Principle Fluorescent cholesterol analog is taken up by cells; intracellular fluorescence is quantified.Radiolabeled cholesterol is taken up; intracellular radioactivity is measured.Intrinsically fluorescent sterol is taken up; its unique spectral properties are measured.
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate Reader.Scintillation Counting.UV-Vis or Fluorescence Spectroscopy/Microscopy.
Throughput High.Low to Medium.Medium.
Key Advantages High-throughput and suitable for screening.[7][8] Efflux measurements correlate well with radiolabeled methods.[9]Direct measurement of cholesterol transport.More closely mimics the structure of native cholesterol than NBD-cholesterol.
Key Limitations The bulky NBD tag may alter uptake pathways and kinetics compared to native cholesterol.[10]Requires handling and disposal of radioactive materials.Lower quantum yield (weaker signal) compared to NBD; requires specialized optics for visualization.
Typical Conc. 1-20 µg/mL.[3][11]Varies.Varies (e.g., 15 µg/ml).[12]

Experimental Protocols and Methodologies

Accurate and reproducible data begins with a well-designed experimental protocol. Below is a generalized protocol for a cell-based NBD uptake assay, which can be adapted for specific probes and cell types.

General Protocol for 2-NBDG Glucose Uptake Assay

This protocol is designed for adherent cells in a 96-well plate format and analysis by flow cytometry or fluorescence microscopy.

1. Cell Preparation:

  • Seed cells (e.g., 1x10⁴ - 5x10⁴ cells/well) in a 96-well plate and culture overnight to allow for adherence.[13]

2. Starvation/Pre-incubation:

  • Carefully remove the culture medium.

  • Wash cells once with warm Phosphate-Buffered Saline (PBS).

  • Add glucose-free culture medium (e.g., glucose-free DMEM).[14]

  • Incubate for 1-2 hours at 37°C. This step depletes intracellular glucose stores and synchronizes the baseline glucose uptake rate.[2] Note: Prolonged starvation can induce stress and alter cell metabolism, so this step must be optimized.[15]

3. Treatment and Probe Incubation:

  • Remove the starvation medium.

  • Add fresh glucose-free medium containing your test compounds (e.g., inhibitors, activators) or vehicle control.

  • Incubate for the desired treatment period.

  • Add 2-NBDG to a final concentration of 100-200 µg/mL (approximately 300-600 µM).[13]

  • Incubate for 20-60 minutes at 37°C, protected from light.[2] The optimal time should be determined empirically for each cell line.

4. Stopping the Reaction and Washing:

  • Remove the 2-NBDG-containing medium.

  • Wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular probe.[14]

5. Data Acquisition:

  • For Flow Cytometry: Detach cells using trypsin or a non-enzymatic cell dissociation solution.[14] Resuspend in FACS buffer (e.g., PBS with 1% BSA). Analyze immediately using a flow cytometer, typically with a 488 nm excitation laser and a ~535 nm emission filter (FITC channel).[2][13]

  • For Fluorescence Microscopy/Plate Reader: Add Assay Buffer or PBS to the wells.[16] Immediately measure fluorescence using appropriate filter sets (Excitation/Emission ≈ 485/535 nm).[13]

6. Data Analysis and Interpretation:

  • The primary quantitative output is the Mean Fluorescence Intensity (MFI) of the cell population.[2]

  • Compare the MFI of treated cells to vehicle-treated (control) cells to determine the effect of the compound on glucose uptake.

  • Include a negative control (no 2-NBDG) to measure background autofluorescence and a positive control (e.g., insulin for muscle/fat cells, or a known uptake inhibitor like Phloretin) to validate the assay.[16]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition seed Seed Cells in Plate culture Overnight Incubation (37°C) seed->culture starve Wash & Starve (Glucose-Free Medium) culture->starve treat Add Test Compounds starve->treat add_nbdg Add NBD Probe treat->add_nbdg incubate Incubate (20-60 min) add_nbdg->incubate wash Wash with Cold PBS incubate->wash acquire Acquire Fluorescence Data (Flow Cytometry, Microscopy) wash->acquire analyze Analyze Mean Fluorescence Intensity acquire->analyze

Caption: Experimental workflow for a typical NBD-based cellular uptake assay.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates Translocation Translocation to Plasma Membrane Akt->Translocation Promotes GLUT4_vesicle GLUT4 Storage Vesicles GLUT4_vesicle->Translocation Glucose_Uptake Glucose / 2-NBDG Uptake Translocation->Glucose_Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Critical Interpretation and Known Limitations

While NBD-based assays are valuable tools, their data must be interpreted with caution.

  • Transporter Specificity: A significant body of evidence suggests that 2-NBDG uptake may not be exclusively mediated by canonical glucose transporters like GLUTs.[5] Studies have shown that pharmacologic inhibition or genetic knockdown of GLUT1, the primary glucose transporter in many cell types, does not always reduce 2-NBDG uptake, even while it effectively blocks the uptake of radiolabeled 2-deoxyglucose.[5][6] This implies that 2-NBDG can enter cells via transporter-independent mechanisms, and its uptake may not be an accurate reflection of glucose transporter activity.

  • Probe-Induced Artifacts: The NBD moiety is bulky and can significantly alter the physicochemical properties of the parent molecule. This can lead to different binding affinities for transporters and potentially different uptake mechanisms compared to the unlabeled molecule.[4]

  • Metabolic Instability: NBD-labeled lipids can be metabolized by cellular enzymes, such as phospholipases, which can cleave the fluorescent tag and confound quantitative analysis.[17][18] The use of metabolic inhibitors may be necessary but can also introduce off-target effects.

  • Assay Conditions: Results are highly sensitive to experimental conditions such as incubation time, probe concentration, and the duration of cell starvation.[1][15] These parameters must be carefully optimized and standardized for reproducible results.

References

Assessing the Biological Mimicry of NBD-Undecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of NBD-undecanoic acid as a fluorescent analog for studying fatty acid uptake, transport, and metabolism. By comparing its properties and performance with natural undecanoic acid and other fluorescent alternatives, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Comparison of this compound with Alternatives

This compound is a fluorescently labeled fatty acid used to visualize and track the movement and localization of fatty acids within living cells.[1] Its utility as a biological mimic, however, depends on how closely its behavior mirrors that of its natural, unlabeled counterpart. The choice of a fluorescent probe is critical, as the label itself can influence the molecule's properties and biological activity.

Below is a comparative overview of this compound, its natural analog, and a popular alternative, BODIPY-labeled undecanoic acid.

PropertyThis compoundUndecanoic Acid (Natural)BODIPY FL C11
Molecular Weight ( g/mol ) 364.39[1]186.29~434.35
Fluorophore Nitrobenzoxadiazole (NBD)NoneBoron-dipyrromethene (BODIPY)
Excitation/Emission (nm) ~466 / ~536N/A~505 / ~511
Quantum Yield Environment-dependent, generally lowerN/AHigh (often approaching 1.0)
Photostability Moderate; susceptible to photobleachingN/AHigh; more resistant to photobleaching
Environmental Sensitivity Highly sensitive to solvent polarity; fluorescence increases in nonpolar environmentsN/ARelatively insensitive to solvent polarity and pH
Biological Mimicry Considerations The bulky NBD group can sterically hinder enzymatic processes and may alter membrane partitioning. It is generally considered to be poorly metabolized.The natural substrate for cellular fatty acid transport and metabolism.The BODIPY fluorophore is less polar than NBD and may have less impact on biological behavior. Some BODIPY-fatty acids are known to be esterified and incorporated into lipid droplets.

Quantitative Data Summary

Direct quantitative comparisons of the uptake and metabolism kinetics between this compound and natural undecanoic acid are limited in the available literature. However, studies with other NBD- and BODIPY-labeled fatty acids provide valuable insights into their relative performance.

ParameterNBD-Labeled Fatty AcidsBODIPY-Labeled Fatty AcidsNatural Fatty Acids
Cellular Uptake Readily taken up by cells, often used to study fatty acid transport.Efficiently taken up by cells. Some studies suggest that BODIPY-fatty acids with shorter acyl chains (e.g., C5) are taken up faster than those with longer chains (e.g., C12, C16).Uptake is a regulated process involving protein transporters like CD36 and FATPs.
Esterification & Metabolism Generally considered to be poorly metabolized and not significantly incorporated into complex lipids. This can be an advantage for studying initial uptake events without the complication of metabolic conversion.Can be esterified and incorporated into neutral lipids, such as triacylglycerols, and stored in lipid droplets. The degree of metabolism can depend on the specific BODIPY fluorophore and the length of the fatty acid chain.Readily esterified to form complex lipids like triglycerides and phospholipids, or undergoes β-oxidation for energy production.
Subcellular Localization Tends to localize to cellular membranes and can be used to visualize the Golgi apparatus.Can be observed in the cytoplasm and accumulating in lipid droplets, indicating its entry into metabolic pathways.Distributed throughout the cell, with significant pools in membranes, lipid droplets, and mitochondria for β-oxidation.

Experimental Protocols

Fluorescent Fatty Acid Uptake Assay Using a Microplate Reader

This protocol provides a method for quantifying the uptake of fluorescent fatty acid analogs in cultured cells.

Materials:

  • Adherent cells cultured in a 96-well black, clear-bottom plate

  • This compound or other fluorescent fatty acid analog

  • Serum-free cell culture medium

  • Washing Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate in complete growth medium for 4-6 hours or until attached.

  • Cell Starvation: Gently aspirate the growth medium and wash the cells twice with serum-free medium. Add fresh serum-free medium and incubate for 1 hour at 37°C in a 5% CO2 incubator to deprive the cells of exogenous lipids.

  • Preparation of Fatty Acid Solution: Prepare a working solution of the fluorescent fatty acid analog (e.g., 5 µM this compound) in serum-free medium.

  • Initiation of Uptake: Remove the starvation medium and add the fatty acid working solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Kinetic Reading: Measure the fluorescence intensity (e.g., Ex/Em = 485/515 nm for NBD) from the bottom of the plate at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60 minutes).

  • Endpoint Reading (Optional): For a simplified assay, incubate the plate at 37°C for a fixed time (e.g., 30 or 60 minutes) and then read the fluorescence.

  • Data Analysis: Subtract the background fluorescence (from wells with cells but no fluorescent fatty acid) from the readings of the experimental wells. The rate of uptake can be determined from the slope of the initial linear portion of the kinetic curve.

Cellular Localization of this compound by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular distribution of this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Serum-free cell culture medium

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • Mounting medium with DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Cell Starvation: As described in the uptake assay protocol, wash and incubate cells in serum-free medium for 1 hour.

  • Labeling with this compound: Add this compound working solution to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Organelle Staining (Optional): If co-localization is desired, incubate the cells with an organelle-specific probe according to the manufacturer's instructions. This can sometimes be done concurrently with the this compound incubation.

  • Washing: Gently aspirate the labeling solution and wash the cells three times with warm PBS to remove extracellular probe.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing and Mounting: Wash the cells twice with PBS. Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for NBD (blue/green), the organelle probe (e.g., red), and DAPI (blue).

  • Image Analysis: Merge the captured images to determine the subcellular localization of the this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Fatty Acid Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate starve_cells Starve cells in serum-free medium seed_cells->starve_cells add_probe Add fluorescent fatty acid to cells prepare_probe Prepare fluorescent fatty acid solution prepare_probe->add_probe measure_fluorescence Measure fluorescence kinetically in plate reader add_probe->measure_fluorescence subtract_background Subtract background fluorescence measure_fluorescence->subtract_background calculate_uptake Calculate uptake rate subtract_background->calculate_uptake

Caption: Workflow for a fluorescent fatty acid uptake assay.

fatty_acid_pathway Fatty Acid Uptake and Metabolism Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FA_out Extracellular Fatty Acid CD36 CD36 FA_out->CD36 FATP FATP FA_out->FATP FA_in Intracellular Fatty Acid CD36->FA_in FATP->FA_in ACSL ACSL FA_in->ACSL Fatty_Acyl_CoA Fatty Acyl-CoA ACSL->Fatty_Acyl_CoA Lipid_Droplet Lipid Droplet (Triglyceride Storage) Fatty_Acyl_CoA->Lipid_Droplet Mitochondrion Mitochondrion (Beta-Oxidation) Fatty_Acyl_CoA->Mitochondrion

Caption: Cellular fatty acid uptake and metabolic pathways.

Assessment of Biological Mimicry

The primary advantage of this compound is its fluorescence, which allows for real-time visualization and quantification of fatty acid dynamics in living cells. However, the addition of the NBD fluorophore introduces significant structural and chemical changes compared to the natural undecanoic acid molecule.

Advantages:

  • Visualization: Enables direct observation of fatty acid uptake and localization.

  • Uptake Studies: As it is poorly metabolized, it can be a useful tool to isolate and study the initial transport step across the plasma membrane without the confounding effects of subsequent metabolic conversion.

Limitations:

  • Altered Physicochemical Properties: The NBD group is bulky and polar, which can affect how the molecule interacts with cell membranes and transport proteins.

  • Reduced Metabolic Incorporation: Unlike natural fatty acids, this compound is not readily esterified into complex lipids or catabolized through β-oxidation. This limits its use for studying downstream metabolic pathways.

  • Potential for Artifacts: The environmental sensitivity of the NBD fluorophore means that changes in fluorescence intensity may not solely reflect changes in concentration but could also be influenced by the local environment (e.g., binding to proteins or insertion into a lipid bilayer).

In contrast, BODIPY-labeled fatty acids are often considered better mimics of their natural counterparts. They are more photostable and their fluorescence is less sensitive to the environment. Importantly, some BODIPY-fatty acids are known to be metabolized and incorporated into lipid droplets, making them suitable for studying both uptake and subsequent metabolic storage.

Conclusion

This compound is a valuable tool for specific applications, particularly for visualizing and quantifying the initial steps of fatty acid uptake at the plasma membrane. Its limited metabolism can be advantageous for isolating this process. However, for studies investigating the complete pathway of fatty acid metabolism, including esterification and storage, alternative probes such as BODIPY-labeled fatty acids may offer a more biologically representative model. Researchers should carefully consider the specific biological question being addressed and the potential limitations of the chosen fluorescent analog when designing and interpreting their experiments.

References

A Head-to-Head Comparison: NBD-Undecanoic Acid and Its Alternatives in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid metabolism and cellular imaging, the choice of fluorescent probes is paramount. This guide provides an in-depth comparison of NBD-undecanoic acid, a widely used fluorescent fatty acid analog, with its common alternatives, offering a comprehensive overview of their advantages, limitations, and practical applications.

Introduction to this compound

11-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)aminoundecanoic acid, or this compound, is a fluorescently labeled long-chain fatty acid that has been a staple in biological research for decades.[1][2][3] Its utility lies in its ability to mimic natural fatty acids, allowing for the visualization and tracking of their uptake, transport, and metabolism within living cells. The NBD fluorophore, attached to the omega-end of the undecanoic acid chain, exhibits fluorescence that is sensitive to the polarity of its environment, making it a useful tool for studying lipid-protein interactions and membrane dynamics.

Advantages and Limitations of this compound

The enduring popularity of this compound can be attributed to several key advantages. It is a relatively small and structurally similar analog to natural fatty acids, which allows it to be recognized and processed by cellular machinery involved in fatty acid transport and metabolism. This mimicry enables researchers to probe various aspects of lipid biology, from uptake kinetics to incorporation into complex lipids and storage in lipid droplets.

However, this compound is not without its drawbacks. A significant limitation is its photophysical properties. The NBD fluorophore has a relatively low fluorescence quantum yield and is prone to photobleaching, which can limit its use in long-term imaging experiments. Furthermore, its fluorescence emission is broad, which can lead to spectral overlap in multi-color imaging studies. From a biological perspective, while it mimics natural fatty acids, the presence of the bulky NBD group can sometimes alter its metabolic fate or interaction with specific enzymes compared to its unlabeled counterparts.

Performance Comparison with Alternatives

The primary alternatives to this compound are fluorescent fatty acid analogs based on the BODIPY (boron-dipyrromethene) fluorophore, such as BODIPY FL C12. These probes have gained significant traction in recent years due to their superior photophysical properties.

PropertyThis compoundBODIPY FL C12
Excitation Max (nm) ~466~505
Emission Max (nm) ~539~511
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~22,000>80,000[4][5]
Fluorescence Quantum Yield (Φ) ~0.3-0.5 (in methanol)~0.9[4]
Photostability ModerateHigh[4]
Environmental Sensitivity High (fluorescence sensitive to solvent polarity)Low (fluorescence less sensitive to solvent polarity and pH)[6][7]
Spectral Width BroadNarrow[5]

Data Summary: The quantitative data clearly indicates the superior brightness (a product of extinction coefficient and quantum yield) and photostability of BODIPY FL C12 compared to this compound.[4][5] This translates to a stronger signal and the ability to perform more demanding imaging experiments with less signal degradation over time. The narrower emission spectrum of BODIPY dyes also makes them more suitable for multiplexing with other fluorophores.[5]

Experimental Protocols

Key Experiment 1: Live-Cell Fatty Acid Uptake Assay

This experiment is designed to quantify the rate of fatty acid uptake into living cells using fluorescence microscopy.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., 3T3-L1 adipocytes, hepatocytes) on glass-bottom dishes and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound or BODIPY FL C12 in DMSO. On the day of the experiment, dilute the stock solution in serum-free media to the final working concentration (typically 1-5 µM).

  • Cell Labeling: Wash the cells with warm PBS. Add the probe-containing media to the cells and incubate at 37°C.

  • Imaging: Acquire images at regular time intervals using a fluorescence microscope equipped with the appropriate filter sets for either NBD (Excitation: ~460 nm, Emission: ~540 nm) or BODIPY FL (Excitation: ~488 nm, Emission: ~515 nm).

  • Data Analysis: Measure the mean fluorescence intensity of individual cells at each time point using image analysis software (e.g., ImageJ). The rate of increase in fluorescence intensity corresponds to the rate of fatty acid uptake.

Key Experiment 2: Lipid Droplet Staining

This protocol outlines the procedure for visualizing the accumulation of fatty acids within intracellular lipid droplets.

Methodology:

  • Cell Culture and Treatment: Culture cells as described above. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA for 16-24 hours.

  • Probe Staining: Wash the cells with PBS and then incubate with a solution of this compound or BODIPY 493/503 (a BODIPY analog specifically designed for neutral lipid staining) in PBS for 15-30 minutes at room temperature.[][9][10][11]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Imaging: Mount the coverslips on a microscope slide and image using a fluorescence microscope with the appropriate filter sets. Lipid droplets will appear as distinct fluorescent puncta within the cytoplasm.

Signaling Pathways and Workflows

Fatty Acid Uptake and Metabolism

Fluorescent fatty acid analogs like this compound are valuable tools for dissecting the intricate pathways of fatty acid transport and metabolism. Once taken up by the cell, these analogs can be esterified to coenzyme A and subsequently incorporated into various lipid species or undergo β-oxidation in the mitochondria for energy production.

FattyAcidMetabolism Extracellular Extracellular This compound PlasmaMembrane Plasma Membrane FATP Fatty Acid Transport Protein (FATP) PlasmaMembrane->FATP Cytosol Cytosol FATP->Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase Cytosol->Acyl_CoA_Synthetase NBD_UA_CoA NBD-Undecanoyl-CoA LipidDroplet Lipid Droplets (Triglyceride Synthesis) NBD_UA_CoA->LipidDroplet Mitochondrion Mitochondrion NBD_UA_CoA->Mitochondrion Transport Acyl_CoA_Synthetase->NBD_UA_CoA BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow for Fatty Acid Uptake Analysis

The following diagram illustrates a typical workflow for a cell-based fatty acid uptake experiment using fluorescent probes.

ExperimentalWorkflow Start Start: Seed Cells Culture Cell Culture (e.g., 24-48h) Start->Culture PrepareProbe Prepare Fluorescent Fatty Acid Solution Culture->PrepareProbe LabelCells Incubate Cells with Probe PrepareProbe->LabelCells Wash Wash to Remove Unbound Probe LabelCells->Wash Image Acquire Images (Fluorescence Microscopy) Wash->Image Analyze Image Analysis (Quantify Fluorescence) Image->Analyze Data Data Interpretation (Uptake Kinetics) Analyze->Data End End Data->End

Caption: A typical experimental workflow for measuring fatty acid uptake.

Conclusion

References

Safety Operating Guide

Proper Disposal of NBD-Undecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of NBD-undecanoic acid is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this fluorescent fatty acid analog effectively.

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Nitrile gloves

  • Safety goggles or glasses

  • Laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in the disposal process. Follow these guidelines to prevent accidental reactions and ensure compliant disposal.

Workflow for Waste Segregation:

start Start: this compound waste generated is_solid Is the waste solid (e.g., contaminated labware, gloves)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Liquid Chemical Waste Container (Halogenated or Non-Halogenated as appropriate) is_liquid->liquid_waste Yes dispose Dispose via certified hazardous waste handler solid_waste->dispose liquid_waste->dispose

Caption: Waste segregation workflow for this compound.

Quantitative Data Summary:

Waste Type Container Labeling Requirements
Solid Waste Designated solid chemical waste container"Hazardous Waste," "this compound," and list all components
Liquid Waste Designated liquid chemical waste container"Hazardous Waste," "this compound," and list all solvent components and their concentrations

Step-by-Step Disposal Procedure

Follow this procedure for the safe disposal of this compound waste.

Experimental Protocol for Disposal:

  • Preparation: Ensure all necessary PPE is worn. Prepare the designated and properly labeled hazardous waste containers.

  • Solid Waste Transfer:

    • Carefully place all contaminated solid materials, such as used pipette tips, microfuge tubes, and gloves, into the designated solid chemical waste container.

    • Avoid generating dust from any powdered residue.

  • Liquid Waste Transfer:

    • If this compound is in a solvent (e.g., methanol or DMF), transfer the solution to the appropriate liquid chemical waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's policies.

  • Container Sealing: Securely cap the waste containers to prevent spills or the release of vapors. Do not overfill containers.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

Logical Relationship for Disposal Decision-Making:

A Identify Waste Type B Consult Institutional Waste Policy A->B C Segregate Waste B->C D Label Container Correctly C->D E Store Safely D->E F Schedule Professional Disposal E->F

Caption: Decision-making process for chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill, adhere to the following protocol.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available spill kit. For large spills, contact your institution's EHS.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, use absorbent pads from a chemical spill kit to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and up-to-date information.

Safeguarding Your Research: A Comprehensive Guide to Handling NBD-Undecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of NBD-undecanoic acid, a fluorescent fatty acid analog. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

This compound (11-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)aminoundecanoic acid) is a valuable tool in various biological experiments for observing and analyzing cellular structures and tracking biomolecules.[1][2] However, its hazardous properties necessitate careful handling to prevent skin, eye, and respiratory irritation.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk phrases:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS07 symbol, indicating an irritant, is associated with this compound. To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves. For incidental contact, 8 mil nitrile gloves are recommended.Provides a barrier against skin irritation. Nitrile and butyl rubber offer good chemical resistance to acidic compounds.[3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[4]
Skin and Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling the powder outside of a certified chemical fume hood, a half-mask respirator with P100 particulate filters is recommended. An N95 mask may be sufficient for low-dust situations.Protects the respiratory tract from irritation caused by inhaling the fine powder.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the safe handling of this compound from preparation of a stock solution to its use in cell-based assays.

1. Preparation of Stock Solution:

  • Location: All initial handling of the powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Procedure:

    • Don all required PPE.

    • Carefully weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as methanol or DMF, to create a stock solution.[6]

    • Cap the vial securely and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution protected from light at -20°C for long-term stability.[6]

2. Use in Cell Culture Experiments (Example Workflow):

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips, multi-well plates) and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Dilute the this compound stock solution to the desired final concentration in serum-free cell culture medium. To enhance solubility and cellular uptake, the formation of a complex with fatty acid-free bovine serum albumin (BSA) is often recommended.

  • Cell Labeling:

    • Aspirate the old medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for the desired period (e.g., 30-60 minutes) at 37°C.

  • Washing and Fixation:

    • Remove the labeling solution.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS.

Below is a diagram illustrating the experimental workflow for handling this compound.

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal weigh Weigh this compound (in fume hood) dissolve Dissolve in Solvent (e.g., Methanol/DMF) weigh->dissolve store Store Stock Solution (-20°C, protected from light) dissolve->store prepare_working Prepare Working Solution (Dilute stock in media) store->prepare_working label_cells Incubate with Cells prepare_working->label_cells wash_fix Wash and Fix Cells label_cells->wash_fix collect_liquid Collect Liquid Waste wash_fix->collect_liquid collect_solid Collect Solid Waste (Gloves, tubes, etc.) wash_fix->collect_solid dispose Dispose via Certified Hazardous Waste Program collect_liquid->dispose collect_solid->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Unused Powder Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash.
Contaminated Liquid Waste Collect all liquid waste containing this compound (e.g., used culture medium, wash solutions) in a clearly labeled, sealed, and chemical-resistant waste container. Dispose of through your institution's hazardous waste program.
Contaminated Solid Waste All solid waste that has come into contact with this compound (e.g., gloves, pipette tips, centrifuge tubes, paper towels) must be collected in a designated, sealed hazardous waste bag or container. Dispose of through your institution's hazardous waste program.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

×

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試験管内研究製品の免責事項と情報

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